Product packaging for RL-6-Me-7-OH(Cat. No.:)

RL-6-Me-7-OH

Cat. No.: B1208643
M. Wt: 328.28 g/mol
InChI Key: QCYVUUAIJUUUPI-BBVRLYRLSA-N
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Description

7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine is the pteridine that is lumazine substituted with a methyl group at C-6, a hydroxy group at C-7 and a 1-D-ribityl group at N-8. It has a role as an EC 2.5.1.9 (riboflavin synthase) inhibitor. It derives from a lumazine and a ribitol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N4O7 B1208643 RL-6-Me-7-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N4O7

Molecular Weight

328.28 g/mol

IUPAC Name

6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione

InChI

InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m0/s1

InChI Key

QCYVUUAIJUUUPI-BBVRLYRLSA-N

SMILES

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O

Isomeric SMILES

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O

Synonyms

6-methyl-7-hydroxyribolumazine
7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine
Masuda's Compound V

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of RL-6-Me-7-OH: A Vitamin B Metabolite Activating MAIT Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host immune system and microbial metabolism has unveiled novel pathways of immune surveillance. A pivotal discovery in this field is the identification of 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a metabolite derived from the bacterial riboflavin (vitamin B2) biosynthesis pathway. This molecule acts as a ligand for the major histocompatibility complex (MHC) class I-related protein (MR1), which presents it to Mucosal Associated Invariant T (MAIT) cells, a unique subset of innate-like T cells. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and immunological significance of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.

The Riboflavin Biosynthesis Pathway and the Genesis of this compound

This compound is an intermediate in the riboflavin biosynthesis pathway, a metabolic route essential for most bacteria and fungi but absent in humans. This makes its products ideal targets for immune recognition of microbial presence. The pathway begins with GTP and ribulose 5-phosphate and proceeds through a series of enzymatic steps to produce riboflavin.

A key precursor in this pathway is 5-amino-6-D-ribitylaminouracil (5-A-RU). The condensation of 5-A-RU with 3,4-dihydroxy-2-butanone-4-phosphate, catalyzed by lumazine synthase, forms 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe). This compound is subsequently formed from RL-6,7-DiMe through an oxidation reaction.[1]

Riboflavin_Biosynthesis_Pathway

Riboflavin biosynthesis pathway leading to this compound.

Quantitative Data: Binding Affinities and MAIT Cell Activation

The interaction of this compound with MR1 and its subsequent activation of MAIT cells have been quantified, allowing for a comparative analysis with other riboflavin-derived ligands. This compound is characterized as a weak activator of MAIT cells.[2]

LigandMR1 Binding Affinity (IC50)MAIT Cell Activation (EC50)PotencyReference
This compound ~2.5-100 µM25 µMWeak[2][3]
5-OP-RUNot reported1-8 pMPotent[2]
5-OE-RUNot reported510 pMPotent
RL-6,7-diMeNot reportedWeak activationWeak
Ac-6-FP0.1 µM (inhibitor)InhibitorInhibitor

Experimental Protocols

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound)

The chemical synthesis of this compound is typically achieved through the oxidation of its precursor, 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe).

Methodology:

  • Starting Material: 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe) is synthesized by the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with 2,3-butanedione.

  • Oxidation: RL-6,7-DiMe is subjected to benzoquinone-mediated oxidation to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound).

  • Purification: The resulting product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound.

Synthesis_Workflow

Workflow for the chemical synthesis of this compound.

In Vitro MAIT Cell Activation Assay

The functional activity of this compound is assessed by its ability to stimulate MAIT cells in vitro. This is typically measured by the upregulation of activation markers, such as CD69, or the production of cytokines like IFN-γ.

Methodology:

  • Cell Culture:

    • Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cells) are cultured in appropriate media.

    • A MAIT cell line (e.g., Jurkat cells transduced with a MAIT TCR) or primary human MAIT cells are also cultured.

  • Antigen Loading: APCs are incubated with a known concentration of this compound for a specified period (e.g., 16 hours) to allow for MR1 loading.

  • Co-culture: The antigen-loaded APCs are then co-cultured with the MAIT cells.

  • Activation Analysis: After a defined incubation period, MAIT cell activation is assessed using flow cytometry to measure the surface expression of CD69 and intracellular staining for cytokines like IFN-γ and TNF-α.

MAIT Cell Signaling Pathway upon this compound Recognition

The engagement of the MAIT T cell receptor (TCR) by the MR1-RL-6-Me-7-OH complex initiates a downstream signaling cascade, leading to MAIT cell effector functions. This activation can be further modulated by co-stimulatory signals and cytokines.

Upon TCR ligation, a signaling cascade involving diacylglycerol (DAG) is initiated. This leads to the activation of key transcription factors, including RORγt, PLZF, and T-bet. These transcription factors orchestrate the expression of a range of effector molecules, including cytokines (IFN-γ, TNF-α, IL-17) and cytotoxic proteins (granzymes, perforin).

MAIT_Cell_Signaling

Downstream signaling pathway in MAIT cells.

Conclusion

The discovery of this compound as a vitamin B metabolite that activates MAIT cells has provided significant insights into the mechanisms of microbial recognition by the innate immune system. Its characterization has been made possible through a combination of chemical synthesis, biochemical binding assays, and cellular immunology techniques. While this compound itself is a weak agonist, its study has been instrumental in understanding the structural and functional requirements for MR1-mediated antigen presentation and MAIT cell activation. This knowledge is crucial for the development of novel therapeutic strategies that target MAIT cells in the context of infectious diseases, autoimmune disorders, and cancer. Further research into the quantitative aspects of this compound production by different microbial species and its precise role in vivo will continue to be a key area of investigation.

References

An In-depth Guide to the Chemical Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine, a key metabolite in the riboflavin (vitamin B2) biosynthesis pathway. While detailed, step-by-step protocols for the complete chemical synthesis of this specific compound are not extensively documented in readily available literature, this guide outlines the established biosynthetic pathway, which informs potential chemical synthesis strategies, and details the synthesis of its core precursors.

Introduction

7-hydroxy-6-methyl-8-D-ribityllumazine, also known as Masuda's compound V, is a pteridine derivative that plays a role in human riboflavin metabolism.[1][2] Its structural similarity to 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin, makes it a compound of interest for researchers studying flavin biosynthesis and related metabolic pathways. While industrial production of riboflavin has shifted from chemical synthesis to more efficient fermentation processes, the targeted chemical synthesis of specific lumazine derivatives remains crucial for research purposes, including the development of novel enzymatic inhibitors and molecular probes.[3][4]

Biosynthetic Pathway: A Blueprint for Chemical Synthesis

The biosynthesis of the closely related 6,7-dimethyl-8-ribityllumazine provides a well-established framework for a potential chemical synthesis of its 7-hydroxy analog. This enzymatic process involves the condensation of two key precursors: 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate.[5] This reaction is catalyzed by the enzyme lumazine synthase.

A plausible chemical synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine would likely mimic this biological condensation. The core challenge lies in the preparation of a suitable three-carbon carbonyl compound that would react with 5-amino-6-(D-ribitylamino)uracil to yield the desired 7-hydroxy-6-methyl product.

Biosynthesis_Inspired_Synthesis cluster_precursors Precursor Synthesis 5_amino_6_ribitylaminouracil 5-amino-6-(D-ribitylamino)uracil condensation Chemical Condensation 5_amino_6_ribitylaminouracil->condensation three_carbon_synthon Suitable 3-Carbon Carbonyl Synthon three_carbon_synthon->condensation target_molecule 7-hydroxy-6-methyl-8-D-ribityllumazine condensation->target_molecule

Caption: Proposed synthetic strategy for 7-hydroxy-6-methyl-8-D-ribityllumazine.

Synthesis of Key Precursors

Synthesis of 5-amino-6-D-ribitylaminouracil

The synthesis of 5-amino-6-D-ribitylaminouracil has been reported and involves a multi-step process.

Table 1: Summary of Synthetic Steps for 5-amino-6-D-ribitylaminouracil

StepReactionKey ReagentsNotes
1Conversion of (-)-ribose to ribitylamineIntermediate oxime formation and subsequent reductionThis is a common route for producing the ribitylamine moiety.
2Nucleophilic Aromatic SubstitutionRibitylamine, 6-chloropyrimidine-2,4-dioneAttaches the ribitylamine to the uracil core.
3Functional Group ConversionNitrosylation followed by reductionIntroduces the 5-amino group.

A detailed experimental protocol for the final reduction step to yield the hydrochloride salt is provided below.

Experimental Protocol: Synthesis of 5-Amino-6-D-ribitylaminouracil hydrochloride

  • To a solution of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (100 mg, 0.327 mmol) in water (4 mL), add 2 drops of 2N aqueous KOH.

  • Add sodium hydrosulfite (341 mg, 1.96 mmol).

  • Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour), during which the light-yellow solution will turn colorless and a white precipitate will form.

  • Purify the mixture via reverse-phase chromatography.

  • To the combined product-containing fractions, add 0.18 mL of 1N HCl.

  • Concentrate the solution to obtain the title compound.

Synthesis of a Suitable Three-Carbon Synthon

The biosynthesis of 6,7-dimethyl-8-ribityllumazine utilizes 3,4-dihydroxy-2-butanone 4-phosphate. For the synthesis of the 7-hydroxy-6-methyl analog, a different three-carbon synthon is required. A potential candidate is a derivative of pyruvic acid (2-oxopropanoic acid). The reaction of 5-amino-6-ribitylaminouracil with a pyruvic acid derivative would be a logical approach to investigate for the formation of the 6-methyl-7-hydroxy lumazine core. The specific choice of the pyruvic acid derivative and the reaction conditions would be critical to control regioselectivity and achieve the desired product.

Proposed Final Condensation and Future Outlook

The final step in the proposed chemical synthesis would involve the condensation of 5-amino-6-D-ribitylaminouracil with an appropriate three-carbon electrophile.

Final_Condensation ARU 5-amino-6-D-ribitylaminouracil Reaction Condensation (e.g., acidic or basic catalysis) ARU->Reaction Pyruvic_Derivative Pyruvic Acid Derivative Pyruvic_Derivative->Reaction Product 7-hydroxy-6-methyl-8-D-ribityllumazine Reaction->Product

Caption: Proposed final condensation step.

Further research is required to determine the optimal reaction conditions, including solvent, temperature, and catalyst, for this condensation. Additionally, methods for the potential hydroxylation of a pre-formed 6-methyl-8-D-ribityllumazine could be explored as an alternative synthetic route.

Conclusion

This technical guide has outlined a plausible synthetic strategy for 7-hydroxy-6-methyl-8-D-ribityllumazine, drawing inspiration from its known biosynthetic pathway. While a complete, validated chemical synthesis protocol is not currently available in the public domain, the detailed synthesis of the key precursor, 5-amino-6-D-ribitylaminouracil, is provided. The proposed final condensation step with a suitable three-carbon synthon represents a promising avenue for future research and development in the targeted synthesis of specific lumazine derivatives for scientific and pharmaceutical applications. The successful chemical synthesis would enable further investigation into the biological role of this metabolite and the development of novel therapeutic agents.

References

The Mechanism of MAIT Cell Activation by RL-6-Me-7-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T lymphocytes that play a crucial role in immune surveillance, particularly at mucosal surfaces. Their activation is mediated by the recognition of small molecule metabolites, derived from the microbial riboflavin (Vitamin B2) synthesis pathway, presented by the non-polymorphic MHC class I-related protein, MR1. One such ligand is 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a stable lumazine derivative. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning MAIT cell activation by this compound, offering detailed experimental protocols, quantitative data on activation parameters, and a thorough overview of the downstream signaling cascade.

Introduction to MAIT Cells and this compound

Mucosal-Associated Invariant T (MAIT) cells are defined by their semi-invariant T cell receptor (TCR), which in humans is composed of a TRAV1-2 (Vα7.2) alpha chain paired with a limited repertoire of beta chains (most commonly TRBV6-4 or TRBV20).[1] Unlike conventional T cells that recognize peptide antigens, MAIT cells recognize small organic molecules presented by MR1.[2] This unique recognition system positions them as rapid responders to a wide array of bacteria and yeasts that synthesize riboflavin.[2]

The ligands for MAIT cells are intermediates of the riboflavin biosynthesis pathway. The most potent known activator is the unstable pyrimidine 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[1] However, more stable bicyclic lumazine derivatives, such as this compound, are also capable of activating MAIT cells, albeit with lower potency.[1] this compound is formed through the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with dicarbonyls like 2,3-butanedione, followed by oxidation. Understanding the activation mechanism of stable analogs like this compound is critical for developing synthetic MAIT cell modulators for therapeutic applications.

The Core Activation Axis: MR1-Ligand-TCR Complex

The activation of MAIT cells by this compound is a multi-step process initiated by the binding of the ligand to the MR1 protein, followed by the recognition of this complex by the MAIT TCR.

2.1. Ligand Binding to MR1: Unlike classical MHC molecules that are stably expressed on the cell surface, MR1 molecules are typically retained within the endoplasmic reticulum (ER) in a ligand-receptive, partially folded state. The binding of a ligand, such as this compound, is a prerequisite for MR1 to fold correctly, associate with β2-microglobulin, and traffic to the cell surface of an antigen-presenting cell (APC) for presentation to MAIT cells. This compound, lacking a reactive carbonyl group, binds non-covalently within the hydrophobic cleft of MR1. This interaction is less stable compared to ligands like 5-OP-RU, which can form a covalent Schiff base with a lysine residue (Lys43) in the MR1 binding groove.

2.2. TCR Recognition: The stabilized MR1/RL-6-Me-7-OH complex on the APC surface is then recognized by the MAIT cell TCR. The interaction is characterized by a conserved docking geometry, where the invariant TCR α-chain plays a dominant role. A critical contact point is the interaction between the highly conserved Tyrosine 95 (Tyr95) on the CDR3α loop of the TCR and the ribityl chain of the this compound ligand. This direct interaction with the ligand's ribityl moiety is essential for triggering the activation signal and distinguishes it from non-stimulatory ligands. The TCR β-chain also contributes to the interaction, providing specificity and potentially influencing the strength of the response.

Quantitative Analysis of MAIT Cell Activation

The activation of MAIT cells by this compound is considerably weaker than that induced by the potent agonist 5-OP-RU. This is reflected in the concentrations required to elicit a response and the binding affinities of the molecular components.

ParameterLigandValueDescriptionReference(s)
MAIT Cell Activation This compoundEC50 ≈ 25 µMThe concentration of ligand required to achieve 50% of the maximal activation response (e.g., CD69 expression) in a cell-based assay.
MR1 Binding This compoundIC50 ≈ 2.5 - 100 µMThe concentration of ligand required to inhibit 50% of the binding of a fluorescent probe to MR1, indicating moderate to weak binding affinity.
Ternary Complex Affinity MR1-RibityllumazineK_D ≈ 0.5 - 10 µMThe equilibrium dissociation constant for the interaction between the MAIT TCR and the MR1-ligand complex, comparable to conventional TCR-pMHC affinities. (Note: Specific value for this compound is not available, this represents similar complexes).

Table 1: Quantitative parameters of this compound in MAIT cell activation. EC50 (Half-maximal effective concentration), IC50 (Half-maximal inhibitory concentration), K_D (Equilibrium dissociation constant).

CytokineTypical Response to RibityllumazinesMethod of Quantification
IFN-γ Robust production upon activation.Intracellular Cytokine Staining (Flow Cytometry), ELISA, Cytometric Bead Array (CBA).
TNF-α Rapidly secreted following TCR engagement.Intracellular Cytokine Staining (Flow Cytometry), ELISA, Cytometric Bead Array (CBA).
IL-17A Produced by a subset of MAIT cells, particularly in tissues.Intracellular Cytokine Staining (Flow Cytometry), ELISA.
Granzyme B Upregulated, indicating cytotoxic potential.Intracellular Staining (Flow Cytometry).

Table 2: Cytokine and effector molecule profile of MAIT cells activated by ribityllumazine ligands. Specific concentrations in pg/mL are assay-dependent and not consistently reported for this compound specifically.

Intracellular Signaling Pathway

Upon successful engagement of the MR1/RL-6-Me-7-OH complex by the MAIT TCR, a downstream signaling cascade is initiated, leading to cellular activation, cytokine production, and effector functions. This pathway shares many components with conventional T-cell signaling but is primed for a rapid, innate-like response.

  • Initiation: The binding of the MAIT TCR to the MR1-ligand complex leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 subunits by the Src-family kinase Lck .

  • Kinase Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk-family kinase ZAP-70 . Once recruited, ZAP-70 is also phosphorylated and activated by Lck.

  • Signalosome Formation: Activated ZAP-70 phosphorylates key downstream adaptor proteins, primarily the Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) . This leads to the formation of a multi-protein signaling complex, or "signalosome," at the cell membrane.

  • Downstream Cascades: The LAT/SLP-76 signalosome recruits numerous other signaling molecules, including Phospholipase C-γ1 (PLC-γ1), which activates the Ca²⁺-NFAT and DAG-PKC-NF-κB pathways. It also activates the Ras-MAPK pathway.

  • Transcription Factor Activation: These signaling cascades culminate in the activation of key transcription factors that define MAIT cell identity and function, including the promyelocytic leukemia zinc finger (PLZF ), the retinoic acid-related orphan receptor γt (RORγt ), and T-bet .

  • Effector Function: These transcription factors drive the expression of genes responsible for cytokine production (e.g., IFNG, TNF, IL17A) and cytotoxic molecules (e.g., GZMB, PRF1), leading to the characteristic MAIT cell effector response.

Co-stimulatory signals, such as the engagement of CD28 on the MAIT cell with CD80/CD86 on the APC, as well as pro-inflammatory cytokines like IL-12 and IL-18, can significantly enhance TCR-mediated activation.

MAIT_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 MR1_RL6 MR1 + this compound RL6 This compound RL6->MR1 Binding TCR MAIT TCR MR1_RL6->TCR Recognition Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 2. Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 3. Phosphorylation PLCg1 PLC-γ1 LAT->PLCg1 4. Recruitment SLP76->PLCg1 Pathways MAPK / NF-κB / NFAT Pathways PLCg1->Pathways 5. Activation TFs PLZF, RORγt, T-bet Pathways->TFs 6. Activation Effector Cytokine Production (IFN-γ, TNF-α, IL-17) Cytotoxicity (GzmB) TFs->Effector 7. Gene Expression Synthesis_Workflow cluster_reactants Reactants A_RU 5-Amino-6-D-ribitylaminouracil (5-A-RU) Condensation Step 1: Condensation Reaction (e.g., in water or buffer) A_RU->Condensation Butanedione 2,3-Butanedione Butanedione->Condensation Lumazine Intermediate: 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe) Condensation->Lumazine Oxidation Step 2: Oxidation (e.g., benzoquinone-mediated) Lumazine->Oxidation Product Final Product: This compound Oxidation->Product Purification Step 3: Purification (e.g., HPLC) Product->Purification Analysis Step 4: Characterization (e.g., NMR, Mass Spectrometry) Purification->Analysis

References

The Role of RL-6-Me-7-OH in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite derived from the microbial riboflavin (vitamin B2) synthesis pathway. In the field of immunology, it is recognized as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells. These innate-like T cells play a crucial role in the immune response against a broad range of bacteria and yeasts. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental investigation of this compound, tailored for a scientific audience.

This compound activates MAIT cells through its presentation by the non-polymorphic, MHC-I-related molecule, MR1. While not as potent as other MR1 ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), the study of this compound provides valuable insights into the nuanced interactions governing MAIT cell recognition and activation.

Data Presentation: Quantitative Analysis of this compound Activity

The immunological activity of this compound has been quantified through various in vitro assays, primarily focusing on its potency in MAIT cell activation and its binding affinity to the MR1 molecule.

ParameterValueCell Line/SystemAssay TypeReference
EC50 25 μMHuman MAIT cell clonesCD69 upregulation[1]

Table 1: MAIT Cell Activation Potency of this compound. The EC50 value represents the concentration of this compound required to elicit a half-maximal response in MAIT cell activation, as measured by the surface expression of the activation marker CD69.

ParameterValue RangeMethodReference
IC50 ~2.5 to 100 μMFluorescence Polarization Assay[1]

Table 2: MR1 Binding Affinity of this compound. The IC50 value indicates the concentration of this compound required to inhibit the binding of a fluorescent probe to the MR1 molecule by 50%. This value suggests a moderate to weak binding affinity.

Signaling Pathways and Mechanisms of Action

The activation of MAIT cells by this compound is initiated by the formation of a ternary complex between the MAIT cell T-cell receptor (TCR), the MR1 molecule on an antigen-presenting cell (APC), and the this compound ligand.

Initial Recognition and Complex Formation

Unlike more potent pyrimidine-based antigens, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding cleft. Instead, it binds non-covalently. The ribityl chain of this compound is a key feature, as it extends from the MR1 binding cleft to make direct contact with the MAIT cell TCR, particularly the highly conserved Tyr95 residue of the CDR3α loop. This interaction is crucial for triggering the downstream signaling cascade.

MAIT_Cell_Activation_by_RL_6_Me_7_OH cluster_APC Antigen Presenting Cell (APC) cluster_MAIT_Cell MAIT Cell MR1 MR1 MR1_RL_6_Me_7_OH MR1-RL-6-Me-7-OH Complex RL_6_Me_7_OH This compound RL_6_Me_7_OH->MR1 Non-covalent binding MAIT_TCR MAIT TCR MR1_RL_6_Me_7_OH->MAIT_TCR Ternary Complex Formation Signaling_Cascade Downstream Signaling Cascade MAIT_TCR->Signaling_Cascade TCR Engagement Activation MAIT Cell Activation (Cytokine release, Cytotoxicity) Signaling_Cascade->Activation

Initial recognition of the MR1-RL-6-Me-7-OH complex by the MAIT TCR.
Downstream Intracellular Signaling

Upon TCR engagement, a signaling cascade is initiated within the MAIT cell, which is analogous to conventional T-cell activation. While specific studies detailing the entire pathway for this compound are limited, the canonical MAIT cell signaling pathway is presumed to be activated. This involves the phosphorylation of key signaling molecules, leading to the activation of transcription factors that drive the expression of effector molecules.

MAIT_Cell_Downstream_Signaling TCR_MR1 TCR-MR1 Engagement (with this compound) LCK LCK TCR_MR1->LCK activates ZAP70 ZAP70 LCK->ZAP70 phosphorylates & activates LAT_SLP76 LAT/SLP76 Signalosome ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation PLCg1->NFkB_NFAT_AP1 Transcription Gene Transcription NFkB_NFAT_AP1->Transcription Effector_Molecules Effector Molecules (IFN-γ, TNF, Granzyme B, IL-17) Transcription->Effector_Molecules

Simplified downstream signaling cascade in MAIT cells upon TCR engagement.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in the literature, often starting from 5-amino-6-D-ribitylaminouracil (5-A-RU). A general synthetic scheme involves the condensation of 5-A-RU with a dicarbonyl compound, followed by oxidation.

General Synthetic Scheme:

  • Condensation: 5-A-RU is reacted with 2,3-butanedione. This condensation reaction forms 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).

  • Oxidation: The resulting RL-6,7-diMe can then be oxidized to yield this compound.

Note: The detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions requires access to specialized chemical synthesis literature and is beyond the scope of this guide.

MAIT Cell Activation Assay

A common method to assess the activity of this compound is a co-culture assay using a MAIT cell line and an MR1-expressing antigen-presenting cell line, followed by flow cytometric analysis of activation markers.

Materials:

  • MAIT cell line (e.g., Jurkat cells transduced with a MAIT TCR)

  • MR1-expressing APC line (e.g., C1R.MR1)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD69, anti-IFN-γ)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin, as a positive control)

  • Fixation and permeabilization buffers

Protocol Outline:

  • Cell Plating: Seed the MR1-expressing APCs in a 96-well plate.

  • Ligand Addition: Add this compound at various concentrations to the wells containing the APCs. Include a vehicle control (e.g., DMSO) and a positive control.

  • Co-culture: Add the MAIT cells to the wells and co-culture for a specified period (e.g., 18-24 hours).

  • Intracellular Cytokine Staining (if applicable): For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow for the intracellular accumulation of cytokines.

  • Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD69).

  • Fixation and Permeabilization: If measuring intracellular cytokines, fix and permeabilize the cells according to the manufacturer's protocol.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ).

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated (e.g., CD69+) and cytokine-producing MAIT cells.

MAIT_Cell_Activation_Assay_Workflow start Start plate_apc Plate MR1-expressing APCs start->plate_apc add_ligand Add this compound (and controls) plate_apc->add_ligand add_mait Add MAIT cells add_ligand->add_mait coculture Co-culture (18-24 hours) add_mait->coculture add_inhibitor Add protein transport inhibitor (optional) coculture->add_inhibitor stain_surface Stain for surface markers (e.g., CD69) add_inhibitor->stain_surface fix_perm Fix and permeabilize (optional) stain_surface->fix_perm stain_intracellular Stain for intracellular cytokines (e.g., IFN-γ) fix_perm->stain_intracellular flow_cytometry Analyze by Flow Cytometry stain_intracellular->flow_cytometry end End flow_cytometry->end

Workflow for a typical MAIT cell activation assay.

Conclusion

This compound serves as a valuable tool for dissecting the molecular requirements of MAIT cell activation. Although a weaker agonist compared to other riboflavin-derived metabolites, its ability to activate MAIT cells in a non-covalent, MR1-dependent manner highlights the versatility of the MAIT cell recognition system. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of MAIT cells in infectious diseases, autoimmune disorders, and cancer. Further research into the in vivo effects of this compound and a more detailed elucidation of its specific downstream signaling consequences will undoubtedly enhance our ability to modulate MAIT cell responses for clinical benefit.

References

The Natural MR1 Ligand RL-6-Me-7-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that play a crucial role in immunity against a broad range of microbial pathogens. Their activation is mediated by the MHC class I-related protein (MR1), which presents small molecule metabolites derived from the microbial riboflavin (vitamin B2) biosynthesis pathway. Among these, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) has been identified as a naturally occurring, albeit weaker, MR1 ligand. This technical guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its study, and the signaling pathways it initiates. This document is intended to serve as a comprehensive resource for researchers in immunology, drug discovery, and related fields.

Quantitative Data on this compound

The interaction of this compound with MR1 and its subsequent activation of MAIT cells have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: MR1 Binding Affinity of this compound

LigandAssay TypeIC50 (μM)Reference
This compoundFluorescence Polarization~2.5 - 100[1]

Table 2: MAIT Cell Activation by this compound

LigandCell TypeActivation ReadoutEC50 (μM)Reference
This compoundHuman and Mouse MAIT cellsCD69 upregulation25

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is based on the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with a dicarbonyl compound, followed by oxidation. The following protocol is a synthesized methodology based on established procedures for related ribityllumazine derivatives.

Materials:

  • 5-amino-6-D-ribitylaminouracil (5-A-RU)

  • 2,3-butanedione (diacetyl)

  • p-Benzoquinone

  • Dimethylformamide (DMF)

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Condensation Reaction:

    • Dissolve 5-A-RU in a minimal amount of DMF.

    • Add an equimolar amount of 2,3-butanedione to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The intermediate product formed is 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).

  • Oxidation:

    • To the reaction mixture containing RL-6,7-diMe, add a molar excess (e.g., 2-3 equivalents) of p-benzoquinone.

    • Heat the mixture to 60-80°C and stir for 4-6 hours, or until the oxidation is complete as monitored by TLC.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

MR1 Ligand Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound to MR1.

Materials:

  • Recombinant soluble human MR1 protein

  • A fluorescently labeled high-affinity MR1 ligand (fluorescent probe, e.g., a fluorescent derivative of 5-OP-RU)

  • This compound (or other competitor ligands)

  • Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20)

  • 384-well black, flat-bottom microplates

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.

    • Prepare a stock solution of recombinant MR1 protein in assay buffer. The final concentration should be determined empirically to yield a significant shift in polarization upon binding to the fluorescent probe.

    • Prepare a serial dilution of this compound and any other competitor ligands in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer, fluorescent probe, and MR1 protein to all wells.

    • Add the serially diluted this compound or other competitor ligands to the appropriate wells. Include wells with no competitor (maximum polarization) and wells with no MR1 (minimum polarization) as controls.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-4 hours), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. Excite the fluorescent probe at its excitation wavelength and measure the emission intensity in both the parallel and perpendicular planes.

  • Data Analysis:

    • Calculate the anisotropy or polarization values for each well.

    • Plot the polarization values as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor ligand required to displace 50% of the fluorescent probe from MR1.

MAIT Cell Activation Assay (Flow Cytometry)

This protocol outlines the steps to measure the activation of MAIT cells in response to this compound using flow cytometry.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells

  • Antigen-presenting cells (APCs), such as monocyte-derived dendritic cells or a cell line expressing MR1 (e.g., C1R-MR1)

  • This compound

  • Positive control ligand (e.g., 5-OP-RU)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • Fluorescently conjugated antibodies against MAIT cell markers (e.g., anti-TCR Vα7.2, anti-CD161) and activation markers (e.g., anti-CD69, anti-CD25)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

  • Fixation and permeabilization buffers for intracellular staining

  • Fluorescently conjugated antibodies against cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • A flow cytometer

Procedure:

  • Cell Culture and Stimulation:

    • Co-culture PBMCs or isolated MAIT cells with APCs in a 96-well plate.

    • Add this compound at various concentrations to the wells. Include wells with no ligand (negative control) and a positive control ligand.

    • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 6-24 hours).

    • For intracellular cytokine staining, add a protein transport inhibitor for the last 4-6 hours of incubation.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Surface Staining: Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers (TCR Vα7.2, CD161, CD69, CD25) for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

    • Intracellular Staining (if applicable): Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions.

    • Incubate the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the MAIT cell population (e.g., CD3+ Vα7.2+ CD161+) and quantify the expression of activation markers (CD69, CD25) and intracellular cytokines.

  • Data Interpretation:

    • Determine the percentage of activated MAIT cells at different concentrations of this compound.

    • Plot the percentage of activated cells against the ligand concentration to generate a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

Signaling Pathway of MAIT Cell Activation

MAIT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1_RL6Me7OH MR1-RL-6-Me-7-OH Complex TCR MAIT TCR MR1_RL6Me7OH->TCR TCR Engagement Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 NFAT NFAT PLCG1->NFAT NFkB NF-κB PLCG1->NFkB AP1 AP-1 PLCG1->AP1 Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme B, Perforin) NFAT->Cytotoxicity NFkB->Cytokines NFkB->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity CD80_86 CD80/CD86 CD80_86->CD28 Co-stimulation

Caption: MAIT cell activation signaling cascade initiated by the MR1-RL-6-Me-7-OH complex.

Experimental Workflow for MR1 Ligand Characterization

MR1_Ligand_Workflow Source Source of Potential Ligands (e.g., Microbial Culture Supernatant, Synthetic Compound Library) Extraction Ligand Extraction & Purification Source->Extraction MR1_Binding MR1 Binding Assay (e.g., Fluorescence Polarization, Surface Plasmon Resonance) Extraction->MR1_Binding MAIT_Activation MAIT Cell Activation Assay (Flow Cytometry) MR1_Binding->MAIT_Activation Active Ligands Lead_Optimization Lead Identification & Optimization for Drug Development MR1_Binding->Lead_Optimization High-Affinity Binders Structural_Analysis Structural Analysis (X-ray Crystallography of MR1-Ligand-TCR Complex) MAIT_Activation->Structural_Analysis Potent Ligands Structural_Analysis->Lead_Optimization

Caption: General experimental workflow for the identification and characterization of novel MR1 ligands.

References

Structural Analysis of RL-6-Me-7-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the molecule RL-6-Me-7-OH (7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine), a metabolite involved in the riboflavin biosynthetic pathway and a weak agonist for Mucosal-Associated Invariant T (MAIT) cells. This document details the molecule's structural and physicochemical properties, provides established experimental protocols for its analysis, and illustrates its role in the MAIT cell activation signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, also known as Masuda's compound V, is a pteridine derivative that plays a role in riboflavin (vitamin B2) metabolism.[1] Its chemical formula is C12H16N4O7.[2] Structurally, it is a lumazine core substituted with a methyl group at the 6-position, a hydroxyl group at the 7-position, and a D-ribityl group at the 8-position.[2] This molecule has garnered significant interest in immunology due to its ability to be presented by the MHC class I-related protein 1 (MR1) to MAIT cells, thereby acting as a weak agonist.[3][4] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its biological function and for the rational design of more potent MAIT cell modulators.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound have been determined through a combination of spectroscopic techniques and X-ray crystallography.

General Properties
PropertyValueSource
IUPAC Name7-hydroxy-6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dionePubChem
Molecular FormulaC12H16N4O7
Molecular Weight328.28 g/mol
Canonical SMILESCC1=C(O)N(C2=C(N1)C(=O)NC(=O)N2)C--INVALID-LINK--O)O">C@@HOPubChem
InChI KeyCOXMGTTXHPRZBO-BBVRLYRLSA-NFooDB
X-ray Crystallography Data

The crystal structure of this compound in complex with human MR1 and a MAIT T-cell receptor (TCR) has been determined at a resolution of 2.40 Å (PDB ID: 4LCW). This structure provides precise atomic coordinates and allows for the detailed analysis of intermolecular interactions.

ParameterValue
PDB ID 4LCW
Resolution 2.40 Å
Method X-RAY DIFFRACTION
R-Value Work 0.179
R-Value Free 0.227

Note: Detailed bond lengths and angles for the this compound molecule within this complex can be obtained by analyzing the crystallographic information file (CIF) from the Protein Data Bank.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used in the structural analysis and synthesis of this compound.

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine

The synthesis of this compound can be achieved through the oxidation of 6,7-dimethyl-8-D-ribityllumazine. A general protocol is as follows:

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products 5-amino-6-D-ribitylaminouracil 5-amino-6-D-ribitylaminouracil Condensation Condensation 5-amino-6-D-ribitylaminouracil->Condensation 2,3-butanedione 2,3-butanedione 2,3-butanedione->Condensation 6,7-dimethyl-8-D-ribityllumazine 6,7-dimethyl-8-D-ribityllumazine Condensation->6,7-dimethyl-8-D-ribityllumazine Formation of lumazine ring Oxidation Oxidation This compound This compound Oxidation->this compound 6,7-dimethyl-8-D-ribityllumazine->Oxidation e.g., with benzoquinone

Caption: Synthesis workflow for this compound.

  • Condensation: React 5-amino-6-D-ribitylaminouracil with 2,3-butanedione in an appropriate solvent to form 6,7-dimethyl-8-D-ribityllumazine.

  • Oxidation: The resulting 6,7-dimethyl-8-D-ribityllumazine is then oxidized, for example using benzoquinone, to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound).

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

X-ray Crystallography of the MR1-RL-6-Me-7-OH-TCR Complex

The following protocol provides a general overview for obtaining the crystal structure of a protein-ligand complex, based on the methodology used for PDB entry 4LCW.

G X-ray Crystallography Workflow Protein Expression and Purification Protein Expression and Purification Complex Formation Complex Formation Protein Expression and Purification->Complex Formation MR1 and TCR Crystallization Crystallization Complex Formation->Crystallization Data Collection Data Collection Crystallization->Data Collection X-ray source Structure Solution and Refinement Structure Solution and Refinement Data Collection->Structure Solution and Refinement Diffraction data This compound This compound This compound->Complex Formation

Caption: General workflow for X-ray crystallography.

  • Protein Expression and Purification: The MR1 and MAIT TCR proteins are expressed (e.g., in E. coli) and purified to homogeneity.

  • Complex Formation: The purified MR1 and TCR are mixed with an excess of this compound to form the ternary complex.

  • Crystallization: The complex is subjected to crystallization screening using techniques like vapor diffusion. For 4LCW, crystals were grown at 277 K in a solution containing 0.2 M sodium acetate, 0.1 M Bis-Tris-Propane pH 6.5, and 20% PEG 3350.

  • Data Collection: Crystals are cryo-cooled and diffraction data is collected using a synchrotron X-ray source.

  • Structure Solution and Refinement: The structure is solved using molecular replacement and refined to yield the final atomic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.

  • Data Acquisition:

    • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.

    • 13C NMR: Obtain a proton-decoupled 13C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • 2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of this compound and to study its fragmentation pattern, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization - ESI).

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected [M+H]+ ion would be approximately m/z 329.1197.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis: The exact mass measurement is used to confirm the elemental composition, and the fragmentation pattern provides further structural information.

Signaling Pathway

This compound is involved in the activation of MAIT cells through its presentation by the MR1 molecule on antigen-presenting cells (APCs).

G MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell RL-6-Me-7-OH_in This compound MR1 MR1 RL-6-Me-7-OH_in->MR1 Binding MR1_RL MR1-RL-6-Me-7-OH Complex MR1->MR1_RL Complex Formation TCR MAIT TCR MR1_RL->TCR TCR Recognition Activation MAIT Cell Activation TCR->Activation Cytokine Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine Release

Caption: MAIT cell activation pathway involving this compound.

  • Antigen Presentation: this compound, derived from the microbial riboflavin synthesis pathway, is captured by the MR1 molecule within an antigen-presenting cell.

  • Complex Formation and Trafficking: The MR1-RL-6-Me-7-OH complex is then transported to the surface of the APC.

  • TCR Recognition: The semi-invariant T-cell receptor on the surface of a MAIT cell recognizes and binds to the MR1-RL-6-Me-7-OH complex.

  • MAIT Cell Activation: This recognition event triggers a signaling cascade within the MAIT cell, leading to its activation.

  • Effector Functions: Activated MAIT cells then carry out their effector functions, which include the rapid release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Conclusion

The structural analysis of this compound provides critical insights into its role as a modulator of the immune system. The detailed crystallographic data, in conjunction with spectroscopic analysis, offers a comprehensive understanding of its molecular architecture. The provided experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of this and related molecules. Furthermore, the elucidation of its involvement in the MAIT cell activation pathway opens avenues for the development of novel therapeutics targeting this important class of immune cells.

References

Technical Guide: Physicochemical Properties and Stability of RL-6-Me-7-OH (7-hydroxy-6-methyl-8-ribityllumazine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH, chemically known as 7-hydroxy-6-methyl-8-ribityllumazine, is a pteridine derivative that plays a significant role in immunology. It is a metabolite of the riboflavin (Vitamin B2) biosynthesis pathway found in various microbes. This compound has been identified as a hapten that can activate Mucosal-Associated Invariant T (MAIT) cells through its presentation by the non-polymorphic MHC class I-related protein 1 (MR1).[1] This activation links microbial metabolism to the host's immune response, making this compound and its associated pathways a critical area of study for infectious diseases, autoimmune disorders, and vaccine development.

This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, detailed experimental protocols for its characterization, and a visualization of its role in immunological signaling pathways.

Chemical Properties

Summary of Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueData Source
IUPAC Name 7-hydroxy-6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dioneFooDB[2]
Synonyms This compound, Masuda's compound VFooDB[2]
Molecular Formula C₁₂H₁₆N₄O₇FooDB[2]
Molecular Weight 328.28 g/mol FooDB[2]
pKa (Strongest Acidic) 6.97ChemAxon (Predicted)
logP (Octanol-Water) -2.1ALOGPS (Predicted)
Water Solubility 1.85 g/LALOGPS (Predicted)
Hydrogen Bond Donors 6ChemAxon (Predicted)
Hydrogen Bond Acceptors 10ChemAxon (Predicted)
Polar Surface Area 175.28 ŲChemAxon (Predicted)

Stability Profile

The stability of pteridine compounds, including this compound, is a critical factor for their isolation, storage, and experimental use. Pteridines can exist in different oxidation states and are sensitive to light, pH, and temperature.

  • pH Stability : Pteridines can undergo hydrolysis under certain pH conditions. The stability of this compound is expected to be pH-dependent, though specific degradation kinetics have not been published.

  • Thermal Stability : Elevated temperatures can accelerate the degradation of pteridine derivatives.

  • Photostability : Like many heterocyclic aromatic compounds, pteridines are often light-sensitive. Exposure to UV or visible light can lead to photochemical degradation.

  • Storage : For commercial preparations of this compound, storage at -80°C is recommended to maintain stability for up to six months.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and biological properties of this compound.

Determination of pKa

The ionization constant (pKa) is crucial for understanding the compound's behavior in physiological environments. A potentiometric titration method using a co-solvent is suitable for compounds with limited aqueous solubility.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of Solutions :

    • Prepare a 1-5 mM stock solution of this compound in a suitable co-solvent (e.g., methanol or n-propanol) and water mixture. The co-solvent percentage should be adjusted to ensure complete dissolution.

    • Prepare standardized aqueous solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration :

    • Calibrate a pH meter with standard aqueous buffers.

    • Place a known volume of the this compound solution in a thermostated vessel (e.g., at 25°C).

    • Add a standardized amount of HCl to protonate all basic sites.

    • Titrate the solution with the standardized NaOH solution, adding small, precise volumes.

    • Record the pH value after each addition of titrant, ensuring the reading stabilizes.

  • Data Analysis :

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. For co-solvent mixtures, multiple titrations at different co-solvent percentages are performed, and the aqueous pKa is extrapolated from a plot of apparent pKa versus the co-solvent percentage.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most reliable method for determining logP.

Protocol: Shake-Flask Method for logP Determination

  • Preparation :

    • Prepare a stock solution of this compound in a suitable solvent.

    • Use n-octanol and water (or a suitable buffer like PBS at a pH where the compound is neutral) that have been mutually pre-saturated by shaking them together for 24 hours and then separating the layers.

  • Partitioning :

    • Add a small aliquot of the this compound stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous phases.

    • Seal the flask and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

    • Centrifuge the flask to ensure complete separation of the two phases.

  • Quantification :

    • Carefully withdraw samples from both the n-octanol and aqueous layers.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation :

    • The logP is calculated as: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify degradation pathways and the intrinsic stability of a molecule.

Protocol: Forced Degradation Study

  • Sample Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic : 0.1 M HCl

    • Basic : 0.1 M NaOH

    • Oxidative : 3% H₂O₂

    • Thermal : Store the solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic : Expose the solution to a controlled light source (e.g., UV-A and visible light) as per ICH guidelines.

  • Time Points : Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis :

    • Use a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products) to quantify the amount of this compound remaining at each time point.

    • Characterize major degradation products using LC-MS if necessary.

  • Data Interpretation :

    • Calculate the percentage of degradation for each condition.

    • Determine the degradation rate constants and half-life under different stress conditions.

Biological Activity: MAIT Cell Activation Assay

This assay measures the ability of this compound to activate MAIT cells in vitro.

Protocol: In Vitro MAIT Cell Activation Assay

  • Cell Culture :

    • Culture antigen-presenting cells (APCs) that express MR1 (e.g., C1R.MR1 cells).

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors to serve as a source of MAIT cells.

  • Co-culture and Stimulation :

    • Plate the APCs in a 96-well plate.

    • Add varying concentrations of this compound to the wells and incubate to allow for uptake and presentation by MR1.

    • Add the PBMCs to the wells containing the APCs and this compound.

    • Include appropriate controls: PBMCs with APCs alone (negative control), and a potent, known activator like 5-OP-RU or PMA/Ionomycin (positive control).

  • Incubation : Incubate the co-culture for 16-24 hours at 37°C in a CO₂ incubator.

  • Analysis by Flow Cytometry :

    • Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers to identify MAIT cells (e.g., CD3, TCR Vα7.2, CD161) and activation markers (e.g., CD69, CD137).

    • Intracellular staining for cytokines like IFN-γ and TNF-α can also be performed after treatment with a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation.

    • Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD69+) MAIT cells.

Signaling Pathways and Workflows

Riboflavin Biosynthesis Pathway Leading to this compound

This compound is a byproduct of the microbial riboflavin (Vitamin B2) synthesis pathway. The core precursor is 5-amino-6-D-ribitylaminouracil (5-A-RU), which condenses with other metabolites to form various lumazine derivatives.

Riboflavin_Biosynthesis Riboflavin Biosynthesis and this compound Formation GTP GTP A_RU 5-Amino-6-D- ribitylaminouracil (5-A-RU) GTP->A_RU Multiple Steps RL_DiMe 6,7-dimethyl-8-D- ribityllumazine A_RU->RL_DiMe DHBP 3,4-dihydroxy-2- butanone-4-phosphate DHBP->RL_DiMe Lumazine Synthase RL_6_Me_7_OH This compound RL_DiMe->RL_6_Me_7_OH Oxidation Riboflavin Riboflavin (Vitamin B2) RL_DiMe->Riboflavin Riboflavin Synthase

Caption: Formation of this compound from the microbial riboflavin biosynthesis pathway.

MAIT Cell Activation Workflow

The following diagram illustrates the experimental workflow for assessing the activation of MAIT cells by this compound.

MAIT_Activation_Workflow Experimental Workflow for MAIT Cell Activation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis APC Culture MR1-expressing Antigen Presenting Cells (APCs) Stim Incubate APCs with This compound APC->Stim PBMC Isolate PBMCs (Source of MAIT Cells) Coculture Co-culture Stimulated APCs with PBMCs (16-24h) PBMC->Coculture Stim->Coculture Stain Stain cells with fluorescent antibodies (CD3, TCR Vα7.2, CD161, CD69, IFN-γ) Coculture->Stain FACS Analyze by Flow Cytometry Stain->FACS

Caption: Workflow for measuring MAIT cell activation by this compound.

TCR-Dependent MAIT Cell Signaling Pathway

Upon recognition of the MR1/RL-6-Me-7-OH complex, the MAIT cell TCR initiates a downstream signaling cascade leading to cytokine production and cytotoxic activity. This pathway shares many components with conventional T-cell signaling.

MAIT_Signaling TCR-Dependent MAIT Cell Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR1_Ligand MR1 + this compound (on APC) TCR MAIT TCR (Vα7.2) MR1_Ligand->TCR Recognition CD3 CD3 TCR->CD3 Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 recruits & phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates AP1 AP-1 LAT_SLP76->AP1 via Ras/MAPK pathway DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Genes Gene Transcription (IFN-γ, TNF-α, Granzyme B) NFkB->Genes NFAT->Genes AP1->Genes

Caption: Signaling cascade in MAIT cells after TCR engagement with MR1/RL-6-Me-7-OH.

Conclusion

This compound is a key molecular link between the microbial metabolome and the human innate-like immune system. Understanding its chemical properties, stability, and biological activity is essential for harnessing the therapeutic potential of MAIT cells. While much of the available physicochemical data is currently predictive, the protocols outlined in this guide provide a framework for the experimental determination of these properties. Further research into the stability and formulation of this compound and related compounds will be critical for their development as research tools and potential immunomodulatory agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-7-hydroxy-8-ribityllumazine (RL-6-Me-7-OH), a metabolite linked to the riboflavin (vitamin B2) biosynthesis pathway. While not a direct intermediate in the canonical pathway, this compound has garnered significant interest due to its role as an activating ligand for Mucosal-Associated Invariant T (MAIT) cells, a class of innate-like T cells involved in antimicrobial immunity. This document details the position of this compound in the context of riboflavin synthesis, presents quantitative data on its biological activity, provides detailed experimental protocols for its synthesis and relevant biological assays, and visualizes the associated biochemical and experimental workflows. This guide is intended for researchers in immunology, microbiology, and drug development who are interested in the riboflavin biosynthesis pathway as a potential target for novel therapeutics and in understanding the mechanisms of MAIT cell activation.

Introduction

The riboflavin biosynthesis pathway, absent in humans but essential for many pathogenic bacteria and yeasts, represents a promising target for the development of novel antimicrobial agents. This pathway produces riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial cofactors for a multitude of enzymatic reactions. A key aspect of this pathway's significance extends to immunology, as several of its intermediates and byproducts can be presented by the non-polymorphic MHC class I-related molecule, MR1, to activate MAIT cells.

One such molecule is 6-methyl-7-hydroxy-8-ribityllumazine (this compound). Although not a direct intermediate in the linear synthesis of riboflavin, it is a stable oxidized derivative of 6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe), the immediate precursor to riboflavin. The recognition of this compound by the MAIT cell T-cell receptor (TCR) highlights a critical link between microbial metabolism and host immune surveillance. This guide provides an in-depth exploration of this compound, its biochemical context, and its immunological significance.

The Riboflavin Biosynthesis Pathway and the Origin of this compound

The biosynthesis of riboflavin begins with GTP and ribulose-5-phosphate and proceeds through a series of enzymatic steps to produce riboflavin. The final two enzymes in this pathway are of particular relevance to the formation of RL-6,7-diMe and, by extension, this compound.

  • Lumazine Synthase (RibH): This enzyme catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil (AR-P) and 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) to form 6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe).

  • Riboflavin Synthase (RibC/RibE): This enzyme catalyzes the dismutation of two molecules of RL-6,7-diMe to produce one molecule of riboflavin and one molecule of AR-P, which is then recycled in the pathway.

This compound is not a product of either of these enzymatic reactions but is thought to arise from the non-enzymatic or benzoquinone-mediated oxidation of RL-6,7-diMe.

Riboflavin_Biosynthesis_Pathway cluster_pathway Riboflavin Biosynthesis Pathway cluster_lumazine_synthase Lumazine Synthase (RibH) cluster_riboflavin_synthase Riboflavin Synthase (RibC/RibE) cluster_byproduct Byproduct Formation & Signaling GTP GTP ARP 5-Amino-6-(D-ribitylamino)uracil (AR-P) GTP->ARP Multiple Steps Ribulose5P Ribulose-5-Phosphate DHBP 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) Ribulose5P->DHBP DHBP Synthase LS_reaction Condensation ARP->LS_reaction DHBP->LS_reaction RL_6_7_diMe 6,7-Dimethyl-8-ribityllumazine (RL-6,7-diMe) RS_reaction Dismutation RL_6_7_diMe->RS_reaction 2 molecules RL_6_Me_7_OH 6-Methyl-7-hydroxy-8-ribityllumazine (this compound) RL_6_7_diMe->RL_6_Me_7_OH Oxidation Riboflavin Riboflavin LS_reaction->RL_6_7_diMe RS_reaction->ARP Recycled RS_reaction->Riboflavin MAIT_activation MAIT Cell Activation RL_6_Me_7_OH->MAIT_activation

Figure 1. Riboflavin Biosynthesis Pathway and the Origin of this compound.

Quantitative Data

The primary biological activity of this compound is the activation of MAIT cells. Its interaction with the core enzymes of the riboflavin biosynthesis pathway has not been extensively quantified, as it is considered a metabolic byproduct rather than a direct substrate or inhibitor.

CompoundBiological ActivityMetricValueReference
This compound MAIT Cell ActivationEC5025 μM[1]
5-OP-RUMAIT Cell Activation-More potent than this compound[2]
RL-6,7-diMeMAIT Cell Activation-Comparable to or less potent than this compound[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays relevant to its study.

Synthesis of this compound

This compound can be synthesized from its precursor, RL-6,7-diMe, through an oxidation reaction.

Principle: Benzoquinone-mediated oxidation of the methyl group at the 7-position of the lumazine ring to a hydroxyl group.

Materials:

  • 6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe)

  • p-Benzoquinone

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve RL-6,7-diMe in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Oxidizing Agent: Add a molar excess (e.g., 2-3 equivalents) of p-benzoquinone to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Quenching and Extraction: Upon completion, quench the reaction by adding a large volume of anhydrous diethyl ether to precipitate the product.

  • Purification:

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Further purify the crude product by silica gel column chromatography using a chloroform/methanol gradient.

    • For high purity, perform preparative HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.

  • Characterization:

    • Confirm the structure of the purified this compound using ¹H and ¹³C NMR spectroscopy.

    • Verify the molecular weight by mass spectrometry (e.g., ESI-MS).

Lumazine Synthase Activity Assay

This assay measures the enzymatic activity of lumazine synthase by monitoring the formation of RL-6,7-diMe.

Principle: The formation of the product, RL-6,7-diMe, can be monitored spectrophotometrically due to its characteristic absorbance, or the consumption of substrates can be quantified by HPLC.

Materials:

  • Purified lumazine synthase (RibH)

  • 5-amino-6-(D-ribitylamino)uracil (AR-P)

  • 3,4-dihydroxy-2-butanone-4-phosphate (DHBP)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer or HPLC system

Procedure (Spectrophotometric):

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the assay buffer and AR-P.

  • Enzyme Addition: Add a known concentration of lumazine synthase to the cuvette and mix.

  • Initiation: Start the reaction by adding DHBP.

  • Measurement: Monitor the increase in absorbance at a wavelength where RL-6,7-diMe has significant absorbance and the substrates have minimal absorbance (e.g., around 408 nm).

  • Calculation: Calculate the initial reaction velocity from the linear phase of the absorbance increase using the Beer-Lambert law and the extinction coefficient of RL-6,7-diMe.

Riboflavin Synthase Activity Assay

This assay measures the activity of riboflavin synthase by monitoring the formation of riboflavin.

Principle: The formation of riboflavin can be monitored by its fluorescence or by HPLC.

Materials:

  • Purified riboflavin synthase (RibC/RibE)

  • 6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Fluorometer or HPLC system with a fluorescence detector

Procedure (HPLC-based):

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer and RL-6,7-diMe.

  • Enzyme Addition: Add a known concentration of riboflavin synthase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

  • Analysis:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Inject the supernatant into an HPLC system equipped with a C18 column.

    • Separate the components using an isocratic or gradient elution with a suitable mobile phase (e.g., methanol/water).

    • Detect riboflavin using a fluorescence detector (excitation ~445 nm, emission ~530 nm).

  • Quantification: Determine the amount of riboflavin produced by comparing the peak area to a standard curve of known riboflavin concentrations.

MAIT Cell Activation Assay

This assay measures the ability of this compound to activate MAIT cells by quantifying the expression of activation markers.

Principle: Activated MAIT cells upregulate cell surface markers such as CD69 and produce cytokines like interferon-gamma (IFN-γ). These can be detected and quantified by flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Brefeldin A (protein transport inhibitor)

  • Fluorescently labeled antibodies against:

    • CD3 (T-cell marker)

    • TCR Vα7.2 (MAIT cell marker)

    • CD161 (MAIT cell marker)

    • CD69 (early activation marker)

    • IFN-γ (intracellular cytokine)

  • Fixation and permeabilization buffers for intracellular staining

  • Flow cytometer

Procedure:

  • Cell Culture: Plate PBMCs in a 96-well plate at a suitable density (e.g., 1 x 10⁶ cells/mL).

  • Stimulation: Add this compound to the wells at various concentrations. Include positive (e.g., a known MAIT cell agonist like 5-OP-RU) and negative (medium only) controls.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours. For the last 4-6 hours, add Brefeldin A to the wells to allow intracellular accumulation of cytokines.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).

    • Stain the cells with the cocktail of surface antibodies (anti-CD3, -TCR Vα7.2, -CD161, -CD69) for 30 minutes at 4°C in the dark.

  • Intracellular Staining:

    • Wash the cells to remove unbound antibodies.

    • Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions.

    • Stain for intracellular IFN-γ with the fluorescently labeled antibody for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population, then on CD3+ T cells.

    • Identify the MAIT cell population as TCR Vα7.2+ CD161++.

    • Within the MAIT cell gate, quantify the percentage of cells expressing CD69 and IFN-γ.

MAIT_Cell_Activation_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_staining Staining cluster_analysis Analysis PBMC_isolation Isolate PBMCs Cell_plating Plate PBMCs PBMC_isolation->Cell_plating Add_RL6Me7OH Add this compound Cell_plating->Add_RL6Me7OH Incubate Incubate 18-24h Add_RL6Me7OH->Incubate Add_BrefeldinA Add Brefeldin A (last 4-6h) Incubate->Add_BrefeldinA Surface_stain Surface Stain (CD3, Vα7.2, CD161, CD69) Add_BrefeldinA->Surface_stain Fix_perm Fix & Permeabilize Surface_stain->Fix_perm Intracellular_stain Intracellular Stain (IFN-γ) Fix_perm->Intracellular_stain Flow_cytometry Acquire on Flow Cytometer Intracellular_stain->Flow_cytometry Data_analysis Gate on MAIT Cells & Quantify Markers Flow_cytometry->Data_analysis

Figure 2. Experimental Workflow for MAIT Cell Activation Assay.

Conclusion

This compound serves as a crucial molecular link between the riboflavin biosynthesis pathway of microbes and the host's immune system. Its ability to activate MAIT cells underscores the importance of microbial metabolites in shaping immune responses. While not a direct intermediate in riboflavin synthesis, its presence is a definitive indicator of an active pathway. The methodologies detailed in this guide provide a framework for the synthesis, purification, and functional characterization of this compound, enabling further investigation into its role in host-pathogen interactions and its potential as a biomarker or immunomodulatory agent. For drug development professionals, understanding the formation and activity of such byproducts is critical when targeting the riboflavin biosynthesis pathway, as downstream immunological consequences may influence the overall therapeutic outcome.

References

Bicyclic Lumazines in Immunity: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on bicyclic lumazines and their pivotal role in the immune system. With a primary focus on the activation of Mucosal-Associated Invariant T (MAIT) cells, this document provides a comprehensive overview of the key concepts, quantitative data, experimental methodologies, and signaling pathways that underpin this promising area of immunology and drug discovery.

Introduction to Bicyclic Lumazines and MAIT Cell Immunology

Bicyclic lumazines are a class of heterocyclic compounds that are structurally related to riboflavin (vitamin B2) metabolites produced by a wide range of bacteria and yeast. These small molecules have emerged as potent activators of MAIT cells, a unique subset of innate-like T cells. MAIT cells are characterized by a semi-invariant T-cell receptor (TCR) that recognizes these microbial-derived ligands when presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2][3][4] This recognition triggers a rapid and potent immune response, positioning bicyclic lumazines as key players in host defense against pathogens and as potential targets for immunomodulatory therapies.

The activation of MAIT cells by bicyclic lumazines is a critical event in the early detection of microbial infections. Upon engagement of the MAIT TCR with the lumazine-MR1 complex, MAIT cells rapidly produce a variety of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and exhibit cytotoxic activity against infected cells.[5] This swift response bridges the gap between the innate and adaptive immune systems.

Quantitative Analysis of Bicyclic Lumazine Activity

The potency of bicyclic lumazine derivatives in activating MAIT cells is a crucial parameter in their evaluation as potential therapeutic agents. This is typically quantified by the half-maximal effective concentration (EC50) in cell-based assays. Furthermore, the binding affinity of these ligands to the MR1 molecule, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), provides valuable insights into the structure-activity relationship (SAR).

Below are tables summarizing the reported EC50 and IC50 values for various bicyclic lumazine derivatives.

Table 1: MAIT Cell Activation by Bicyclic Lumazine Derivatives (EC50 Values)

CompoundDescriptionEC50 (nM)Reference
RL-7-Me7-methyl-8-D-ribityllumazine120 - 183
Derivative 4Pteridine core with 2-oxopropyl group18.8
Derivative 19Pteridine core with ethyl group16.8
JYM72Chemically stable MAIT cell activator50.3
5-OP-RU5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (potent natural ligand)0.001 - 0.008

Table 2: Binding Affinity of Ligands to MR1 (IC50 Values)

CompoundDescriptionIC50 (µM)Reference
Lumazine-derived ligands (general)Lacking Schiff base formation with MR1~2.5 to 100
5-OP-RUPotent MAIT cell activator forming a Schiff base with MR1~0.004

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used to characterize the immunological activity of bicyclic lumazines.

MAIT Cell Co-culture Activation Assay

This assay is the primary method for determining the ability of a bicyclic lumazine compound to activate MAIT cells.

Objective: To measure the activation of MAIT cells in response to a bicyclic lumazine derivative presented by antigen-presenting cells (APCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a MAIT cell line (e.g., TG40.MAIT-TCR)

  • An MR1-expressing APC line (e.g., HeLa.MR1 or THP-1)

  • Bicyclic lumazine compound of interest

  • Complete RPMI 1640 medium

  • Anti-CD69 antibody (conjugated to a fluorophore)

  • Anti-IFN-γ antibody (for intracellular staining)

  • Flow cytometer

Protocol:

  • Cell Culture: Culture the MAIT cells and MR1-expressing APCs in complete RPMI 1640 medium.

  • Co-culture Setup: Seed the MR1-expressing APCs in a 96-well plate.

  • Compound Addition: Add the bicyclic lumazine compound at various concentrations to the wells containing the APCs. Include a vehicle control (e.g., DMSO).

  • MAIT Cell Addition: Add the MAIT cells to the wells. The typical ratio of MAIT cells to APCs is 2:1.

  • Incubation: Incubate the co-culture for 24 hours at 37°C in a 5% CO2 incubator.

  • Staining for CD69: After incubation, harvest the cells and stain with a fluorescently labeled anti-CD69 antibody.

  • Intracellular Staining for IFN-γ (Optional): For IFN-γ detection, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. After surface staining, fix and permeabilize the cells, then stain with an anti-IFN-γ antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD69-positive and/or IFN-γ-positive MAIT cells.

  • Data Analysis: Plot the percentage of activated MAIT cells against the compound concentration and determine the EC50 value using a suitable software.

MR1 Translocation (Surface Expression) Assay

This assay determines whether a bicyclic lumazine can bind to MR1 in the endoplasmic reticulum and promote its translocation to the cell surface.

Objective: To measure the cell surface expression of MR1 on APCs in the presence of a bicyclic lumazine.

Materials:

  • MR1-expressing cell line (e.g., C1R.MR1)

  • Bicyclic lumazine compound of interest

  • Anti-MR1 antibody (conjugated to a fluorophore)

  • Flow cytometer

Protocol:

  • Cell Culture: Culture the MR1-expressing cells in complete medium.

  • Compound Incubation: Incubate the cells with the bicyclic lumazine compound at various concentrations for 16-24 hours. Include a positive control (e.g., 5-OP-RU) and a negative control (vehicle).

  • Staining: Harvest the cells and stain with a fluorescently labeled anti-MR1 antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of MR1 staining.

  • Data Analysis: An increase in MFI compared to the negative control indicates that the compound promotes MR1 surface expression.

X-ray Crystallography of the MR1-Lumazine-TCR Complex

Determining the three-dimensional structure of the ternary complex provides invaluable insights into the molecular basis of recognition.

Objective: To obtain a high-resolution crystal structure of a bicyclic lumazine bound to MR1 in complex with a MAIT TCR.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant soluble MR1, β2-microglobulin, and the variable domains of a MAIT TCR (Vα and Vβ chains).

  • Complex Formation:

    • Refold the MR1 heavy chain with β2-microglobulin in the presence of a molar excess of the bicyclic lumazine.

    • Purify the refolded MR1-lumazine complex.

    • Mix the purified MR1-lumazine complex with the purified MAIT TCR in a 1:1 molar ratio.

    • Purify the ternary complex by size-exclusion chromatography.

  • Crystallization:

    • Screen for crystallization conditions using commercially available or custom-made screens. The sitting-drop vapor diffusion method is commonly used.

    • Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using known structures of MR1 and TCR as search models.

    • Refine the structure and build the model of the bicyclic lumazine into the electron density map.

Signaling Pathways and Experimental Workflows

The activation of MAIT cells by bicyclic lumazines triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action and for identifying potential targets for therapeutic intervention.

MAIT Cell Activation Signaling Pathway

MAIT cells can be activated through two main pathways: a TCR-dependent pathway initiated by the recognition of lumazine-MR1 complexes, and a TCR-independent pathway mediated by cytokines.

MAIT_Cell_Activation cluster_TCR_dependent TCR-Dependent Activation cluster_TCR_independent TCR-Independent Activation Bicyclic_Lumazine Bicyclic Lumazine MR1 MR1 on APC Bicyclic_Lumazine->MR1 binds MAIT_TCR MAIT TCR MR1->MAIT_TCR presents to TCR_Signaling_Cascade TCR Signaling Cascade (Lck, ZAP-70, LAT, SLP-76) MAIT_TCR->TCR_Signaling_Cascade NF_kappa_B_AP_1_NFAT Activation of Transcription Factors (NF-κB, AP-1, NFAT) TCR_Signaling_Cascade->NF_kappa_B_AP_1_NFAT Cytokines Cytokines (IL-12, IL-18, Type I IFN) Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors Cytokine_Signaling_Cascade JAK-STAT Pathway Cytokine_Receptors->Cytokine_Signaling_Cascade Cytokine_Signaling_Cascade->NF_kappa_B_AP_1_NFAT Gene_Expression Gene Expression NF_kappa_B_AP_1_NFAT->Gene_Expression Effector_Functions Effector Functions Gene_Expression->Effector_Functions Cytokine_Production Cytokine Production (IFN-γ, TNF-α, IL-17) Effector_Functions->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Effector_Functions->Cytotoxicity

MAIT cell activation signaling pathways.
Experimental Workflow for Bicyclic Lumazine Research

The foundational research on bicyclic lumazines typically follows a logical progression from initial design and synthesis to in vitro and in vivo evaluation.

Bicyclic_Lumazine_Workflow Ligand_Design Ligand Design & Synthesis In_Vitro_Binding In Vitro Binding Assays (e.g., Fluorescence Polarization) Ligand_Design->In_Vitro_Binding MAIT_Cell_Activation MAIT Cell Activation Assays (Co-culture) Ligand_Design->MAIT_Cell_Activation Structural_Studies Structural Studies (X-ray Crystallography) In_Vitro_Binding->Structural_Studies MR1_Translocation MR1 Translocation Assays MAIT_Cell_Activation->MR1_Translocation In_Vivo_Studies In Vivo Studies (e.g., Mouse Models of Infection, Adjuvant Effects) MAIT_Cell_Activation->In_Vivo_Studies Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization In_Vivo_Studies->Lead_Optimization

Experimental workflow for bicyclic lumazine research.

Role of Bicyclic Lumazines in Broader Immunity

While the primary focus of bicyclic lumazine research has been on MAIT cell activation, their ability to stimulate a potent innate-like immune response suggests potential broader roles in immunity. The rapid production of IFN-γ by activated MAIT cells can influence the activity of other immune cells, such as natural killer (NK) cells and dendritic cells (DCs), thereby shaping the subsequent adaptive immune response. The potential of bicyclic lumazines as vaccine adjuvants is an active area of investigation.

To date, the direct interaction of bicyclic lumazines with immune cells other than through the MR1-MAIT TCR axis has not been extensively documented. However, the downstream effects of MAIT cell activation are likely to have a significant impact on the overall immune landscape.

Conclusion

Bicyclic lumazines represent a fascinating and rapidly evolving field of immunological research. Their ability to potently and specifically activate MAIT cells opens up new avenues for the development of novel therapeutics for infectious diseases, and potentially for cancer and autoimmune disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core principles and methodologies in this exciting area. Further exploration of the structure-activity relationships, the intricacies of MAIT cell signaling, and the broader immunological consequences of MAIT cell activation will undoubtedly pave the way for innovative immunomodulatory strategies.

References

Methodological & Application

Application Notes and Protocols for RL-6-Me-7-OH MAIT Cell Activation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a broad range of microbial pathogens. They recognize small molecule metabolites derived from the microbial riboflavin (vitamin B2) synthesis pathway, presented by the non-polymorphic MHC class I-related molecule, MR1. The identification of specific activating ligands is paramount for understanding MAIT cell biology and for the development of novel therapeutics targeting this cell population. 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) is a stable lumazine derivative capable of activating human and murine MAIT cells, albeit with weaker potency compared to the highly unstable pyrimidine intermediates like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[1] These application notes provide a detailed protocol for the in vitro activation of MAIT cells using this compound.

Principle of the Assay

This assay measures the activation of MAIT cells in response to this compound presented by antigen-presenting cells (APCs). Upon recognition of the this compound/MR1 complex by the MAIT cell receptor (TCR), MAIT cells upregulate activation markers such as CD69 and produce pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). The level of activation can be quantified by flow cytometry or ELISA.

Quantitative Data Summary

The following table summarizes the key quantitative data for MAIT cell activation by this compound.

ParameterValueCell TypeNotesReference
EC50 for MAIT cell activation ~25 µMHuman MAIT cellsMeasured by upregulation of activation markers.[1]
Potency Comparison Weaker than 5-OP-RU and rRL-6-CH2OHHuman and murine MAIT cellsThis compound is a less potent activator compared to the pyrimidine intermediates of the riboflavin synthesis pathway.[1][2][3]
Typical Incubation Time 6 - 24 hoursHuman MAIT cells and APCsOptimal time for detecting both early activation markers (CD69) and cytokine production.
MAIT Cell:APC Ratio 2:1Vα7.2+ cells to monocytesThis ratio has been shown to be effective for MAIT cell activation assays using bacterial antigens.

Experimental Protocols

Materials and Reagents
  • Cells:

    • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors, or a co-culture of isolated MAIT cells and a suitable APC line (e.g., C1R cells transfected with human MR1).

    • For mouse assays, splenocytes or purified MAIT cells from C57BL/6 mice.

  • Antigen:

    • This compound (synthesized or commercially available). Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute in culture medium for the assay.

  • Media and Buffers:

    • RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

    • Phosphate Buffered Saline (PBS).

    • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Antibodies for Flow Cytometry:

    • Anti-human/mouse CD3

    • Anti-human/mouse TCR Vα7.2

    • Anti-human/mouse CD161

    • Anti-human/mouse CD8α

    • Anti-human/mouse CD69

    • Anti-human/mouse IFN-γ

    • Anti-human/mouse TNF-α

    • Live/Dead stain

  • Other Reagents:

    • Protein transport inhibitors (e.g., Brefeldin A, Monensin) for intracellular cytokine staining.

    • Cell stimulation cocktail (e.g., PMA/Ionomycin) as a positive control.

    • (Optional) Cytokine detection reagents for ELISA (e.g., capture and detection antibodies for IFN-γ and TNF-α).

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis pbmc Isolate PBMCs or MAIT Cells & APCs plate Plate APCs pbmc->plate add_ligand Add this compound plate->add_ligand add_mait Add MAIT Cells add_ligand->add_mait incubate Co-culture for 6-24 hours add_mait->incubate collect Collect Cells & Supernatant incubate->collect facs Flow Cytometry: CD69 & Cytokines collect->facs elisa ELISA: Secreted Cytokines collect->elisa

Caption: Experimental workflow for the this compound MAIT cell activation assay.

Step-by-Step Protocol

1. Preparation of Cells

  • a. Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete culture medium.

  • b. (Optional) Isolation of MAIT cells and APCs: For a more defined system, MAIT cells can be enriched from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on the expression of Vα7.2 and CD161. Monocytes can be used as APCs and can be isolated from PBMCs by plastic adherence or MACS (CD14+ selection). Alternatively, an MR1-expressing cell line can be used.

2. MAIT Cell Stimulation

  • a. Seed the APCs (either PBMCs at 1-2 x 10^6 cells/mL or isolated monocytes/MR1-expressing cell line at an appropriate density) into a 96-well round-bottom plate.

  • b. Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells containing APCs. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • c. If using isolated MAIT cells, add them to the wells containing the APCs and this compound at a 2:1 ratio (MAIT:APC).

  • d. Include a positive control (e.g., PMA/Ionomycin) and a negative control (unstimulated cells).

  • e. Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.

3. Analysis of MAIT Cell Activation

  • a. Flow Cytometry for Surface Marker and Intracellular Cytokine Staining:

    • After incubation, harvest the cells and wash them with FACS buffer.

    • If analyzing intracellular cytokines, proceed with a fixation and permeabilization protocol.

    • Stain the cells with a panel of fluorescently labeled antibodies against surface markers (CD3, Vα7.2, CD161, CD8, CD69) and intracellular cytokines (IFN-γ, TNF-α).

    • Acquire the samples on a flow cytometer.

    • Gate on the MAIT cell population (e.g., CD3+Vα7.2+CD161+) and analyze the expression of CD69 and the percentage of cells producing IFN-γ and TNF-α.

  • b. ELISA for Secreted Cytokines:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Perform an ELISA for IFN-γ and TNF-α according to the manufacturer's instructions.

Signaling Pathway

The activation of MAIT cells by this compound is initiated by the presentation of the ligand by the MR1 molecule on an APC. The ribityl chain of this compound is a key feature for recognition by the MAIT TCR. This interaction triggers a downstream signaling cascade within the MAIT cell, leading to the upregulation of activation markers and the production of effector cytokines.

G cluster_apc Antigen Presenting Cell cluster_mait MAIT Cell MR1 MR1 MR1_RL6 MR1-RL-6-Me-7-OH Complex MR1->MR1_RL6 RL6 This compound RL6->MR1 Binding TCR MAIT TCR MR1_RL6->TCR Recognition Signaling Downstream Signaling Cascade TCR->Signaling Activation Cellular Activation Signaling->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines CD69 CD69 Upregulation Activation->CD69

Caption: MAIT cell activation signaling pathway initiated by this compound.

Troubleshooting

  • Low or no activation:

    • Check the viability of cells: Ensure cells are healthy and viable before starting the assay.

    • Verify the concentration and activity of this compound: Titrate the ligand to determine the optimal concentration. Confirm the integrity of the compound.

    • Ensure MR1 expression on APCs: If using a cell line, confirm MR1 expression. For primary APCs, their ability to present antigens can vary between donors.

  • High background activation:

    • Culture conditions: Ensure the culture medium is free of contaminants that could non-specifically activate T cells.

    • Cell handling: Minimize stress on cells during isolation and plating.

Conclusion

This protocol provides a robust framework for assessing MAIT cell activation in response to this compound. By quantifying activation markers and cytokine production, researchers can effectively study the immunomodulatory properties of this and other related compounds, paving the way for a deeper understanding of MAIT cell biology and the development of novel immunotherapies.

References

Application Notes and Protocols for In Vitro Stimulation of Human T Cells with RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH is a synthetic lumazine derivative that functions as a weak agonist for Mucosal Associated Invariant T (MAIT) cells. MAIT cells are a subset of unconventional T lymphocytes that play a role in both innate and adaptive immunity, recognizing microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. The activation of MAIT cells by this compound is dependent on the formation of a ternary complex between this compound, MR1 on an antigen-presenting cell (APC), and the MAIT T cell receptor (TCR). This interaction initiates a signaling cascade leading to T cell activation, proliferation, and effector functions, including the production of pro-inflammatory cytokines. These application notes provide detailed protocols for the in vitro stimulation of human T cells using this compound, methods for assessing their activation, and a summary of expected outcomes.

Data Presentation

The following table summarizes the key quantitative data regarding the in vitro stimulation of human MAIT cells with this compound.

ParameterValueCell TypeAssay ConditionsReference
EC50 ~25 µMHuman and Murine MAIT cellsIn vitro T cell activation assay[1]
Activation Markers Upregulation of CD69Human MAIT cellsCo-culture with MR1-expressing APCs[2]
Cytokine Production Interferon-gamma (IFN-γ), Tumor Necrosis Factor (TNF-α)Human MAIT cellsCo-culture with MR1-expressing APCs[2]
Binding Affinity (IC50 to MR1) >100 µMRecombinant human MR1Competitive binding assay[3]

Signaling Pathway

The activation of MAIT cells by this compound is initiated by the binding of the ligand to the MR1 molecule on an antigen-presenting cell. This complex is then recognized by the semi-invariant T cell receptor (TCR) of a MAIT cell, leading to downstream signaling and cellular activation.

MAIT_Cell_Activation_by_RL_6_Me_7_OH cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell This compound This compound MR1 MR1 This compound->MR1 Binding TCR MAIT TCR MR1->TCR Ternary Complex Formation Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Activation Activation Signaling_Cascade->Activation Cytokine Production Cytokine Production Activation->Cytokine Production IFN-γ, TNF-α Upregulation of\nActivation Markers Upregulation of Activation Markers Activation->Upregulation of\nActivation Markers CD69, CD25 Cytotoxicity Cytotoxicity Activation->Cytotoxicity Granzyme B Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Thaw_PBMCs Thaw and wash human PBMCs Count_Cells Count cells and adjust density Thaw_PBMCs->Count_Cells Plate_Cells Plate PBMCs (with or without APCs) Count_Cells->Plate_Cells Add_RL6Me7OH Add this compound (various concentrations) Plate_Cells->Add_RL6Me7OH Incubate Incubate for 18-24 hours at 37°C, 5% CO2 Add_RL6Me7OH->Incubate Collect_Supernatant Collect supernatant (for cytokine analysis) Incubate->Collect_Supernatant Harvest_Cells Harvest cells (for flow cytometry) Incubate->Harvest_Cells ELISA ELISA for IFN-γ, TNF-α Collect_Supernatant->ELISA Flow_Cytometry Flow Cytometry for CD69, CD25, Granzyme B Harvest_Cells->Flow_Cytometry

References

Application Notes and Protocols: RL-6-Me-7-OH for MAIT Cell Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against microbial infections and are implicated in a range of inflammatory and autoimmune diseases. They are characterized by a semi-invariant T-cell receptor (TCR) that recognizes microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. The identification and characterization of MAIT cells are critical for understanding their function and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of RL-6-Me-7-OH, a ribityllumazine-based ligand, in the context of MAIT cell identification by flow cytometry. While the potent agonist 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) loaded onto MR1 tetramers is the current gold standard for MAIT cell staining, understanding the characteristics of other ligands such as this compound is valuable for specific research applications, including structural biology and studies of MAIT cell TCR fine specificity.

Principle of MAIT Cell Staining

MAIT cells are identified by flow cytometry using fluorochrome-conjugated MR1 tetramers loaded with a specific vitamin B metabolite. The MR1-ligand complex mimics the natural presentation of microbial antigens to the MAIT TCR. The high affinity and specificity of this interaction allow for the precise enumeration and phenotyping of MAIT cells within a mixed lymphocyte population.

This compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite derived from the microbial riboflavin (vitamin B2) synthesis pathway. It is considered a weak agonist for MAIT cells.[1][2] Structural studies have shown that this compound binds non-covalently within the MR1 binding cleft.[2][3] The interaction of the this compound-MR1 complex with the MAIT TCR is sufficient for crystallographic studies and can induce a weak activation signal.[1]

Data Presentation: Comparison of MR1 Ligands for MAIT Cell Analysis

The choice of ligand for loading MR1 tetramers significantly impacts the efficacy of MAIT cell detection and activation. The following table summarizes the known quantitative data for this compound in comparison to the potent agonist 5-OP-RU and the antagonist 6-formylpterin (6-FP).

ParameterThis compound5-OP-RU6-Formylpterin (6-FP)References
MAIT Cell Activation Weak AgonistPotent AgonistAntagonist/Very Weak Agonist
EC50 for Activation ~25 µM~1-8 pMNot applicable (inhibitory)
Binding to MR1 Binds non-covalentlyForms a covalent Schiff baseForms a covalent Schiff base
Use in Flow Cytometry Primarily for structural studies; limited use for cell staining due to weak affinity.Gold Standard for MAIT cell identification and sorting.Used as a negative control for MR1 tetramer staining.
Staining Concentration Not well established1:500 - 1:1000 dilution of commercial tetramers1:500 - 1:1000 dilution of commercial tetramers
Staining Index Lower (expected)HighBackgroundN/A

Experimental Protocols

Due to the significantly higher avidity and resulting brighter staining, 5-OP-RU loaded MR1 tetramers are recommended for routine identification and enumeration of MAIT cells. The following protocol is optimized for this reagent but can be adapted for tetramers loaded with other ligands, with the understanding that staining intensity may be substantially lower.

Protocol 1: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs) for MAIT Cells

This protocol describes the staining of fresh or cryopreserved human PBMCs to identify MAIT cells using a 5-OP-RU loaded MR1 tetramer.

Reagents and Materials:

  • Human PBMCs

  • Phosphate-buffered saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated MR1 Tetramer (loaded with 5-OP-RU)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD19, CD4, CD8, Vα7.2, CD161)

  • Viability Dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)

  • 96-well U-bottom plate or FACS tubes

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube containing at least 9 mL of warm RPMI + 10% FBS.

    • Centrifuge at 400 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in FACS buffer and perform a cell count.

    • Adjust the cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.

    • Aliquot 50-100 µL of the cell suspension (1-2 x 10^6 cells) into a 96-well plate or FACS tubes.

  • Fc Receptor Blocking:

    • Add Fc receptor blocking reagent to the cells according to the manufacturer's instructions.

    • Incubate for 10 minutes at 4°C.

  • MR1 Tetramer Staining:

    • Without washing, add the MR1 tetramer at the pre-titrated optimal concentration (a good starting point is a 1:500 dilution for PE or APC conjugates).

    • Incubate for 40-60 minutes at room temperature, protected from light.

  • Surface Marker Staining:

    • Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD19, CD8, Vα7.2, CD161) at their pre-titrated concentrations.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 200 µL (for plates) or 2 mL (for tubes) of FACS buffer.

    • Centrifuge at 400 x g for 5 minutes. Discard the supernatant.

    • Repeat the wash step.

  • Viability Staining (if using a non-fixable dye):

    • Resuspend the cell pellet in 200 µL of FACS buffer containing the viability dye (e.g., PI or DAPI) immediately before analysis.

  • Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (at least 500,000 to 1,000,000 total events) to accurately identify the MAIT cell population.

Flow Cytometry Gating Strategy:

A representative gating strategy is as follows:

  • Gate on singlets using FSC-A vs FSC-H.

  • Gate on lymphocytes based on FSC-A vs SSC-A.

  • Gate on live cells using the viability dye.

  • Gate on CD3+ T cells.

  • From the CD3+ population, identify MAIT cells as MR1 Tetramer+ and Vα7.2+.

  • Further characterize the MAIT cell population based on CD8 and CD161 expression.

Visualizations

MAIT Cell TCR-Mediated Activation Pathway

MAIT_Cell_Activation MAIT Cell TCR-Mediated Activation Pathway cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell APC Microbial Metabolite (e.g., this compound) MR1 MR1 APC->MR1 Binding TCR MAIT TCR (Vα7.2) MR1->TCR Antigen Presentation Signaling_Cascade Downstream Signaling (ZAP70, LAT, SLP-76) TCR->Signaling_Cascade Activation Effector_Functions Effector Functions: - Cytokine Production (IFN-γ, TNF-α) - Granzyme B Release - Proliferation Signaling_Cascade->Effector_Functions Leads to

Caption: TCR-mediated activation of a MAIT cell by an MR1-presented microbial metabolite.

Experimental Workflow for MAIT Cell Staining

MAIT_Staining_Workflow Flow Cytometry Workflow for MAIT Cell Staining start Start: PBMC Sample fc_block Fc Receptor Blocking (10 min, 4°C) start->fc_block tetramer_stain MR1 Tetramer Staining (40-60 min, RT) fc_block->tetramer_stain surface_stain Surface Antibody Staining (20-30 min, 4°C) tetramer_stain->surface_stain wash1 Wash with FACS Buffer surface_stain->wash1 wash2 Wash with FACS Buffer wash1->wash2 viability_stain Viability Staining wash2->viability_stain acquire Acquire on Flow Cytometer viability_stain->acquire

Caption: Step-by-step workflow for staining MAIT cells in PBMCs for flow cytometry analysis.

References

Generating MR1 Tetramers with RL-6-Me-7-OH for MAIT Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique population of innate-like T cells that recognize microbial vitamin B metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. The ability to detect and isolate these cells is crucial for understanding their role in infectious diseases, autoimmune disorders, and cancer. MR1 tetramers loaded with specific ligands are indispensable tools for this purpose. This document provides detailed application notes and protocols for the in-house generation of human MR1 tetramers loaded with the synthetic ligand 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH). While this compound is a weaker agonist compared to other ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), it is a valuable tool for studying the fine specificity of MAIT cell recognition.[1][2][3]

Principle

The generation of functional MR1 tetramers is a multi-step process that begins with the expression of the MR1 heavy chain and its light chain, β2-microglobulin (β2m), typically in Escherichia coli.[4][5] These proteins are expressed as insoluble inclusion bodies, which are then purified and solubilized. The key step is the in vitro refolding of the MR1 heavy chain and β2m in the presence of the this compound ligand. Correctly folded, ligand-loaded MR1 monomers are then biotinylated, purified, and finally tetramerized using a fluorescently labeled streptavidin conjugate. The resulting tetrameric complexes have a high avidity for the MAIT cell T-cell receptor (TCR), enabling stable binding and detection by flow cytometry.

Data Presentation

Table 1: Recombinant Protein Expression and Purification Parameters

ParameterHuman MR1 Heavy ChainHuman β2-microglobulin
Expression System E. coli BL21(DE3)E. coli BL21(DE3)
Expression Vector pET vector with BirA biotinylation tagpET vector
Induction Autoinduction media or IPTGAutoinduction media or IPTG
Cell Lysis Sonication or high-pressure homogenizationSonication or high-pressure homogenization
Inclusion Body Wash Buffer Tris buffer with Triton X-100 and ureaTris buffer with Triton X-100 and urea
Solubilization Buffer 6 M Guanidine-HCl or 8 M Urea in Tris buffer with reducing agent6 M Guanidine-HCl or 8 M Urea in Tris buffer with reducing agent

Table 2: MR1 Monomer Refolding and Biotinylation Conditions

ParameterCondition
Refolding Method Rapid dilution
Protein Concentration (Final) MR1: ~0.5-1 µM, β2m: ~1-2 µM
Ligand Concentration (Final) This compound: ~10-50 µM (10-20 fold molar excess over MR1)
Refolding Buffer High pH buffer (e.g., Tris pH 8.0) with L-arginine, redox shuffling agents (GSH/GSSG)
Incubation Time & Temperature 48-72 hours at 4°C
Biotinylation Enzyme BirA ligase
Biotinylation Buffer Tris buffer (pH 8.0) with ATP and biotin
Incubation Time & Temperature Overnight at 4°C

Table 3: Purification and Tetramerization Parameters

ParameterCondition
Purification Method FPLC (Size Exclusion and/or Anion Exchange Chromatography)
Size Exclusion Column Superdex 75 or similar
Anion Exchange Column Mono Q or similar
Storage Buffer PBS with protease inhibitors and glycerol
Tetramerization Reagent PE- or APC-conjugated Streptavidin
Monomer:Streptavidin Molar Ratio 4:1 to 6:1
Incubation Time & Temperature 30-60 minutes on ice
Final Storage 4°C, protected from light

Experimental Protocols

Protocol 1: Expression and Purification of MR1 and β2m Inclusion Bodies

This protocol is adapted from standard procedures for expressing recombinant proteins in E. coli.

  • Transformation: Transform E. coli BL21(DE3) with expression vectors containing the human MR1 heavy chain (with a C-terminal BirA biotinylation tag) and human β2m.

  • Culture Growth: Grow the transformed bacteria in autoinduction media overnight at 37°C with vigorous shaking.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a resuspension buffer (e.g., 20 mM Tris-HCl, pH 8.0) and lyse the cells by sonication on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. The pellet contains the inclusion bodies.

  • Inclusion Body Washing: Wash the inclusion bodies sequentially with wash buffer (e.g., 2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton-X 100, pH 8.0) to remove contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a solubilization buffer (e.g., 6 M Guanidine-HCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0).

Protocol 2: In Vitro Refolding of MR1 with this compound

This protocol is a critical step and is based on the rapid dilution method used for MHC class I molecules.

  • Prepare Refolding Buffer: Prepare a large volume of refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione).

  • Prepare this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the refolding buffer to a final concentration of 10-50 µM.

  • Initiate Refolding: Add the solubilized β2m to the refolding buffer with gentle stirring at 4°C. Subsequently, add the solubilized MR1 heavy chain dropwise to the refolding buffer. The final concentration of MR1 should be between 0.5-1 µM.

  • Incubation: Allow the refolding reaction to proceed for 48-72 hours at 4°C with gentle stirring.

Protocol 3: Biotinylation and Purification of MR1 Monomers
  • Concentration: Concentrate the refolded MR1 monomers using a centrifugal filter device (e.g., 10 kDa MWCO).

  • Buffer Exchange: Exchange the buffer to a biotinylation-compatible buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 8.0).

  • Biotinylation Reaction: Add ATP, biotin, and BirA enzyme to the concentrated MR1 monomer solution. Incubate the reaction overnight at 4°C.

  • Purification by FPLC: Purify the biotinylated MR1 monomers using Fast Protein Liquid Chromatography (FPLC).

    • Size Exclusion Chromatography (SEC): Use a column like a Superdex 75 to separate correctly folded monomers from aggregates and smaller contaminants.

    • Anion Exchange Chromatography (optional): Further purify the monomer using a Mono Q column for higher purity.

  • Quality Control: Analyze the purified monomer by SDS-PAGE to confirm the presence of both MR1 heavy chain and β2m.

Protocol 4: Tetramerization and Quality Control
  • Tetramer Assembly: Add fluorescently labeled streptavidin (e.g., PE or APC conjugate) to the purified, biotinylated MR1 monomer at a molar ratio of 1:4 to 1:6 (streptavidin:monomer).

  • Incubation: Incubate the mixture on ice for 30-60 minutes in the dark.

  • Storage: Store the final MR1 tetramer solution at 4°C, protected from light.

  • Quality Control by Flow Cytometry:

    • Stain human peripheral blood mononuclear cells (PBMCs) with the generated MR1-RL-6-Me-7-OH tetramer along with antibodies against CD3 and a MAIT cell marker (e.g., TRAV1-2 or CD161).

    • Include a negative control, such as an MR1 tetramer loaded with a non-stimulatory ligand (e.g., 6-formylpterin) or an unloaded MR1 tetramer, to assess background staining.

    • A distinct population of tetramer-positive cells among the CD3+ T cells indicates a successful tetramer preparation. The staining intensity may be lower compared to tetramers loaded with more potent ligands like 5-OP-RU.

Visualizations

MR1_Antigen_Presentation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus MR1_synthesis MR1 and β2m Synthesis MR1_folding MR1 Folding & Assembly MR1_synthesis->MR1_folding Ligand_loading This compound Loading MR1_folding->Ligand_loading Golgi_transport Transport and Processing Ligand_loading->Golgi_transport Cell_surface Cell Surface Presentation Golgi_transport->Cell_surface TCR TCR Cell_surface->TCR Recognition MAIT_cell MAIT Cell Activation MAIT Cell Activation MAIT_cell->Activation

Caption: MR1 antigen presentation pathway.

Tetramer_Generation_Workflow start Start expression Protein Expression (MR1-BirA & β2m in E. coli) start->expression lysis Cell Lysis & Inclusion Body Purification expression->lysis solubilization Inclusion Body Solubilization lysis->solubilization refolding In vitro Refolding with this compound solubilization->refolding biotinylation Enzymatic Biotinylation refolding->biotinylation purification FPLC Purification (SEC and/or IEX) biotinylation->purification tetramerization Tetramerization with Streptavidin-Fluorophore purification->tetramerization qc Quality Control (Flow Cytometry) tetramerization->qc end End qc->end

References

Unveiling MAIT Cell Recognition: RL-6-Me-7-OH as a Key Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a broad range of microbial pathogens. Their activation is mediated by the recognition of small molecule metabolites, derived from the microbial riboflavin (vitamin B2) synthesis pathway, presented by the non-polymorphic MHC class I-related molecule, MR1. The synthetic compound, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), has emerged as an invaluable tool for elucidating the intricacies of MAIT cell T cell receptor (TCR) recognition and the broader biology of these important immune cells. Although considered a weaker agonist compared to ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), its stability and defined chemical nature make it an excellent probe for structural and functional studies.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of MAIT cell biology.

Application Notes

This compound serves as a specific activating ligand for both human and murine MAIT cells in an MR1-dependent manner.[1] Its primary applications in research and drug development include:

  • Structural Biology: Elucidating the ternary structure of the MAIT TCR-MR1-ligand complex. The crystal structure of the human MAIT TCR in complex with MR1 loaded with this compound has provided critical insights into the molecular basis of MAIT cell recognition.

  • Functional Assays: Studying MAIT cell activation, including cytokine production (e.g., IFN-γ, TNF-α), degranulation, and proliferation.

  • Ligand-TCR Interaction Studies: Investigating the specific molecular interactions between the ribityl chain of the ligand and the MAIT TCR, particularly the conserved Tyr95α residue of the CDR3α loop.

  • Screening for Novel Agonists and Antagonists: Serving as a reference compound in assays designed to identify new molecules that can modulate MAIT cell activity.

  • Flow Cytometry and Cell Staining: Although less stable for tetramer production compared to more potent ligands, analogues of this compound have been used to develop MR1 tetramers for identifying and characterizing MAIT cells.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its comparison with other relevant MAIT cell ligands.

LigandPotency (EC50)Binding Affinity (KD) to MR1-TCRKey CharacteristicsReferences
This compound ~25 µMNot explicitly stated, but weaker than 5-OP-RUWeak agonist, stable, does not form a Schiff base with MR1.
rRL-6-CH2OH More potent than this compoundNot explicitly stated, but stronger than this compoundPotent stimulatory ligand.
5-OP-RU ~1-8 pM~0.5–10 µMHighly potent agonist, unstable, forms a Schiff base with MR1.
RL-6,7-diMe Weak agonistNot explicitly statedWeak activation of MAIT cells.

Experimental Protocols

Protocol 1: In Vitro MAIT Cell Activation Assay

This protocol outlines a general procedure for stimulating MAIT cells in vitro using this compound and assessing their activation by flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • This compound (stock solution in a suitable solvent, e.g., DMSO).

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine).

  • Antigen-presenting cells (APCs), such as C1R cells transfected with human MR1.

  • Flow cytometry antibodies: anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69, anti-IFN-γ.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fixation and permeabilization buffers for intracellular cytokine staining.

  • 96-well cell culture plates.

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using density gradient centrifugation.

    • Wash and resuspend cells in complete RPMI-1640 medium.

    • If using a co-culture system, seed MR1-expressing APCs in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • MAIT Cell Stimulation:

    • Add PBMCs (e.g., 2 x 10^5 cells/well) to the wells containing APCs or to empty wells for whole PBMC stimulation.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO). For a positive control, use a potent agonist like 5-OP-RU.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time. For CD69 upregulation, 12-18 hours is typical. For intracellular cytokine analysis, a 4-6 hour stimulation in the presence of a protein transport inhibitor is recommended.

  • Flow Cytometry Staining:

    • Surface Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain with a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69) for 30 minutes at 4°C in the dark.

    • Intracellular Staining: After surface staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. Stain with an anti-IFN-γ antibody for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the MAIT cell population (e.g., CD3+ TCR Vα7.2+ CD161+).

    • Analyze the expression of activation markers (CD69) and intracellular cytokines (IFN-γ) within the MAIT cell gate.

Visualizations

Signaling and Recognition Pathway

MAIT_Cell_Recognition MAIT Cell TCR Recognition of this compound cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR MR1->TCR TCR Recognition (Tyr95α interaction) RL6Me7OH This compound RL6Me7OH->MR1 Binding CD3 CD3 TCR->CD3 Activation Cellular Activation CD3->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines MAIT_Activation_Workflow Workflow for In Vitro MAIT Cell Activation Assay A Isolate PBMCs or prepare MR1-expressing APCs B Co-culture cells with This compound A->B C Incubate for 4-18 hours B->C D Add Protein Transport Inhibitor (for cytokine analysis) C->D E Stain for surface markers (CD3, TCR Vα7.2, CD161, CD69) C->E D->E F Fix and Permeabilize E->F If staining for cytokines H Acquire data on Flow Cytometer E->H Surface markers only G Stain for intracellular cytokines (IFN-γ) F->G G->H I Analyze MAIT cell activation H->I Ligand_Potency Relative Potency of MAIT Cell Ligands node_5OPRU 5-OP-RU (Potent Agonist) node_rRL6CH2OH rRL-6-CH2OH (Stimulatory) node_5OPRU->node_rRL6CH2OH > node_RL6Me7OH This compound (Weak Agonist) node_rRL6CH2OH->node_RL6Me7OH > node_6FP 6-FP (Non-stimulatory) node_RL6Me7OH->node_6FP >

References

Crystallographic Insights into the MR1-RL-6-Me-7-OH Complex: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the crystallographic study of the Mucosal-Associated Invariant T cell (MAIT) cell receptor (TCR) in complex with the MHC class I-related molecule, MR1, bound to the ligand 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH). This complex is of significant interest for understanding the molecular basis of MAIT cell activation and its role in the immune response to microbial infections.

Introduction

MAIT cells are a unique population of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MR1 molecule. The ligand this compound is a lumazine-based metabolite derived from the riboflavin (vitamin B2) synthesis pathway, which is present in many bacteria and yeasts. Structural elucidation of the ternary complex of the MAIT TCR, MR1, and this compound provides critical insights into the molecular interactions governing this recognition, paving the way for the rational design of novel immunomodulatory agents. This document summarizes the key crystallographic data and provides detailed experimental protocols for the production and crystallization of this complex.

Data Presentation

The following table summarizes the crystallographic data for the human MAIT TCR in complex with a mutant form of human MR1 (K43A) and the ligand this compound, as deposited in the Protein Data Bank (PDB) with the accession code 4LCW.[1][2]

Parameter Value
PDB ID4LCW
Crystal Properties
Space GroupC 1 2 1
Unit Cell Lengths (Å)a=215.92, b=69.36, c=142.83
Unit Cell Angles (°)α=90, β=104.3, γ=90
Data Collection
MethodX-RAY DIFFRACTION
Resolution (Å)2.40
Wavelength (Å)0.95453
SynchrotronAustralian Synchrotron
BeamlineMX2
DetectorADSC QUANTUM 315r
Temperature (K)100
Refinement Statistics
R-Value Work0.179
R-Value Free0.227
RMSD Bond Lengths (Å)0.010
RMSD Bond Angles (°)1.110

Experimental Protocols

The following protocols are based on established methodologies for the expression, purification, and crystallization of MR1-TCR complexes.

Protocol 1: Recombinant Protein Expression and Purification

1.1. Expression of Human MR1 and MAIT TCR in E. coli

Both human MR1 and the MAIT TCR (Vα7.2-Jα33/Vβ2) are typically expressed as inclusion bodies in Escherichia coli (e.g., BL21(DE3) strain).

  • Transformation: Transform competent E. coli cells with expression plasmids containing the coding sequences for the respective protein chains.

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest: Harvest the cells by centrifugation.

1.2. Inclusion Body Preparation

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies sequentially with buffers containing a mild detergent (e.g., Triton X-100) and then with a buffer without detergent to remove cellular debris and membrane components.

1.3. Protein Refolding and Purification

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Refolding: Refold the solubilized proteins by rapid dilution into a large volume of refolding buffer. The refolding of the MR1-TCR complex is typically performed in the presence of the this compound ligand. A typical refolding buffer may contain 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, and the ligand.

  • Purification:

    • Affinity Chromatography: If the proteins are expressed with an affinity tag (e.g., His-tag), use an appropriate affinity chromatography resin (e.g., Ni-NTA) for initial purification.

    • Size-Exclusion Chromatography (SEC): Perform a final purification step using SEC to separate the correctly folded monomeric complex from aggregates and other impurities. The elution buffer should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Protocol 2: Preparation of this compound Ligand
Protocol 3: Crystallization of the MR1-RL-6-Me-7-OH-TCR Complex

The following crystallization conditions are specific to the PDB entry 4LCW[1]:

  • Method: Vapor diffusion (hanging drop).

  • Protein Concentration: A high protein concentration, typically 5-10 mg/mL, is recommended.

  • Reservoir Solution: 0.2 M sodium acetate, 0.1 M Bis-Tris-Propane pH 6.5, and 20% (w/v) Polyethylene glycol (PEG) 3350.

  • Temperature: 277 K (4°C).

  • Procedure:

    • Mix equal volumes of the purified protein complex solution and the reservoir solution to form the drop.

    • Equilibrate the drop against the reservoir solution.

    • Crystals should appear within several days to a week.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the final complex.

experimental_workflow Experimental Workflow for Crystallographic Study cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallization Crystallization & Data Collection Transformation Transformation of E. coli Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Inclusion_Body_Isolation Inclusion Body Isolation Lysis->Inclusion_Body_Isolation Refolding Refolding with Ligand Inclusion_Body_Isolation->Refolding Purification Chromatographic Purification Refolding->Purification Crystallization Vapor Diffusion Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection

Experimental Workflow for Crystallographic Study

complex_relationship Molecular Components of the Ternary Complex MR1 MR1 (K43A) Complex Ternary Complex (MR1-RL-6-Me-7-OH-TCR) MR1->Complex binds TCR MAIT TCR (Vα7.2-Jα33/Vβ2) TCR->Complex recognizes Ligand This compound Ligand->Complex binds

Molecular Components of the Ternary Complex

References

Application Notes and Protocols for the Use of RL-6-Me-7-OH in Cellular Immunology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH is a synthetic analog of a riboflavin (vitamin B2) metabolite that acts as a ligand for the MR1T cell receptor. In the field of cellular immunology, it is utilized to study the activation and function of Mucosal Associated Invariant T (MAIT) cells. These unconventional T cells are implicated in both host defense against microbial infections and in the pathology of inflammatory diseases. This compound serves as a tool to probe MAIT cell biology, albeit as a weaker agonist compared to other known ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). Understanding its effects is crucial for dissecting the nuances of MAIT cell responses and for the development of novel immunomodulatory therapies.

These application notes provide detailed protocols for utilizing this compound in key cellular immunology experiments, present quantitative data to guide experimental design, and offer visual representations of the underlying biological pathways and experimental procedures.

Mechanism of Action: this compound and MAIT Cell Activation

This compound activates MAIT cells through a specific signaling pathway initiated by its presentation by the MR1 molecule on antigen-presenting cells (APCs). The key steps are outlined below:

  • Uptake and Loading: this compound is taken up by an antigen-presenting cell (APC), such as a dendritic cell, macrophage, or B cell.

  • MR1 Binding: Inside the APC, this compound binds to the MR1 protein within the endoplasmic reticulum.

  • Surface Presentation: The stable this compound/MR1 complex is then transported to the surface of the APC.

  • TCR Recognition: The MAIT cell T cell receptor (TCR) recognizes and binds to the this compound/MR1 complex.

  • MAIT Cell Activation: This recognition event triggers a signaling cascade within the MAIT cell, leading to the upregulation of activation markers and the production of effector cytokines.

MAIT_Cell_Activation_Pathway MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell RL-6-Me-7-OH_ext This compound MR1_synthesis MR1 Synthesis (ER) RL-6-Me-7-OH_ext->MR1_synthesis Uptake & Loading MR1_RL_complex This compound-MR1 Complex MR1_synthesis->MR1_RL_complex MR1_presentation MR1 Presentation MR1_RL_complex->MR1_presentation Transport to surface MAIT_TCR MAIT TCR MR1_presentation->MAIT_TCR TCR Recognition Signaling_Cascade Intracellular Signaling Cascade MAIT_TCR->Signaling_Cascade Activation_Response Activation & Effector Function Signaling_Cascade->Activation_Response CD69 CD69 Upregulation Activation_Response->CD69 Cytokines Cytokine Production (IFN-γ, TNF-α, IL-17) Activation_Response->Cytokines

MAIT Cell Activation Pathway by this compound

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in MAIT cell activation assays.

Table 1: Potency of this compound in MAIT Cell Activation

LigandEC50 (µM)PotencyReference
This compound25Weak Agonist[1]
5-OP-RU0.000002 - 0.0001Potent Agonist

Table 2: Comparative MAIT Cell Responses to this compound and 5-OP-RU

ReadoutThis compound5-OP-RUNotes
CD69 Upregulation ModerateStrongDose-dependent increase observed for both ligands.
IFN-γ Production Low to ModerateHigh5-OP-RU induces a significantly more robust IFN-γ response.
TNF-α Production LowHighPrimarily induced by potent agonists like 5-OP-RU.
IL-17 Production LowModerateIndicates potential for Th17 polarization with stronger stimuli.
IL-2 Production MinimalLowNot a primary cytokine produced by MAIT cells upon activation.

Experimental Protocols

Here we provide detailed protocols for two key experiments in cellular immunology using this compound.

Protocol 1: In Vitro MAIT Cell Activation Assay

This protocol details the steps to assess MAIT cell activation by measuring the upregulation of the surface marker CD69 using flow cytometry.

Experimental Workflow:

MAIT_Cell_Activation_Workflow Workflow for In Vitro MAIT Cell Activation Assay Isolate_Cells Isolate PBMCs and Antigen Presenting Cells (APCs) Co-culture Co-culture MAIT cells (in PBMCs) and APCs with this compound Isolate_Cells->Co-culture Prepare_Ligand Prepare this compound dilutions Prepare_Ligand->Co-culture Incubate Incubate for 18-24 hours Co-culture->Incubate Stain_Cells Stain cells with fluorescently labeled antibodies (anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69) Incubate->Stain_Cells Acquire_Data Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze CD69 expression on MAIT cells Acquire_Data->Analyze_Data

Workflow for In Vitro MAIT Cell Activation Assay

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Antigen-Presenting Cells (APCs), e.g., monocyte-derived dendritic cells or a B-cell line (e.g., C1R)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • 96-well U-bottom culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorescently labeled antibodies:

    • Anti-human CD3 (e.g., PE-Cy7)

    • Anti-human TCR Vα7.2 (e.g., PE)

    • Anti-human CD161 (e.g., APC)

    • Anti-human CD69 (e.g., FITC)

    • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture and differentiate APCs if necessary (e.g., generating monocyte-derived dendritic cells).

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Cell Co-culture:

    • Seed APCs at a density of 5 x 10^4 cells/well in a 96-well U-bottom plate.

    • Add 2 x 10^5 PBMCs to each well.

    • Add the prepared this compound dilutions to the respective wells.

    • Include positive (e.g., 5-OP-RU) and negative (medium alone) controls.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Staining:

    • Harvest the cells and wash them with flow cytometry staining buffer.

    • Stain the cells with the antibody cocktail (anti-CD3, anti-TCR Vα7.2, anti-CD161, and anti-CD69) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire events on a flow cytometer.

    • Gate on lymphocytes, then single cells, then CD3+ T cells.

    • Identify MAIT cells as TCR Vα7.2+ CD161++ cells.

    • Determine the percentage of CD69+ cells within the MAIT cell population for each condition.

Protocol 2: Cytokine Profiling of this compound-Activated MAIT Cells

This protocol describes how to measure the production of key cytokines by MAIT cells following stimulation with this compound using intracellular cytokine staining and flow cytometry.

Experimental Workflow:

Cytokine_Profiling_Workflow Workflow for Cytokine Profiling of Activated MAIT Cells Setup_Co-culture Set up MAIT cell and APC co-culture with this compound Incubate_Total Total incubation of 18-24 hours Setup_Co-culture->Incubate_Total Add_Inhibitor Add protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours Surface_Stain Perform surface staining (CD3, TCR Vα7.2, CD161) Add_Inhibitor->Surface_Stain Incubate_Total->Add_Inhibitor During incubation Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Perform intracellular staining for cytokines (IFN-γ, TNF-α, IL-17) Fix_Perm->Intracellular_Stain Acquire_Analyze Acquire and analyze data by flow cytometry Intracellular_Stain->Acquire_Analyze

Workflow for Cytokine Profiling of Activated MAIT Cells

Materials:

  • Same as Protocol 1, with the addition of:

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer kit

  • Fluorescently labeled antibodies for intracellular staining:

    • Anti-human IFN-γ (e.g., APC)

    • Anti-human TNF-α (e.g., PerCP-Cy5.5)

    • Anti-human IL-17A (e.g., Alexa Fluor 488)

    • Isotype control antibodies

Procedure:

  • Cell Co-culture and Stimulation:

    • Follow steps 1-3 from Protocol 1 to set up the co-culture with this compound.

  • Protein Transport Inhibition:

    • For the final 4-6 hours of the 18-24 hour incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to allow for intracellular cytokine accumulation.

  • Cell Staining:

    • Harvest and wash the cells as in Protocol 1.

    • Perform surface staining with anti-CD3, anti-TCR Vα7.2, and anti-CD161 antibodies.

    • Wash the cells.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit.

  • Intracellular Staining:

    • Stain the permeabilized cells with the intracellular antibody cocktail (anti-IFN-γ, anti-TNF-α, anti-IL-17A) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in flow cytometry staining buffer.

  • Data Acquisition and Analysis:

    • Acquire events on a flow cytometer.

    • Gate on MAIT cells as described in Protocol 1.

    • Determine the percentage of cells positive for each cytokine (IFN-γ, TNF-α, IL-17A) within the MAIT cell population.

Concluding Remarks

The protocols and data presented provide a framework for the investigation of MAIT cell biology using the synthetic ligand this compound. As a weaker agonist, it allows for the study of MAIT cell activation thresholds and the fine-tuning of their responses. For researchers in drug development, understanding the structure-activity relationship of various MR1 ligands, including weaker agonists like this compound, is essential for the rational design of novel immunomodulatory agents targeting the MAIT cell axis. Careful titration and comparison with potent agonists like 5-OP-RU are recommended for comprehensive characterization of experimental outcomes.

References

Application Notes and Protocols: RL-6-Me-7-OH as a Weak Agonist for MAIT Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH (7-hydroxy-6-methyl-8-D-ribityllumazine) is a synthetic derivative of ribityllumazine, an intermediate in the microbial biosynthesis of riboflavin (Vitamin B2). In the context of immunology, this compound serves as a specific but weak antigenic agonist for Mucosal Associated Invariant T (MAIT) cells. These innate-like T cells are abundant in humans and play a role in antibacterial defense and inflammatory diseases. MAIT cells recognize microbial vitamin B metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.

This compound binds to MR1 and this complex is subsequently recognized by the MAIT T cell receptor (TCR), leading to cellular activation.[1][2][3] Unlike more potent agonists, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a covalent Schiff base with the MR1 molecule.[1] Its interaction and subsequent MAIT cell activation are primarily mediated through a direct hydrogen bond between its ribityl chain and the highly conserved Tyr95 residue of the MAIT TCR.[1]

These application notes provide an overview of this compound's role in MAIT cell research, protocols for its synthesis and use in cell-based activation assays, and comparative data on its potency.

Data Presentation

The potency of this compound as a MAIT cell activator is significantly lower than other pyrimidine-based antigens. The following table summarizes key quantitative data for this compound and related compounds in the context of MAIT cell activation.

CompoundRolePotency (EC50)Key Characteristics
This compound Weak Agonist~25 µMA synthetic lumazine that weakly activates MAIT cells.
5-OP-RU Potent Agonist~2 pMA highly potent but unstable pyrimidine antigen; forms a Schiff base with MR1.
RL-6,7-DiMe Weak AgonistWeak activationA direct precursor to this compound in synthesis; also activates MAIT cells.
rRL-6-CH2OH Potent AgonistMore potent than this compoundA potent activator of MAIT cells in vitro and ex vivo.
6-FP / Ac-6-FP Antagonist/InhibitorN/ABinds to MR1, upregulates its surface expression, but inhibits MAIT cell activation by agonists.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the described chemical synthesis pathway where this compound is generated from the key riboflavin biosynthesis intermediate 5-amino-6-D-ribitylaminouracil (5-A-RU).

Objective: To synthesize this compound through the formation and subsequent oxidation of 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe).

Materials:

  • 5-amino-6-D-ribitylaminouracil (5-A-RU)

  • 2,3-butanedione

  • Appropriate buffer solution (e.g., phosphate buffer)

  • Oxidizing agent (e.g., benzoquinone-mediated oxidation is suggested in the literature)

  • Solvents for purification (e.g., water, ethanol)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Formation of RL-6,7-DiMe:

    • Dissolve 5-A-RU in an aqueous buffer solution.

    • Add 2,3-butanedione to the 5-A-RU solution. The condensation reaction forms RL-6,7-DiMe.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

    • Once the reaction is complete, purify the resulting RL-6,7-DiMe, for instance, by crystallization or chromatography.

  • Oxidation to this compound:

    • Dissolve the purified RL-6,7-DiMe in a suitable solvent.

    • Introduce an oxidizing agent. The literature suggests benzoquinone-mediated oxidation to convert the methyl group at position 7 to a hydroxyl group, yielding this compound.

    • Monitor the oxidation reaction by HPLC.

    • Upon completion, purify the final product, this compound, using preparative HPLC.

  • Characterization:

    • Confirm the molecular weight of the purified product using mass spectrometry (Expected MW: 328 g/mol ).

    • Confirm the structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Store the purified compound under appropriate conditions (e.g., -20°C, desiccated) to prevent degradation.

Protocol 2: MAIT Cell Activation Assay

This protocol describes a cell-based assay to measure the activation of MAIT cells in response to this compound presented by antigen-presenting cells (APCs).

Objective: To quantify the activation of a MAIT cell line by measuring the upregulation of activation markers (e.g., CD69) after co-culture with MR1-expressing APCs in the presence of this compound.

Materials:

  • Antigen-Presenting Cells (APCs): A human cell line engineered to express MR1 (e.g., HeLa.MR1).

  • MAIT Cells: A MAIT TCR-transduced T cell line (e.g., TG40.MAIT-TCR) or primary human MAIT cells.

  • Test Compound: Purified this compound, dissolved in a suitable vehicle (e.g., DMSO or culture medium).

  • Positive Control: A potent MAIT cell agonist (e.g., 5-OP-RU, generated in situ by mixing 5-A-RU and methylglyoxal).

  • Negative Control: Vehicle only.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).

  • 96-well flat-bottom cell culture plates.

  • Flow cytometer.

  • Fluorochrome-conjugated antibodies against T cell markers (e.g., anti-CD3, anti-TCR Vα7.2) and an activation marker (e.g., anti-CD69).

  • ELISA kit for cytokine detection (e.g., IFN-γ or IL-2).

Procedure:

  • Cell Preparation:

    • Culture HeLa.MR1 and MAIT cells to a sufficient density under standard conditions (37°C, 5% CO2).

    • Harvest and count the cells. Resuspend each cell type in complete culture medium to the desired concentration (e.g., 1 x 10^6 cells/mL for APCs and 2 x 10^6 cells/mL for MAIT cells).

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test its weak activity might be from 100 µM down to 100 nM.

    • Add 50 µL of HeLa.MR1 cell suspension to each well of a 96-well plate (50,000 cells/well).

    • Add 50 µL of the diluted this compound, positive control, or negative control to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C to allow the APCs to process and present the antigen.

    • Add 50 µL of the MAIT cell suspension to each well (100,000 cells/well).

  • Incubation:

    • Incubate the co-culture plate for 18-24 hours at 37°C, 5% CO2.

  • Analysis:

    • Flow Cytometry (CD69 Upregulation):

      • Carefully collect the cells from each well.

      • Stain the cells with fluorochrome-conjugated antibodies against a T cell marker and CD69.

      • Analyze the samples using a flow cytometer, gating on the MAIT cell population.

      • Quantify the percentage of CD69-positive MAIT cells for each condition.

    • ELISA (Cytokine Release):

      • Centrifuge the plate and collect the supernatant from each well.

      • Measure the concentration of a relevant cytokine (e.g., IFN-γ or IL-2) using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Interpretation:

    • Plot the percentage of CD69+ cells or cytokine concentration against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value, which represents the concentration of this compound required to elicit a half-maximal response.

Visualizations

Logical Flow and Pathways

Synthesis_Pathway cluster_synthesis Synthesis of this compound 5_ARU 5-A-RU Condensation Condensation Reaction 5_ARU->Condensation Butanedione 2,3-Butanedione Butanedione->Condensation RL_DiMe RL-6,7-DiMe Condensation->RL_DiMe Oxidation Benzoquinone-mediated Oxidation RL_DiMe->Oxidation RL_OH This compound Oxidation->RL_OH

Caption: Synthetic pathway of this compound from 5-A-RU.

MAIT_Activation_Workflow cluster_workflow MAIT Cell Activation Assay Workflow Start Plate MR1-expressing APCs (HeLa.MR1) Add_Ligand Add this compound (or controls) Start->Add_Ligand Incubate_1 Incubate (2h) for antigen loading Add_Ligand->Incubate_1 Add_MAIT Add MAIT-TCR expressing cells Incubate_1->Add_MAIT Incubate_2 Co-culture (18-24h) Add_MAIT->Incubate_2 Analysis Analysis Incubate_2->Analysis Flow Flow Cytometry (CD69 expression) Analysis->Flow ELISA ELISA (Cytokine release) Analysis->ELISA End Calculate EC50 Flow->End ELISA->End

Caption: Experimental workflow for MAIT cell activation assay.

MAIT_Signaling_Pathway cluster_pathway MAIT Cell Recognition and Activation RL This compound Complex MR1/RL-6-Me-7-OH Complex RL->Complex binds MR1 MR1 on APC MR1->Complex Activation TCR Signaling Cascade Complex->Activation recognized by TCR MAIT TCR TCR->Activation Response Cellular Response Activation->Response CD69 CD69 Upregulation Response->CD69 Cytokines Cytokine Production (e.g., IFN-γ) Response->Cytokines

Caption: MAIT cell activation by the MR1/RL-6-Me-7-OH complex.

References

Application Notes and Protocols for Assessing the Bioactivity of RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite analogue of the riboflavin (vitamin B2) biosynthetic pathway.[1][2][3] It is known to be a ligand for the MR1 molecule, leading to the weak activation of Mucosal Associated Invariant T (MAIT) cells.[1][2] Given that isoquinoline derivatives, a class of compounds to which this compound is related, exhibit a wide range of biological activities, a thorough investigation into the broader bioactivity of this compound is warranted. This document provides a detailed experimental framework for assessing the potential antioxidant, cytotoxic, and anti-inflammatory properties of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the bioactivity of this compound.

experimental_workflow cluster_screening Initial Bioactivity Screening cluster_mechanistic Mechanistic Studies start This compound Compound antioxidant Antioxidant Activity Assays (DPPH, FRAP, ABTS) start->antioxidant cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Activity (LPS-stimulated Macrophages) cytotoxicity->anti_inflammatory Determine non-toxic concentrations no_production Nitric Oxide (NO) Production (Griess Assay) anti_inflammatory->no_production cytokine_analysis Pro-inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6) anti_inflammatory->cytokine_analysis nf_kb NF-κB Signaling Pathway Analysis (Western Blot, Reporter Assay) anti_inflammatory->nf_kb

Caption: Experimental workflow for the bioactivity assessment of this compound.

Antioxidant Activity Assessment

Antioxidant activity is a common initial screening for novel bioactive compounds. Several methods can be employed to evaluate the free-radical scavenging potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is colorimetric and can be measured by a decrease in absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent with DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured by an increase in absorbance at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add 10 µL of each this compound dilution.

  • Add 190 µL of the FRAP reagent to each well.

  • Include a positive control (e.g., Ascorbic acid or Trolox) and a blank.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known concentration of FeSO₄·7H₂O and express the results as µM Fe (II) equivalents.

Data Presentation: Antioxidant Activity
AssayThis compound Concentration (µM)% Inhibition / FRAP ValueIC50 (µM)
DPPH 10
50
100
250
500
FRAP 10
50
100
250
500

Cytotoxicity Assessment

Before assessing other cellular activities, it is crucial to determine the cytotoxic potential of this compound to ensure that observed effects are not due to cell death. The MTT assay is a widely used colorimetric method for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages or a relevant cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a range of concentrations of this compound in a complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Cytotoxicity
Cell LineThis compound Concentration (µM)% Cell ViabilityIC50 (µM)
RAW 264.7 1
10
25
50
100
250

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated using a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) Production

Principle: In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO), a key inflammatory mediator. The concentration of nitrite, a stable product of NO, in the culture supernatant can be measured using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released into the culture medium.

Protocol:

  • Follow the same cell culture, pre-treatment, and stimulation steps as in the NO inhibition assay.

  • Collect the cell culture supernatant.

  • Use commercially available ELISA kits for TNF-α and IL-6.

  • Follow the manufacturer's instructions for the ELISA procedure, which generally involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on a standard curve.

Data Presentation: Anti-inflammatory Activity
ParameterTreatmentConcentration (µM)Value (µM or pg/mL)% InhibitionIC50 (µM)
Nitrite (NO) Control-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS25
This compound + LPS50
TNF-α Control-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS25
This compound + LPS50
IL-6 Control-
LPS (1 µg/mL)-
This compound + LPS10
This compound + LPS25
This compound + LPS50

Mechanistic Insights: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Investigating the effect of this compound on this pathway can provide mechanistic insights into its anti-inflammatory action.

Western Blot Analysis of NF-κB Translocation

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus. Western blotting can be used to measure the levels of p65 in the cytoplasmic and nuclear fractions.

Protocol:

  • Culture and treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes).

  • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p65, IκBα, and loading controls (e.g., β-actin for cytoplasm and Lamin B1 for the nucleus).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Quantify the band intensities to determine the relative protein levels.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of intervention for this compound.

nfkB_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation RL6Me7OH This compound RL6Me7OH->IKK Potential Inhibition? DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway and a potential inhibitory point for this compound.

References

Application of RL-6-Me-7-OH in Inflammation and Immunity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

RL-6-Me-7-OH (7-hydroxy-6-methyl-8-D-ribityllumazine) is a ribityllumazine derivative that plays a significant role in the study of the immune system, particularly in the activation of Mucosal-Associated Invariant T (MAIT) cells.[1][2] These innate-like T cells are abundant in mucosal tissues and the liver and are involved in host defense against microbial infections. This compound is a metabolite derived from the microbial riboflavin (vitamin B2) biosynthesis pathway and acts as an antigen presented by the non-polymorphic MHC class I-related molecule, MR1.[3] The interaction between this compound, MR1, and the MAIT cell T-cell receptor (TCR) provides a valuable tool for investigating the role of MAIT cells in both protective immunity and inflammatory diseases.

Mechanism of Action

This compound functions as a weak agonist for MAIT cells.[1] Unlike more potent pyrimidine-based antigens such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding cleft.[2] Instead, it binds non-covalently within the MR1 pocket. This MR1/RL-6-Me-7-OH complex is then recognized by the semi-invariant TCR of MAIT cells. The ribityl chain of this compound makes direct contact with the MAIT cell TCR, a crucial interaction for cell activation. This activation leads to the downstream signaling cascade within the MAIT cell, resulting in the production of various cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and the upregulation of activation markers like CD69.

The inflammatory and immune responses mediated by this compound are primarily indirect, occurring as a consequence of MAIT cell activation. Activated MAIT cells can influence the broader immune landscape by producing pro-inflammatory cytokines that can recruit and activate other immune cells. While direct effects of this compound on other immune cells like macrophages have not been extensively documented, its ability to trigger a MAIT cell response makes it a relevant compound for studying inflammatory processes where these cells are implicated, such as in bacterial infections and certain autoimmune conditions.

Applications in Research

  • MAIT Cell Biology: this compound serves as a specific, albeit weak, stimulus to study the fundamental biology of MAIT cells, including their activation requirements, signaling pathways, and effector functions.

  • Infectious Disease Models: As a microbial-derived antigen, this compound can be used in in vitro and in vivo models to investigate the role of MAIT cells in the immune response to bacterial and yeast infections.

  • Inflammatory and Autoimmune Diseases: Given the involvement of MAIT cells in various inflammatory conditions, this compound can be utilized to explore the contribution of these cells to the pathogenesis of diseases like inflammatory bowel disease and lupus.

  • Drug and Vaccine Development: Understanding the interaction between this compound and the MAIT cell TCR can aid in the design of novel agonists or antagonists to modulate MAIT cell activity for therapeutic purposes, including the development of new adjuvants for vaccines.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
EC50 for MAIT cell activation 25 µMHuman and Murine MAIT cells

Experimental Protocols

1. Chemical Synthesis of this compound

This protocol is a generalized summary based on described chemical synthesis routes.

  • Starting Materials: 5-amino-6-D-ribitylaminouracil (5-A-RU) and 2,3-butanedione.

  • Step 1: Synthesis of RL-6,7-DiMe (9): React 5-A-RU with 2,3-butanedione. This condensation reaction forms the bicyclic 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe).

  • Step 2: Oxidation to this compound (17): The synthesized RL-6,7-DiMe is then oxidized to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound). This can be achieved using an oxidizing agent such as benzoquinone.

  • Purification: The final product should be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

2. In Vitro MAIT Cell Activation Assay

This protocol describes the activation of MAIT cells within a population of peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Cryopreserved human PBMCs

    • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine)

    • This compound (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)

    • Brefeldin A (protein transport inhibitor)

    • Flow cytometry antibodies (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69, anti-IFN-γ, anti-TNF-α)

    • Fixation and permeabilization buffers for intracellular staining

  • Procedure:

    • Thaw and wash cryopreserved PBMCs.

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 200 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Add this compound to the desired final concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

    • For intracellular cytokine staining, add Brefeldin A to all wells 4-6 hours before the end of the incubation period.

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Perform surface staining with antibodies against CD3, TCR Vα7.2, CD161, and CD69 for 30 minutes at 4°C in the dark.

    • Wash the cells and then fix and permeabilize according to the manufacturer's instructions for the intracellular staining kit.

    • Perform intracellular staining with antibodies against IFN-γ and TNF-α for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the MAIT cell population (e.g., CD3+ TCR Vα7.2+ CD161++) and quantifying the expression of activation markers (CD69) and intracellular cytokines (IFN-γ, TNF-α).

Visualizations

MAIT_Cell_Activation_Pathway MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR MAIT TCR MR1->TCR Antigen Presentation RL_6_Me_7_OH This compound RL_6_Me_7_OH->MR1 Binding Signaling Downstream Signaling (e.g., Lck, ZAP70) TCR->Signaling Activation MAIT Cell Activation Signaling->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines CD69 CD69 Upregulation Activation->CD69 Experimental_Workflow Workflow for In Vitro MAIT Cell Activation Assay PBMC_Isolation Isolate PBMCs from whole blood Cell_Culture Culture PBMCs with This compound PBMC_Isolation->Cell_Culture Incubation Incubate for 18-24 hours (add Brefeldin A for last 4-6h) Cell_Culture->Incubation Staining Surface and Intracellular Antibody Staining Incubation->Staining Flow_Cytometry Data Acquisition by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze MAIT Cell Activation Markers and Cytokines Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

addressing the instability of MR1-RL-6-Me-7-OH complexes in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MHC class I-related protein 1 (MR1), specifically addressing the challenges associated with the in vitro instability of MR1-RL-6-Me-7-OH complexes.

Frequently Asked Questions (FAQs)

Q1: What is MR1 and what are its primary ligands?

A: The MHC class I-related protein 1 (MR1) is an antigen-presenting molecule that binds small molecule metabolites, primarily derivatives of the microbial riboflavin (vitamin B2) synthesis pathway.[1] These complexes are then presented on the cell surface to MR1-restricted T (MR1T) cells, including the well-studied mucosal-associated invariant T (MAIT) cells.[2] The most potent known activating ligand is 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which is an unstable intermediate.[1][3] Other ligands include folate degradation products like 6-formylpterin (6-FP), which can act as antagonists.[2]

Q2: What is RL-6-Me-7-OH and how does it differ from potent ligands like 5-OP-RU?

A: 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound) is a more stable, bicyclic lumazine compound derived from the conversion of unstable pyrimidine antigens like 5-OP-RU. The key difference lies in their binding mechanism and potency. 5-OP-RU is highly potent and forms a covalent Schiff base with a lysine residue (K43) in the MR1 binding groove, which traps and stabilizes the otherwise unstable ligand. In contrast, this compound binds non-covalently to MR1. This results in weaker binding and significantly lower potency in activating MAIT cells.

Q3: Why are MR1-RL-6-Me-7-OH complexes considered relatively unstable?

A: The instability of the MR1-RL-6-Me-7-OH complex is primarily due to the non-covalent nature of the ligand's interaction with the MR1 molecule. Unlike ligands that form a stable covalent bond, the weaker association of this compound can lead to a higher dissociation rate. This impacts the overall stability of the complex, which can be a challenge in experiments requiring stable, long-lasting presentation, such as the production of MR1 tetramers or in prolonged cell culture assays. The affinity of a ligand is directly correlated with the thermal stability of the resulting MR1-ligand complex.

Q4: What is the role of cellular chaperones in MR1 stability?

A: In the absence of a stabilizing ligand, MR1 molecules are inherently unstable and reside within the endoplasmic reticulum (ER). Cellular chaperones, such as tapasin and TAPBPR, play a crucial role by binding to and stabilizing this "empty" or ligand-receptive pool of MR1 molecules, making them available for ligand capture. Once a ligand binds, the complex becomes stable, is released from the chaperones, and can traffic to the cell surface.

Troubleshooting Guide

Problem 1: I am observing low or no MAIT cell activation with my synthetic this compound.

  • Possible Cause 1: Insufficient Ligand Concentration.

    • Explanation: this compound is a weak agonist with a reported EC50 (the concentration required for 50% of maximal activation) of approximately 25 μM. This is substantially higher than potent agonists like 5-OP-RU, which are active at picomolar concentrations.

    • Solution: Ensure you are using a sufficient concentration of this compound in your assay, likely in the micromolar range. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Explanation: The stability of the complex and the health of the antigen-presenting cells (APCs) can impact results. Low pH in endosomal compartments can destabilize MR1 complexes.

    • Solution: Use fresh, validated batches of this compound. Always include a potent agonist like 5-OP-RU as a positive control and a vehicle-only (e.g., DMSO) condition as a negative control. Ensure your APCs are healthy and express sufficient MR1.

  • Possible Cause 3: Competing Ligands in Media.

    • Explanation: Standard cell culture media often contains folic acid, which can photodegrade into 6-formyl pterin (6-FP). 6-FP binds to MR1 and can act as a competitive inhibitor, blocking the binding of your intended ligand.

    • Solution: Use folic acid-free media for your experiments to avoid the generation of inhibitory 6-FP.

Problem 2: My in vitro refolding of MR1 with this compound yields are very low.

  • Possible Cause: Weak Ligand Affinity.

    • Explanation: The efficiency of in vitro refolding of MR1 is correlated with the binding affinity of the ligand. Because this compound is a moderate-to-weak, non-covalent binder, it is less efficient at promoting the proper folding of the MR1 heavy chain with β2-microglobulin compared to strong, covalent binders.

    • Solution: Increase the molar excess of this compound during the refolding reaction. Optimize refolding parameters such as buffer pH and temperature. Be prepared for lower yields compared to refolding with ligands like Ac-6-FP or 5-OP-RU. Consider purifying the correctly folded monomeric complex using size-exclusion chromatography.

Problem 3: Staining with my this compound-loaded MR1 tetramers is weak or non-specific.

  • Possible Cause: Tetramer Instability.

    • Explanation: The quality of MR1 tetramers is highly dependent on the stability of the monomeric MR1-ligand complex. The weaker, non-covalent interaction of this compound can lead to ligand dissociation over time, resulting in unstable tetramers that lose their ability to bind specifically to the MAIT T cell receptor (TCR).

    • Solution: Use freshly prepared tetramers for staining. Perform stringent quality control on the refolded monomer before tetramerization to ensure you are starting with a pure, folded product. Consider using sugar analogs of this compound, as some modifications have been shown to improve MR1 binding. When staining, use optimal temperature and buffer conditions to maximize stability.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in comparison to other well-characterized MR1 ligands.

Table 1: Binding Affinity and MAIT Cell Activation Potency of Select MR1 Ligands

LigandBinding to MR1 K43Binding Affinity (IC₅₀)MAIT Cell Activation (EC₅₀)
5-OP-RU Covalent (Schiff Base)Strong (< 1 μM)Very Potent (~pM range)
This compound Non-covalentModerate to Weak (~2.5-100 μM)Weak (~25 μM)
6-Formylpterin (6-FP) Covalent (Schiff Base)Strong (< 1 μM)Antagonist / No Activation
Acetyl-6-FP (Ac-6-FP) Covalent (Schiff Base)Strong (< 1 μM)Antagonist / No Activation

Table 2: Thermal Stability of Ligand-Bound MR1 Complexes

LigandMelting Temperature (Tₘ, °C) of MR1 Complex
Empty MR1 (no ligand) ~41.5 °C
This compound ~46.5 °C
6-Formylpterin (6-FP) ~54.5 °C
Acetyl-6-FP (Ac-6-FP) ~59.0 °C
(Data adapted from a study on ligand-dependent MR1 stability. Note that absolute values can vary between experiments, but relative stabilities are informative)

Visual Guides and Workflows

The following diagrams illustrate key pathways and troubleshooting logic for working with MR1-ligand complexes.

MR1_Antigen_Presentation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi cluster_Endosome Endosome / Phagosome cluster_Surface Cell Surface MR1_HC 1. MR1 Heavy Chain Synthesis Empty_MR1 2. Unstable 'Empty' MR1 (Ligand-Receptive) MR1_HC->Empty_MR1 + β2m B2M β2m Chaperone Chaperones (Tapasin, TAPBPR) Chaperone->Empty_MR1 Stabilizes ER_Loading 3. Ligand Loading (ER) (e.g., 6-FP, Ac-6-FP) Empty_MR1->ER_Loading Endo_Loading Alternative Pathway: Endosomal Loading Empty_MR1->Endo_Loading Trafficking? Stable_MR1 4. Stable MR1-Ligand Complex ER_Loading->Stable_MR1 Golgi_Processing 5. Trafficking Stable_MR1->Golgi_Processing Surface_MR1 6. Surface Presentation Golgi_Processing->Surface_MR1 Endo_Loading->Surface_MR1 MAIT_TCR MAIT Cell TCR Surface_MR1->MAIT_TCR Activation 7. MAIT Cell Activation MAIT_TCR->Activation Ligand_Formation_and_Binding cluster_precursors Precursors cluster_products Ligand Formation cluster_binding MR1 Binding 5ARU 5-A-RU (from Riboflavin Pathway) 5OPRU 5-OP-RU (Unstable Intermediate) 5ARU->5OPRU MG Methylglyoxal (from Glycolysis) MG->5OPRU RL7OH This compound (Stable Lumazine) 5OPRU->RL7OH Converts to MR1_Covalent MR1 Complex (Covalent Bond) POTENT 5OPRU->MR1_Covalent Trapped by MR1 MR1_NonCovalent MR1 Complex (Non-covalent) WEAK RL7OH->MR1_NonCovalent Binds to MR1 Troubleshooting_Workflow Start Start: Low or Inconsistent MR1-RL-6-Me-7-OH Activity Check_Ligand Step 1: Verify Ligand Start->Check_Ligand Sol_Conc Is concentration adequate? (Use >25 μM) Check_Ligand->Sol_Conc Yes Check_Ligand->Sol_Conc No Check_Cells Step 2: Assess Cells & Media Sol_Media Using folate-free media? Check_Cells->Sol_Media Yes Check_Cells->Sol_Media No Check_Protocol Step 3: Review Protocol Sol_Refold Refolding? Increase ligand excess and optimize conditions. Check_Protocol->Sol_Refold Yes Sol_Tetramer Tetramer Staining? Use fresh tetramers, check monomer QC. Check_Protocol->Sol_Tetramer Yes End Problem Resolved Check_Protocol->End No Sol_QC Is ligand quality confirmed? (Fresh batch, proper storage) Sol_Conc->Sol_QC Sol_Control Using a potent positive control? (e.g., 5-OP-RU) Sol_QC->Sol_Control Sol_Control->Check_Cells Sol_APCs Are APCs healthy and expressing MR1? Sol_Media->Sol_APCs Sol_APCs->Check_Protocol Sol_Refold->End Sol_Tetramer->End

References

troubleshooting poor MAIT cell response with RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Mucosal-Associated Invariant T (MAIT) cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a specific focus on the use of the synthetic agonist RL-6-Me-7-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate MAIT cells?

This compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a synthetic ribityllumazine that acts as a weak agonist for MAIT cells.[1][2] It activates MAIT cells in a T-cell receptor (TCR)-dependent manner by binding to the MR1 molecule on antigen-presenting cells (APCs), which then presents it to the MAIT cell TCR.[3][4]

Q2: How should I store and handle this compound?

Proper storage and handling are critical for maintaining the activity of this compound. It is recommended to store the compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.

Q3: What is the recommended concentration of this compound for MAIT cell stimulation?

The effective concentration (EC50) of this compound for activating human and mouse MAIT cells is approximately 25 µM.[5] However, the optimal concentration may vary depending on the experimental conditions, such as the type of APCs and the presence of co-stimulatory signals. It is recommended to perform a dose-response titration to determine the optimal concentration for your specific assay.

Troubleshooting Guide: Poor MAIT Cell Response with this compound

Issue: I am observing a weak or no MAIT cell activation (e.g., low CD69/CD25 expression, minimal IFN-γ production) after stimulating with this compound.

This is a common challenge due to the relatively low potency of this compound compared to other MAIT cell agonists like 5-OP-RU. Below are potential causes and troubleshooting steps to enhance your MAIT cell response.

Suboptimal Ligand Concentration or Activity
Potential Cause Troubleshooting Steps
Incorrect Concentration: The concentration of this compound may be too low to elicit a strong response.Perform a dose-response experiment, typically ranging from 1 µM to 50 µM, to identify the optimal concentration for your experimental setup.
Ligand Degradation: Improper storage or handling may have led to the degradation of this compound.Ensure the compound has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Inadequate Co-stimulation

MAIT cell activation, particularly with weak agonists, is often dependent on co-stimulatory signals.

Potential Cause Troubleshooting Steps
Lack of Co-stimulatory Signals: The experimental setup may lack sufficient co-stimulation to amplify the weak signal from this compound.Include co-stimulatory agents in your culture. Toll-like receptor (TLR) agonists (e.g., CpG, Poly I:C) or cytokines like IL-12 and IL-18 can significantly enhance MAIT cell activation.
Inappropriate APCs: The chosen antigen-presenting cells may not provide adequate co-stimulation.Different APCs have varying capacities to activate MAIT cells. Dendritic cells and monocytes are generally effective. The choice of APC can influence the cytokine profile and overall activation state of MAIT cells.
Issues with Antigen-Presenting Cells (APCs)
Potential Cause Troubleshooting Steps
Low MR1 Expression on APCs: The APCs may not express sufficient levels of the MR1 molecule on their surface.Consider using APCs known to express high levels of MR1. Some cell lines may require stimulation (e.g., with IFN-γ) to upregulate MR1 expression.
APC Viability or Function: Poor health or viability of APCs will impair their ability to present the antigen.Ensure APCs are healthy and viable before and during the co-culture experiment. Use appropriate culture conditions and check viability with a suitable dye (e.g., Trypan Blue, Live/Dead stain).
MAIT Cell-Intrinsic Factors
Potential Cause Troubleshooting Steps
Low MAIT Cell Frequency: The starting population may have a low frequency of MAIT cells.If using PBMCs, consider enriching for MAIT cells to increase their frequency in the culture.
MAIT Cell Anergy or Exhaustion: Prior in vivo or in vitro activation can lead to a state of unresponsiveness.Ensure that the donor MAIT cells are in a resting state before the experiment.

Quantitative Data Summary

The following table summarizes the potency of various MAIT cell ligands for easier comparison.

LigandTypePotency (EC50)Key Characteristics
5-OP-RU Pyrimidine1-8 pMVery potent agonist, but unstable in solution.
5-OE-RU Pyrimidine~510 pMPotent agonist, also unstable.
RL-6,7-diMe LumazineWeak activatorMore stable than pyrimidines, but less potent.
This compound Lumazine25 µMWeak, but stable agonist.

Experimental Protocols

Protocol: In Vitro MAIT Cell Activation Assay

This protocol outlines a general procedure for stimulating MAIT cells with this compound using peripheral blood mononuclear cells (PBMCs) as a source of both MAIT cells and APCs.

Materials:

  • Ficoll-Paque

  • RosetteSep™ Human MAIT Cell Enrichment Cocktail (Optional)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Human IL-12 and IL-18 (Optional)

  • Anti-CD69, Anti-CD25, Anti-TCR Vα7.2, Anti-CD161, Anti-CD3, Anti-CD8 antibodies

  • Brefeldin A

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • (Optional) Enrich MAIT Cells: For a more robust response, enrich for MAIT cells using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture: Resuspend PBMCs or enriched MAIT cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Stimulation:

    • Plate 1 x 10^6 cells per well in a 96-well plate.

    • Add this compound to the desired final concentration (e.g., 25 µM).

    • For enhanced activation, add co-stimulatory cytokines such as human IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 50 ng/mL).

    • Include an unstimulated control (vehicle only) and a positive control (e.g., a potent agonist like 5-OP-RU or PMA/Ionomycin).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Intracellular Cytokine Staining (Optional): If measuring cytokine production, add Brefeldin A (e.g., 5 µg/mL) for the last 4-6 hours of incubation to block cytokine secretion.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with PBS.

    • Stain for surface markers (CD3, CD8, TCR Vα7.2, CD161, CD69, CD25) according to standard protocols.

    • If performing intracellular staining, fix and permeabilize the cells before staining for intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the expression of activation markers on the MAIT cell population (typically gated as CD3+ TCR Vα7.2+ CD161++).

Visualizations

MAIT_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 MR1_RL6Me7OH MR1-RL-6-Me-7-OH Complex MR1->MR1_RL6Me7OH RL6Me7OH_APC This compound RL6Me7OH_APC->MR1 Binding TCR MAIT TCR MR1_RL6Me7OH->TCR TCR Recognition Activation Activation (CD69, CD25) TCR->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines CoStimulation Co-stimulation (e.g., IL-12, IL-18) CoStimulation->Activation Enhances

Caption: TCR-dependent activation of a MAIT cell by this compound presented on an APC.

Troubleshooting_Workflow Start Poor MAIT Cell Response with this compound Check_Ligand Check Ligand Concentration & Integrity Start->Check_Ligand Check_CoStim Assess Co-stimulation Start->Check_CoStim Check_APCs Evaluate APCs Start->Check_APCs Check_MAITs Examine MAIT Cells Start->Check_MAITs Titrate Titrate this compound (1-50 µM) Check_Ligand->Titrate Fresh_Ligand Use Freshly Prepared Ligand Check_Ligand->Fresh_Ligand Add_Cytokines Add IL-12/IL-18 Check_CoStim->Add_Cytokines Use_TLR_Agonists Include TLR Agonists Check_CoStim->Use_TLR_Agonists Optimize_APCs Optimize APC Type & Health Check_APCs->Optimize_APCs Enrich_MAITs Enrich for MAIT Cells Check_MAITs->Enrich_MAITs

Caption: A logical workflow for troubleshooting poor MAIT cell activation.

Experimental_Workflow Isolate_PBMCs 1. Isolate PBMCs (Ficoll Gradient) Culture_Cells 2. Culture Cells (1x10^6 cells/well) Isolate_PBMCs->Culture_Cells Stimulate 3. Add Stimuli (this compound +/- Cytokines) Culture_Cells->Stimulate Incubate 4. Incubate (18-24 hours) Stimulate->Incubate Stain 5. Stain for Flow Cytometry (Surface & Intracellular) Incubate->Stain Analyze 6. Acquire & Analyze Data Stain->Analyze

Caption: A simplified experimental workflow for MAIT cell stimulation assays.

References

Technical Support Center: Optimizing RL-6-Me-7-OH Concentration for T Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of RL-6-Me-7-OH in T cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in T cell culture?

A1: this compound (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite derived from the bacterial riboflavin (vitamin B2) biosynthesis pathway.[1][2] In T cell culture, it functions as an antigen that activates a specific subset of unconventional T cells known as Mucosal-Associated Invariant T (MAIT) cells.[1]

Q2: How does this compound activate MAIT cells?

A2: this compound activates MAIT cells through a specific signaling pathway. It binds to the MHC class I-related protein (MR1) on antigen-presenting cells (APCs).[3] The resulting this compound/MR1 complex is then presented on the cell surface and recognized by the semi-invariant T cell receptor (TCR) expressed by MAIT cells, leading to their activation.

Q3: What is the recommended concentration range for this compound in T cell culture?

A3: this compound is considered a relatively weak agonist for MAIT cells. The reported half-maximal effective concentration (EC50) for weak activation is approximately 25 µM. Therefore, a starting concentration range of 10-50 µM is recommended for initial experiments. Optimization will be necessary depending on the specific cell type and experimental goals.

Q4: How can I measure MAIT cell activation in response to this compound?

A4: MAIT cell activation can be assessed by measuring the upregulation of specific cell surface markers and the production of cytokines. Commonly used methods include:

  • Flow Cytometry: To detect the increased expression of activation markers such as CD69 and CD25 on the surface of MAIT cells.

  • Intracellular Cytokine Staining (ICS): To measure the production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

  • ELISA or Bead-based Immunoassays: To quantify the secretion of cytokines (IFN-γ, TNF-α) in the cell culture supernatant.

Q5: Is this compound cytotoxic to T cells?

A5: While specific cytotoxicity data for this compound is not extensively reported, it is generally considered non-toxic at the concentrations used for MAIT cell activation. However, it is always good practice to perform a dose-response experiment and assess cell viability, for example, using a trypan blue exclusion assay or a viability dye in flow cytometry, when establishing optimal concentrations for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or weak MAIT cell activation Suboptimal this compound concentration: Due to its lower potency, the concentration may be too low.Gradually increase the concentration of this compound in a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
Insufficient incubation time: The kinetics of activation with a weaker agonist may be slower.Extend the incubation time (e.g., 24, 48, or 72 hours) and assess activation at multiple time points.
Low frequency of MAIT cells in the culture: Primary T cell cultures can have variable numbers of MAIT cells.Enrich for MAIT cells prior to the experiment or use a cell line known to respond to MR1 ligands.
Poor antigen presentation: The antigen-presenting cells (APCs) in your culture may not be efficiently presenting this compound.Use professional APCs like dendritic cells or B cells, or a cell line engineered to express MR1. Ensure the APCs are healthy and in sufficient numbers.
High background activation (in negative control) Contamination of reagents or cell culture: Mycoplasma or other microbial contaminants can activate T cells.Use sterile techniques and test reagents and cell lines for contamination.
Non-specific stimulation from other media components: Serum or other additives may contain activating factors.Use a serum-free medium or test different lots of serum to find one with low background activation.
High cell death/low viability This compound concentration is too high: Although generally not considered cytotoxic, very high concentrations could have off-target effects.Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.
Suboptimal cell culture conditions: Inappropriate media, cell density, or incubation conditions can lead to cell death.Optimize cell culture parameters such as media composition, cell seeding density, and CO2 levels.
Inconsistent results between experiments Variability in primary cells: Donor-to-donor variability in MAIT cell frequency and responsiveness is common.Use cells from the same donor for comparative experiments or increase the number of donors to account for biological variability.
Inconsistent reagent preparation: Improper dissolution or storage of this compound can affect its activity.Prepare fresh solutions of this compound for each experiment and store stock solutions as recommended by the manufacturer.

Data Presentation

Table 1: Potency of Selected MR1 Ligands in MAIT Cell Activation

LigandReported PotencyEC50Reference(s)
5-OP-RUHighpM range
This compound Weak ~25 µM ****
RL-6,7-diMeModerate-
6-FPInhibitor/Non-agonist-
Ac-6-FPInhibitorIC50 ~0.1 µM

Experimental Protocols

Protocol 1: MAIT Cell Activation Assay with this compound

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.
  • Alternatively, use a purified T cell population or a MAIT cell line.
  • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

2. Cell Seeding:

  • Seed the cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).

3. Stimulation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, check manufacturer's recommendation).
  • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 1 µM to 100 µM.
  • Add the this compound dilutions to the respective wells.
  • Include a vehicle control (solvent only) and a positive control (e.g., 5-OP-RU at 100 nM or PMA/Ionomycin).

4. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

5. Analysis:

  • After incubation, harvest the cells for analysis of activation markers by flow cytometry (see Protocol 2) or collect the supernatant for cytokine analysis.

Protocol 2: Flow Cytometry for MAIT Cell Activation Markers

1. Cell Staining:

  • Transfer cells from the 96-well plate to V-bottom plates or FACS tubes.
  • Wash the cells with FACS buffer (PBS with 2% FBS).
  • Stain for surface markers using fluorescently conjugated antibodies against CD3, TCR Vα7.2, CD161 (to identify MAIT cells), and activation markers CD69 and CD25.
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with FACS buffer.

2. Intracellular Cytokine Staining (Optional, see Protocol 3):

3. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer.
  • Acquire data on a flow cytometer.
  • Analyze the data using appropriate software. Gate on the MAIT cell population (e.g., CD3+ TCR Vα7.2+ CD161++) and quantify the percentage of cells expressing CD69 and CD25.

Protocol 3: Intracellular Cytokine Staining for IFN-γ and TNF-α

1. Protein Transport Inhibition:

  • Approximately 4-6 hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture to allow for intracellular accumulation of cytokines.

2. Surface Staining:

  • Follow steps 1-4 of Protocol 2 for surface marker staining.

3. Fixation and Permeabilization:

  • After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

4. Intracellular Staining:

  • Stain for intracellular cytokines using fluorescently conjugated antibodies against IFN-γ and TNF-α.
  • Incubate for 30 minutes at 4°C in the dark in permeabilization buffer.
  • Wash the cells twice with permeabilization buffer.

5. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
  • Analyze the data to determine the percentage of MAIT cells producing IFN-γ and TNF-α.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_incubate Incubation cluster_analysis Analysis p1 Isolate/Culture T Cells p2 Seed Cells in 96-well Plate p1->p2 s2 Add to Cells p2->s2 s1 Prepare this compound Dilutions s1->s2 i1 Incubate for 24-48h at 37°C s2->i1 a1 Flow Cytometry (CD69, CD25) i1->a1 a2 Intracellular Cytokine Staining (IFN-γ, TNF-α) i1->a2 a3 ELISA (Supernatant) i1->a3

Caption: Experimental workflow for MAIT cell activation using this compound.

Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell rl This compound mr1 MR1 rl->mr1 Binds to complex This compound/MR1 Complex mr1->complex Forms tcr MAIT TCR complex->tcr Recognized by activation MAIT Cell Activation (CD69, IFN-γ, TNF-α) tcr->activation Leads to

Caption: Simplified signaling pathway of this compound mediated MAIT cell activation.

Troubleshooting_Logic start Weak/No Activation? c1 Increase this compound Concentration start->c1 Yes c2 Extend Incubation Time c1->c2 Still Weak s1 Perform Dose-Response c1->s1 c3 Check MAIT Cell Frequency c2->c3 Still Weak s2 Time-Course Experiment c2->s2 c4 Optimize APCs c3->c4 Still Weak s3 Enrich MAIT Cells c3->s3 c4->start Re-evaluate s4 Use Professional APCs c4->s4

Caption: Logical troubleshooting flow for weak or no MAIT cell activation.

References

challenges in producing stable MR1-RL-6-Me-7-OH tetramers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production and application of MR1-RL-6-Me-7-OH tetramers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with these specialized reagents.

Frequently Asked Questions (FAQs)

Q1: What are MR1-RL-6-Me-7-OH tetramers and what are they used for?

A1: MR1 is a non-classical MHC class I-like molecule that presents small molecule metabolites to a subset of T cells, most notably Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] RL-6-Me-7-OH (7-hydroxy-6-methyl-8-D-ribityllumazine) is a vitamin B2 (riboflavin) metabolite that can be presented by MR1.[4][5] MR1 tetramers are reagents composed of four biotinylated MR1-ligand complexes bound to a fluorescently labeled streptavidin core. These reagents are primarily used in flow cytometry to identify, enumerate, and isolate MAIT cells with T cell receptors (TCRs) specific for the MR1-RL-6-Me-7-OH complex.

Q2: How does the stability of this compound compare to other MR1 ligands?

A2: this compound is a lumazine derivative and is considered more thermodynamically stable than the highly potent, but unstable, pyrimidine-based MAIT cell antigens like 5-OP-RU. However, like other vitamin B2 metabolic intermediates, it can be unstable in aqueous solutions over extended periods. It is therefore recommended to prepare ligand solutions immediately before loading onto MR1 monomers.

Q3: Is this compound a potent activator of MAIT cells?

A3: While capable of activating human and murine MAIT cells, this compound is considered less potent than other ligands such as 5-OP-RU. This is partly because this compound does not form a covalent Schiff base with the Lysine 43 (K43) residue in the MR1 binding cleft, which can impact binding affinity and the stability of the MR1-ligand interaction.

Troubleshooting Guide

Issue 1: Low Tetramer Staining Intensity or Low Percentage of Positive Cells

Possible Cause 1.1: Suboptimal Tetramer Concentration.

  • Solution: Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions. A good starting point for MR1 tetramers is a 1:500 or 1:1000 dilution. Using too high a concentration can increase background staining and be wasteful.

Possible Cause 1.2: Degraded Ligand or Inefficient Loading.

  • Solution: As vitamin B2 metabolic intermediates can be unstable, prepare the this compound solution immediately before loading it onto the MR1 monomers. If using "empty" MR1 tetramers, ensure the loading protocol is followed precisely. The reactivity of pre-loaded tetramers can decrease over time, with one report showing a reduction to less than half after 7 months of storage.

Possible Cause 1.3: Tetramer Aggregates.

  • Solution: Aggregates in the tetramer solution can lead to high background and non-specific staining. To mitigate this, prepare a working dilution of the tetramer, centrifuge it at high speed in a microfuge for 10 minutes, and then add the supernatant to your cells.

Possible Cause 1.4: Low Frequency of Target Cells.

  • Solution: MAIT cells can be rare in certain samples, particularly in some lab mouse strains (<0.1% in the spleen). To improve detection, collect a large number of events (at least 1-2 million) during flow cytometry analysis.

Issue 2: High Background or Non-Specific Staining

Possible Cause 2.1: Non-specific Binding of the Tetramer.

  • Solution: Include a "dump channel" in your staining panel to exclude cells that non-specifically bind the tetramer, such as B cells (B220) and macrophages (F4/80). Using an Fc receptor block can also help reduce non-specific binding.

Possible Cause 2.2: Inadequate Gating Strategy.

  • Solution: Employ a stringent gating strategy. This should include singlet gates to eliminate doublets and aggregates, a viability dye to exclude dead cells, and positive gating on T cells (e.g., CD3).

Possible Cause 2.3: Issues with Negative Control.

  • Solution: Use an appropriate negative control. MR1 tetramers loaded with 6-formyl pterin (6-FP), a ligand that binds MR1 but does not typically activate MAIT cells, are often used as a negative control. However, results with 6-FP tetramers should be interpreted with caution. An "empty" tetramer or a tetramer loaded with an irrelevant ligand can also serve as a negative control.

Experimental Protocols

Protocol 1: Loading of this compound onto "Empty" MR1 Monomers

This protocol is adapted from general procedures for loading small molecule ligands onto MR1.

  • Preparation of this compound Solution: Immediately prior to use, dissolve this compound in an appropriate solvent (e.g., DMSO or aqueous buffer) to create a stock solution. Further dilute the stock solution to the desired final concentration in a suitable buffer (e.g., PBS).

  • Loading Reaction: Incubate the biotinylated "empty" MR1 monomers with a molar excess of the this compound solution. The optimal molar ratio and incubation time may need to be determined empirically, but a common starting point is a 20-fold molar excess of ligand to protein, incubated for several hours at room temperature or overnight at 4°C.

  • Removal of Unbound Ligand (Optional): If necessary, unbound ligand can be removed by buffer exchange using a desalting column or dialysis.

  • Tetramerization: Add fluorescently labeled streptavidin to the ligand-loaded MR1 monomers in a 1:4 (streptavidin:monomer) molar ratio. Incubate for at least 30 minutes at 4°C to allow for tetramer formation.

  • Storage: Store the final tetramer solution at 4°C, protected from light. For long-term stability, consult the manufacturer's recommendations.

Protocol 2: Staining of Cells with MR1-RL-6-Me-7-OH Tetramers
  • Cell Preparation: Prepare a single-cell suspension of your cells of interest (e.g., PBMCs) in a suitable staining buffer (e.g., PBS with 2% FBS).

  • Fc Receptor Block (Optional): Incubate cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.

  • Tetramer Staining: Add the titrated amount of MR1-RL-6-Me-7-OH tetramer to the cells. It is also advisable to include a negative control tetramer (e.g., MR1-6-FP) in a separate tube.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light. Staining for no more than 30 minutes at room temperature is recommended for mouse cells.

  • Surface Marker Staining: Add a cocktail of antibodies for other surface markers (e.g., anti-CD3, anti-TCRβ, anti-CD161) and incubate for a further 20-30 minutes at 4°C.

  • Washing: Wash the cells twice with staining buffer.

  • Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer as soon as possible.

Quantitative Data Summary

LigandPotency in MAIT Cell ActivationSchiff Base Formation with MR1 (K43)Relative Stability of MR1 Complex
5-OP-RU HighYesHigh
This compound ReducedNoModerate
6-FP Non-activatingYesHigh

Visualizations

experimental_workflow Workflow for MR1-RL-6-Me-7-OH Tetramer Production and Staining cluster_prep Tetramer Preparation cluster_staining Cell Staining prep_ligand Prepare fresh This compound solution load_monomer Incubate ligand with 'empty' MR1 monomers prep_ligand->load_monomer tetramerize Add fluorescently labeled streptavidin load_monomer->tetramerize stain_tetramer Incubate cells with MR1-RL-6-Me-7-OH tetramer tetramerize->stain_tetramer Use freshly prepared tetramer prep_cells Prepare single-cell suspension prep_cells->stain_tetramer stain_ab Add surface marker antibodies stain_tetramer->stain_ab analyze Analyze by flow cytometry stain_ab->analyze

Caption: Experimental workflow for producing and using MR1-RL-6-Me-7-OH tetramers.

troubleshooting_logic Troubleshooting Logic for Low Tetramer Staining cluster_checks Initial Checks cluster_solutions Solutions start Low/No Staining check_conc Is tetramer concentration optimized (titrated)? start->check_conc check_ligand Was ligand freshly prepared before loading? start->check_ligand check_aggregates Were aggregates removed by centrifugation? start->check_aggregates solution_titrate Perform titration experiment (e.g., 1:500 start) check_conc->solution_titrate No solution_fresh_ligand Prepare fresh ligand immediately before use check_ligand->solution_fresh_ligand No solution_spin Spin tetramer solution before adding to cells check_aggregates->solution_spin No

Caption: Troubleshooting guide for low MR1-RL-6-Me-7-OH tetramer staining intensity.

References

why does RL-6-Me-7-OH show weak MAIT cell activation?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Mucosal-Associated Invariant T (MAIT) cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why does our experimental compound, RL-6-Me-7-OH, show significantly weaker MAIT cell activation compared to the control ligand, 5-OP-RU?

A1: The reduced potency of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound) in activating MAIT cells is multifactorial, stemming from key structural and molecular interaction differences when compared to potent agonists like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). The primary reasons are:

  • Inability to Form a Covalent Schiff Base: Potent MAIT cell activators, such as 5-OP-RU, typically form a covalent Schiff base with a lysine residue (Lys43) within the binding pocket of the MR1 molecule. This covalent bond is crucial for the stable loading of the ligand onto MR1, which in turn facilitates the transport of the MR1-ligand complex to the cell surface for presentation to MAIT cells[1][2][3]. This compound lacks the necessary carbonyl group to form this Schiff base, leading to a less stable, non-covalent interaction with MR1[1][4].

  • Suboptimal Orientation of the Ribityl Chain: X-ray crystallography studies have revealed that the ribityl chain of this compound adopts a different conformation within the MR1 binding cleft compared to more potent ligands. The ribityl chain of this compound is more sequestered within the MR1 binding cavity. This contrasts with the presentation of the ribityl chain by 5-OP-RU, which extends more prominently towards the MAIT cell T-cell receptor (TCR).

  • Reduced TCR Engagement: The altered orientation of the ribityl chain in the MR1-RL-6-Me-7-OH complex leads to fewer and weaker interactions with the MAIT cell TCR. A critical interaction for potent MAIT cell activation is the formation of a hydrogen bond between the 2'-hydroxyl group of the ligand's ribityl chain and a conserved tyrosine residue (Tyr95α) on the MAIT cell TCR. While this compound can still engage the TCR, the overall interaction is less stable and less effective at triggering a strong downstream signaling cascade, resulting in weaker activation. The reduced potency of lumazine-based antigens like this compound is attributed to their inability to form a Schiff base with the Lys43 residue.

Troubleshooting Guides

Problem: Low or no MAIT cell activation observed with this compound in our in vitro assay.

Solution:

  • Confirm Ligand Concentration: While potent agonists like 5-OP-RU are effective at picomolar to nanomolar concentrations, weaker ligands such as this compound require significantly higher concentrations, typically in the micromolar range, to elicit a response. Ensure you are using an appropriate concentration range in your experiment.

  • Verify Antigen Presenting Cell (APC) Viability and MR1 Expression: MAIT cell activation is dependent on the presentation of the ligand by MR1 on APCs. Ensure your APCs (e.g., PBMCs, monocytes, or a cell line like THP-1) are viable and express sufficient levels of MR1.

  • Optimize Co-culture Conditions: The ratio of MAIT cells (or total PBMCs) to APCs, as well as the incubation time, can influence the level of activation. A typical starting point is a 24-hour incubation.

  • Positive Control is Crucial: Always include a potent agonist like 5-OP-RU as a positive control in your experiments. This will help you to confirm that the assay system (cells, reagents, and instrument settings) is working correctly.

  • Assess Multiple Activation Markers: Relying on a single activation marker may not provide a complete picture. Use a panel of markers such as CD69, IFN-γ, and TNF-α to assess MAIT cell activation by flow cytometry.

Quantitative Data Summary

The following tables provide a comparative overview of the binding affinities and activation potencies of various MR1 ligands.

Table 1: Ligand Binding Affinities for MR1

LigandLigand ClassSchiff Base Formation with MR1Binding Affinity (IC50)Reference
5-OP-RUPyrimidineYes~4 nM
This compoundLumazineNo~2.5 - 100 µM
6-FPPterinYes~110 nM
Ac-6-FPPterinYes~40 nM

Table 2: MAIT Cell Activation Potencies

LigandLigand ClassMAIT Cell ActivationPotency (EC50)Reference
5-OP-RUPyrimidinePotent Agonist~1-8 pM
This compoundLumazineWeak Agonist~25 µM
RL-6,7-diMeLumazineWeak Agonist-
5-OE-RUPyrimidinePotent Agonist~510 pM

Experimental Protocols

Protocol 1: In Vitro MAIT Cell Activation Assay Using Human PBMCs

This protocol describes a method for assessing MAIT cell activation in human peripheral blood mononuclear cells (PBMCs) in response to MR1 ligands.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human MAIT Cell Enrichment Cocktail (or similar for enrichment if desired)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine

  • Human PBMCs isolated from healthy donors

  • MR1 ligands: 5-OP-RU (positive control) and this compound (test compound)

  • Brefeldin A

  • Flow cytometry antibodies: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161, Anti-CD69, Anti-IFN-γ, Anti-TNF-α

  • Fixation/Permeabilization solution

  • 96-well U-bottom plates

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and plate 1 x 10^6 cells per well in a 96-well U-bottom plate.

  • Ligand Stimulation: Add the desired concentrations of 5-OP-RU and this compound to the respective wells. Include a no-ligand control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.

  • Protein Transport Inhibition: For the final 4 hours of incubation, add Brefeldin A to each well to block cytokine secretion and allow for intracellular accumulation.

  • Surface Staining: Harvest the cells and wash with PBS. Stain for surface markers (CD3, TCR Vα7.2, CD161, CD69) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining: Stain for intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. MAIT cells are typically identified as CD3+ TCR Vα7.2+ CD161++. Analyze the expression of activation markers (CD69, IFN-γ, TNF-α) on the MAIT cell population.

Protocol 2: Fluorescence Polarization (FP) Assay for MR1 Ligand Binding

This protocol provides a general framework for a competitive fluorescence polarization assay to determine the binding affinity (IC50) of a test ligand for the MR1 protein.

Materials:

  • Recombinant soluble MR1 protein

  • Fluorescently labeled MR1 ligand (tracer), e.g., JYM20

  • Test ligand (this compound) and a known high-affinity ligand (e.g., 5-OP-RU)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal MR1 and Tracer Concentrations:

    • Perform a saturation binding experiment by incubating a fixed concentration of the fluorescent tracer with increasing concentrations of MR1.

    • Measure the fluorescence polarization at equilibrium.

    • The optimal MR1 concentration for the competition assay is typically the concentration that gives 80% of the maximal polarization signal.

  • Competition Assay:

    • Prepare a serial dilution of the test ligand (this compound) and the known competitor (5-OP-RU).

    • In a 384-well plate, add the optimal concentration of MR1 and the fluorescent tracer to each well.

    • Add the serially diluted test ligand and competitor to their respective wells. Include controls with no competitor (maximum polarization) and no MR1 (minimum polarization).

    • Incubate the plate at room temperature for 24-48 hours to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the percentage of binding.

    • Plot the percentage of binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each ligand.

Visualizations

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell MR1_ER MR1 in ER MR1_Ligand_complex MR1-Ligand Complex MR1_ER->MR1_Ligand_complex Loading Ligand_uptake Ligand Uptake Ligand_uptake->MR1_ER Binding MR1_surface Surface MR1-Ligand MR1_Ligand_complex->MR1_surface Trafficking TCR MAIT TCR MR1_surface->TCR Presentation Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Recognition Activation Activation (Cytokine production, Cytotoxicity) Signaling_Cascade->Activation This compound This compound This compound->Ligand_uptake Weak Ligand 5-OP-RU 5-OP-RU 5-OP-RU->Ligand_uptake Potent Ligand

Caption: MAIT cell activation signaling pathway.

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs plate_cells Plate Cells isolate_pbmcs->plate_cells add_ligands Add Ligands (this compound, 5-OP-RU) plate_cells->add_ligands incubate Incubate (20-24h) add_ligands->incubate add_bfa Add Brefeldin A (last 4h) incubate->add_bfa stain_surface Surface Stain add_bfa->stain_surface fix_perm Fix & Permeabilize stain_surface->fix_perm stain_intra Intracellular Stain fix_perm->stain_intra analyze Flow Cytometry Analysis stain_intra->analyze end End analyze->end

Caption: In vitro MAIT cell activation assay workflow.

References

Technical Support Center: RL-6-Me-7-OH Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of RL-6-Me-7-OH for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a hapten that functions as an activator of Mucosal-Associated Invariant T (MAIT) cells, making it a valuable tool for immunology and drug development research.[1][2] Like many small organic molecules, its hydrophobic nature can lead to poor aqueous solubility. This can result in compound precipitation in cell culture media, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the known solubility properties of this compound?

This compound exhibits some solubility in common laboratory solvents. The table below summarizes the available data.

SolventSolubilityMethod
Water125 mg/mL (380.77 mM)Requires sonication
DMSO33.33 mg/mL (101.53 mM)Requires sonication and warming to 60°C

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its ability to dissolve a wide range of organic compounds.[3]

Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v).[4][5] Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to include a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any solvent-induced effects.

Q5: Are there alternatives to DMSO for dissolving this compound?

While DMSO is the most common choice, other options can be explored, though their suitability for your specific cell line must be verified. These include:

  • Ethanol: Can be used for some compounds, but like DMSO, its final concentration must be carefully controlled to avoid cytotoxicity.

  • Propylene glycol: A less common but viable option for some pharmaceutical formulations.

  • Formulations with excipients: Using agents like cyclodextrins can enhance aqueous solubility and reduce the reliance on organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Problem: My this compound precipitated after being added to the cell culture medium.

This is a common issue known as "solvent shock," where the compound crashes out of solution when the high-concentration organic stock is diluted into the aqueous medium.

Solutions:

  • Optimize the Dilution Method:

    • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.

    • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilutions in media.

    • Increase the Volume of the Final Dilution Step: Adding a small volume of stock to a larger volume of media while vortexing can aid in dispersion.

  • Reduce the Final Concentration: The desired concentration of this compound may be above its solubility limit in the final assay medium. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.

  • Use a Solubilizing Agent: Incorporating a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve the aqueous solubility of this compound.

Problem: My cells are showing signs of toxicity even at low concentrations of this compound.

Solutions:

  • Check the Final DMSO Concentration: Ensure the final DMSO concentration in your assay is within the recommended non-toxic range (≤0.5%).

  • Perform a Vehicle Control: Always include a control group treated with the same concentration of DMSO (or other solvent) as your experimental groups to differentiate between compound-specific toxicity and solvent-induced effects.

  • Consider an Alternative Solubilization Method: If DMSO toxicity is suspected, explore using HP-β-CD to dissolve this compound, which can reduce the required amount of organic solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath at room temperature for 10-15 minutes.

    • For stubborn solubility issues, the solution can be warmed to 60°C with continued agitation.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of this compound complexed with HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, distilled water or phosphate-buffered saline (PBS)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker or magnetic stirrer

Procedure:

  • Prepare HP-β-CD Solution:

    • Dissolve HP-β-CD in sterile water or PBS to create a stock solution (e.g., 10-40% w/v).

    • Stir or vortex until the HP-β-CD is completely dissolved. The solution should be clear.

  • Complexation:

    • Add the this compound powder directly to the HP-β-CD solution. The molar ratio of HP-β-CD to this compound may need to be optimized, but a starting point of 10:1 to 100:1 is common.

    • Incubate the mixture on an orbital shaker or with a magnetic stirrer for 12-24 hours at room temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

  • Storage: Store the complexed stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock_dmso Dissolve this compound in 100% DMSO dilute Dilute Stock in Cell Culture Medium stock_dmso->dilute stock_hpcd Complex this compound with HP-β-CD in Aqueous Buffer stock_hpcd->dilute treat_cells Treat Cells with Working Solution dilute->treat_cells vehicle_control Treat Cells with Vehicle Control dilute->vehicle_control analyze Analyze Experimental Results treat_cells->analyze vehicle_control->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

mait_activation_pathway cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell rl6 This compound er Endoplasmic Reticulum rl6->er Enters APC complex MR1 + this compound Complex rl6->complex mr1 MR1 mr1->complex Binds Ligand er->mr1 MR1 Synthesis surface_complex Surface Expression of MR1-Ligand Complex complex->surface_complex Traffics to Surface tcr MAIT TCR surface_complex->tcr TCR Recognition activation MAIT Cell Activation tcr->activation cytokines Cytokine Release (e.g., IFN-γ, TNF-α) activation->cytokines

Caption: Simplified MAIT cell activation pathway by this compound.

References

Technical Support Center: Minimizing Oxidative Degradation of RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidative degradation of RL-6-Me-7-OH during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellowish or brown). What is happening?

A1: A color change in your this compound solution is a common indicator of oxidative degradation.[1][2] this compound, which contains a catechol-like moiety, is susceptible to oxidation. This process can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to light, and contamination with trace metal ions.[1] The oxidation process likely converts the hydroxyl groups on the aromatic ring into quinones, which can then polymerize to form colored compounds.[1]

Q2: What are the consequences of this compound degradation for my experiments?

A2: The oxidative degradation of this compound can significantly impact your experimental outcomes in several ways:

  • Loss of Biological Activity: The structural alteration from the native form to an oxidized species can reduce or eliminate its intended biological function, such as its ability to activate MAIT cells.[1]

  • Inaccurate Quantification: Degradation leads to a lower concentration of the active compound, resulting in an underestimation of its potency or effective concentration.

  • Formation of Interfering Byproducts: The byproducts of oxidation may have their own biological or chemical activities that could interfere with your assays, leading to confounding results.

  • Reduced Solubility: The polymeric products of oxidation may be less soluble, leading to precipitation and further inaccuracies in concentration.

Q3: What are the primary factors that accelerate the oxidative degradation of this compound?

A3: Several factors can accelerate the oxidation of phenolic compounds like this compound:

  • pH: Higher (alkaline) pH can significantly increase the rate of oxidation.

  • Dissolved Oxygen: The presence of dissolved oxygen in solvents is a primary driver of oxidation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation.

  • Light Exposure: UV and even ambient light can provide the energy to initiate oxidative reactions.

  • Metal Ions: Divalent metal ions can act as catalysts for oxidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the oxidative degradation of this compound.

Visual Indicator: Solution Discoloration

If you observe a change in the color of your this compound solution, refer to the table below for potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
High pH of Solvent/Buffer Adjust the pH of your solution to a slightly acidic or neutral range (pH 5-7).Slower rate of discoloration.
Presence of Dissolved Oxygen Degas your solvents using methods like sparging with an inert gas (nitrogen or argon) or the freeze-pump-thaw technique.Increased stability of the solution over time.
Exposure to Light Store stock solutions and experimental samples in amber vials or protect them from light by wrapping them in aluminum foil.Prevention of light-induced degradation.
Inadequate Storage Temperature Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.Enhanced long-term stability.
Contamination with Metal Ions Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA (at a low, non-interfering concentration) to your buffers.Reduced catalytic oxidation.
Use of Antioxidants Add a suitable antioxidant to your stock solution. The choice of antioxidant will depend on the solvent and downstream application (see Table 2).Scavenging of free radicals and prevention of oxidation.
Quantitative Data Summary

The following table summarizes the hypothetical stability of this compound under various conditions to illustrate the impact of preventative measures. The data is based on general principles for phenolic compounds.

Table 1: Hypothetical Degradation of this compound (1 mg/mL in Aqueous Buffer) after 24 hours

Condition pH Temperature Atmosphere Light Exposure Degradation (%)
Standard 7.425°C (RT)AirAmbient15-25%
Optimized 6.04°CInert (Nitrogen)Dark< 5%
Alkaline 8.525°C (RT)AirAmbient> 40%
Elevated Temp. 7.437°CAirAmbient30-40%

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity, degassed solvent (e.g., DMSO, or an appropriate aqueous buffer)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

  • Gas-tight syringes and needles

  • Optional: Antioxidant (see Table 2)

  • Optional: Chelating agent (e.g., EDTA)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. For aqueous solutions, consider rinsing with metal-free water.

  • Solvent Degassing: Before use, degas the solvent by sparging with nitrogen or argon for at least 15-30 minutes.

  • Inert Atmosphere: Conduct all subsequent steps under a gentle stream of inert gas. This can be achieved in a glove box or by using a Schlenk line.

  • Weighing: Weigh the desired amount of this compound directly into an amber vial.

  • Dissolution:

    • Add the degassed solvent to the vial containing the solid this compound.

    • If using an antioxidant, it should be dissolved in the solvent prior to adding it to the this compound.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting: Immediately after dissolution, divide the stock solution into single-use aliquots in separate amber vials. This minimizes the exposure of the entire stock to air and freeze-thaw cycles.

  • Storage: Tightly cap the vials and store them at -20°C or -80°C. For aqueous solutions, flash-freeze the aliquots in liquid nitrogen before transferring to the freezer to minimize phase separation.

Table 2: Common Antioxidants for Stabilizing Phenolic Compounds

Antioxidant Typical Concentration Solvent Compatibility Notes
Ascorbic Acid 0.1 - 1 mMAqueousEffective in aqueous solutions, but can also have pro-oxidant effects in the presence of metal ions.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic SolventsA synthetic antioxidant, very effective in lipid-based or organic solutions.
Trolox 0.1 - 1 mMAqueous & some organicA water-soluble analog of Vitamin E.

Visualizations

Signaling Pathway of Oxidative Degradation

The following diagram illustrates the general pathway of oxidative degradation for a catechol-containing compound like this compound.

A This compound (Reduced Form) B Semiquinone Radical A->B -e-, -H+ C Quinone (Oxidized Form) B->C -e-, -H+ D Polymerization C->D E Colored Degradation Products D->E O2 O2, Light, Metal Ions, High pH O2->A Antioxidant Antioxidants Antioxidant->B Radical Scavenging start Start: Prepare Experiment prep_solvent Degas Solvent (e.g., N2 Sparging) start->prep_solvent prep_stock Prepare Stock Solution under Inert Atmosphere prep_solvent->prep_stock add_antioxidant Add Antioxidant/Chelator (Optional) prep_stock->add_antioxidant aliquot Aliquot into Single-Use Amber Vials add_antioxidant->aliquot store Store at -80°C aliquot->store use Use Aliquot for Experiment store->use end End use->end

References

Validation & Comparative

A Comparative Guide to MAIT Cell Stimulation: RL-6-Me-7-OH vs. 5-OP-RU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. Their role in anti-bacterial and anti-fungal immunity, as well as in inflammatory diseases and cancer, has made them a significant target for novel immunotherapies. The activation of MAIT cells is critically dependent on the nature of the antigen presented by MR1. This guide provides a detailed comparison of two key microbial-derived antigens: 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) and 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), offering researchers the data and methodologies to make informed decisions for their experimental designs.

Executive Summary

5-OP-RU is unequivocally the more potent of the two antigens for stimulating MAIT cells, exhibiting an efficacy several orders of magnitude greater than this compound. This dramatic difference in potency is primarily attributed to their distinct mechanisms of interaction with the MR1 molecule. While both are derived from the microbial riboflavin biosynthesis pathway, 5-OP-RU's ability to form a covalent Schiff base with MR1 leads to a more stable antigen-MR1 complex and consequently, more robust MAIT cell activation.

Quantitative Comparison of MAIT Cell Activation

The most direct measure of an antigen's efficacy is its half-maximal effective concentration (EC50). The data clearly demonstrates the superior potency of 5-OP-RU.

AntigenEC50 for MAIT Cell ActivationPotencyReference
5-OP-RU 1 - 8 pMVery High[1]
This compound 25 µMWeak[1]

Mechanism of Action and Signaling Pathway

Both this compound and 5-OP-RU activate MAIT cells through the T-cell receptor (TCR) in an MR1-dependent manner. However, the initial interaction with MR1 is fundamentally different, which accounts for the observed disparity in their stimulatory capacity.

5-OP-RU, a pyrimidine derivative, possesses a reactive carbonyl group that enables it to form a covalent Schiff base with a lysine residue (Lys43) within the MR1 binding cleft.[2][3] This stable bond is crucial for the efficient loading and presentation of the antigen on the cell surface of antigen-presenting cells (APCs). In contrast, this compound, a bicyclic lumazine, lacks this reactive group and therefore cannot form a Schiff base.[2] Its interaction with MR1 is non-covalent, resulting in a less stable complex and weaker MAIT cell stimulation.

Once the MR1-antigen complex is recognized by the MAIT cell TCR, a downstream signaling cascade is initiated, leading to MAIT cell activation, proliferation, and the secretion of effector cytokines such as IFN-γ and TNF-α, as well as cytotoxic molecules like Granzyme B.

MAIT_Cell_Activation_Pathway MAIT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1_ER MR1 in ER MR1_Ag_Complex MR1-Antigen Complex MR1_ER->MR1_Ag_Complex Folding & Stabilization Antigen 5-OP-RU or This compound Antigen->MR1_ER Loading MR1_Surface Surface MR1-Antigen MR1_Ag_Complex->MR1_Surface Trafficking to Surface MAIT_TCR MAIT TCR MR1_Surface->MAIT_TCR TCR Recognition Signaling_Cascade Downstream Signaling (e.g., LCK, ZAP70) MAIT_TCR->Signaling_Cascade Activation Activation (CD69, CD25 expression) Signaling_Cascade->Activation Effector_Functions Effector Functions Activation->Effector_Functions Experimental_Workflow MAIT Cell Stimulation Assay Workflow Isolate_Cells 1. Isolate PBMCs or co-culture MAITs with APCs Plate_Cells 2. Plate cells in a 96-well plate Isolate_Cells->Plate_Cells Add_Antigen 3. Add varying concentrations of 5-OP-RU or this compound Plate_Cells->Add_Antigen Incubate_24h 4. Incubate for 24 hours at 37°C, 5% CO2 Add_Antigen->Incubate_24h Add_BFA 5. Add Brefeldin A for the final 4-6 hours Incubate_24h->Add_BFA Harvest_Cells 6. Harvest and stain cells for flow cytometry Add_BFA->Harvest_Cells Acquire_Data 7. Acquire data on a flow cytometer Harvest_Cells->Acquire_Data Analyze_Data 8. Analyze data to quantify MAIT cell activation Acquire_Data->Analyze_Data

References

A Comparative Guide to MAIT Cell Activation: RL-6-Me-7-OH versus rRL-6-CH2OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two key ribityllumazine compounds, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) and reduced 6-hydroxymethyl-8-D-ribityllumazine (rRL-6-CH2OH), in the activation of Mucosal-Associated Invariant T (MAIT) cells. This analysis is supported by available experimental data and detailed methodologies to assist in the design and interpretation of immunological studies.

Executive Summary

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of T lymphocytes that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. Both this compound and rRL-6-CH2OH are known activators of MAIT cells. However, their potency differs significantly. Experimental evidence suggests that rRL-6-CH2OH is a more potent activator of MAIT cells than this compound. It is crucial to note that early studies on rRL-6-CH2OH were likely influenced by the presence of the highly potent contaminant, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which shares the same mass. Nonetheless, even synthetically pure rRL-6-CH2OH is considered to be a stronger MAIT cell agonist than this compound.

Data Presentation: Potency Comparison

The following table summarizes the available quantitative data on the potency of this compound and rRL-6-CH2OH in activating MAIT cells.

CompoundPotency (EC50)Notes
This compound 25 μM[1]Weak activator of human and murine MAIT cells.[1]
rRL-6-CH2OH Not definitively reportedDescribed as the most potent activator of MAIT cells in vitro and ex vivo among a set of related compounds in early studies.[2] It is now understood that the high potency observed in initial experiments was likely due to the presence of 5-OP-RU, a highly potent MAIT cell antigen with the same mass as rRL-6-CH2OH.[3][4]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and procedures involved in MAIT cell activation studies, the following diagrams are provided.

MAIT_Cell_Activation_Pathway MAIT Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Antigen This compound or rRL-6-CH2OH MR1 MR1 Antigen->MR1 Binding Antigen_MR1_Complex Antigen-MR1 Complex MR1->Antigen_MR1_Complex Presentation TCR MAIT TCR Antigen_MR1_Complex->TCR Recognition Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Activation Activation (CD69, IFN-γ) Signaling_Cascade->Activation

Caption: MAIT cell activation is initiated by the recognition of an antigen-MR1 complex by the MAIT T cell receptor (TCR).

Experimental_Workflow Experimental Workflow for Potency Assessment Start Start Prepare_Cells Prepare Antigen Presenting Cells (APCs) and MAIT cells Start->Prepare_Cells Add_Ligands Add serial dilutions of This compound or rRL-6-CH2OH Prepare_Cells->Add_Ligands Co_culture Co-culture APCs and MAIT cells Add_Ligands->Co_culture Stain_Cells Stain for activation markers (e.g., anti-CD69) Co_culture->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Determine percentage of activated MAIT cells Flow_Cytometry->Data_Analysis EC50_Calculation Calculate EC50 values Data_Analysis->EC50_Calculation End End EC50_Calculation->End

Caption: A typical workflow for determining the potency of MAIT cell activators using a cell-based assay.

Experimental Protocols

A standard method to quantify the potency of MAIT cell activators is to measure the upregulation of the early activation marker CD69 on MAIT cells in a co-culture system with antigen-presenting cells (APCs).

In Vitro MAIT Cell Activation Assay using CD69 Upregulation

1. Cell Preparation:

  • Antigen-Presenting Cells (APCs): A common choice is the C1R cell line (a human B-lymphoblastoid cell line) stably transfected to express human MR1 (C1R-MR1).

    • Culture C1R-MR1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified 5% CO2 incubator.

  • MAIT Cells: MAIT cells can be used as a pure population isolated from peripheral blood mononuclear cells (PBMCs) or as a reporter cell line. A widely used reporter is a Jurkat T cell line engineered to express a MAIT cell TCR (e.g., TRAV1-2-TRAJ33).

    • Culture the Jurkat-MAIT TCR cells in the same medium as the C1R-MR1 cells.

2. Co-culture and Stimulation:

  • Seed C1R-MR1 cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well.

  • Prepare serial dilutions of this compound and rRL-6-CH2OH in culture medium. A typical starting concentration might be 100 µM, with 1:3 or 1:10 serial dilutions.

  • Add the diluted compounds to the wells containing the C1R-MR1 cells. Include a vehicle-only control (e.g., DMSO or PBS).

  • Add the Jurkat-MAIT TCR cells to the wells at a density of 5 x 10^4 cells per well (achieving a 1:1 APC to MAIT cell ratio).

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

3. Staining for Flow Cytometry:

  • After incubation, gently resuspend the cells in each well.

  • Transfer the cell suspension to V-bottom 96-well plates or FACS tubes.

  • Wash the cells once with FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide). Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 50 µL of FACS buffer containing a fluorescently labeled anti-human CD69 antibody (e.g., APC-conjugated anti-CD69) and an antibody to identify the Jurkat-MAIT cells (e.g., PE-conjugated anti-TCR Vα7.2).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer for analysis.

4. Flow Cytometry and Data Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the Jurkat-MAIT TCR positive population.

  • Within the MAIT cell gate, determine the percentage of CD69-positive cells for each concentration of the test compounds.

  • Plot the percentage of CD69-positive MAIT cells against the log of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value for each compound. The EC50 is the concentration of the compound that induces a half-maximal response.

Alternative Method: IFN-γ ELISpot Assay

Another common method to assess MAIT cell activation is to measure the frequency of IFN-γ secreting cells using an Enzyme-Linked ImmunoSpot (ELISpot) assay. This assay is highly sensitive and provides quantitative data on the number of responding cells. The general principle involves capturing IFN-γ secreted by activated MAIT cells on a membrane coated with an anti-IFN-γ antibody. The captured cytokine is then detected with a second, biotinylated anti-IFN-γ antibody, followed by a streptavidin-enzyme conjugate and a substrate that produces a colored spot. Each spot represents a single IFN-γ-producing cell. The experimental setup for cell stimulation is similar to the CD69 upregulation assay.

References

A Structural Showdown: Comparing RL-6-Me-7-OH and Other MR1 Ligands for T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances of MHC class I-related protein (MR1) ligands reveals a fascinating landscape of immune activation. This guide provides a comparative analysis of RL-6-Me-7-OH and other significant MR1 ligands, offering researchers, scientists, and drug development professionals a clear overview of their structural differences, binding affinities, and functional consequences for Mucosal-Associated Invariant T (MAIT) cell activation.

The major histocompatibility complex class I-related protein, MR1, is a unique, non-classical MHC molecule that presents small molecule metabolites to a specialized subset of T cells known as MAIT cells.[1][2][3] This interaction plays a crucial role in the immune response to a wide range of microbial infections. The nature of the ligand presented by MR1 dictates the subsequent immune response, making the structural and functional comparison of these ligands a critical area of research. This guide focuses on the structural characteristics of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound) in comparison to other key MR1 ligands, supported by experimental data and detailed methodologies.

Structural Classification and Binding to MR1

MR1 ligands are a diverse group of small molecules, primarily derived from the microbial riboflavin (vitamin B2) biosynthesis pathway.[1][2] They can be broadly categorized based on their core chemical structures, which influences their interaction with the MR1 binding groove. The MR1 antigen-binding cleft is composed of an A' pocket and an F' pocket, with the A' pocket being the primary site for ligand interaction. Key amino acid residues within this pocket, such as Tyrosine 7, Tyrosine 62, Tryptophan 69, Lysine 43, and Arginine 9, play a critical role in ligand binding.

A crucial aspect of ligand binding for many potent activators is the formation of a Schiff base with the Lysine 43 (K43) residue in the A' pocket. However, not all ligands form this covalent bond, leading to differences in binding stability and MAIT cell activation.

Key Classes of MR1 Ligands:
  • Lumazine-based ligands: This class includes this compound and 6-methyl-8-D-ribityllumazine (RL-6-Me). A key characteristic of these ligands is their inability to form a Schiff base with K43, which is thought to contribute to their weaker binding affinity and stimulatory capacity compared to pyrimidine-based ligands.

  • Pyrimidine-based ligands: The most potent known MAIT cell agonist, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), belongs to this class. These ligands are intermediates in the riboflavin synthesis pathway and can form a Schiff base with K43, leading to a stable MR1-ligand complex.

  • Pterin-based ligands: 6-formylpterin (6-FP), a breakdown product of folic acid, is a well-studied example. While it binds to MR1 and can induce its surface expression, it generally does not activate MAIT cells and can act as an antagonist by competing with activating ligands.

  • Drug and drug-like molecules: Compounds like diclofenac and salicylates have also been shown to bind MR1, highlighting the promiscuity of the MR1 binding pocket and its potential for pharmacological targeting.

Quantitative Comparison of MR1 Ligand Activity

The ability of a ligand to bind MR1 and activate MAIT cells can be quantified through various experimental assays. The following table summarizes key quantitative data for this compound and other representative MR1 ligands.

Ligand ClassLigand NameBinding Affinity (IC50)MAIT Cell ActivationSchiff Base Formation with K43
Lumazine-based This compound~2.5 - 100 µMWeak AgonistNo
RL-6-MeModerate to WeakWeak Agonist/InactiveNo
Pyrimidine-based 5-OP-RU< 1 µM (Strong)Strong AgonistYes
Pterin-based 6-FP< 1 µM (Strong)Antagonist/InactiveYes
Ac-6-FP< 1 µM (Strong)Antagonist/InactiveYes
Drug-like Diclofenac>100 µM (Weak)Weak Agonist/InhibitorNo
5-OH-DiclofenacModerateWeak AgonistNo

Signaling Pathways and Experimental Workflows

The presentation of microbial-derived ligands by MR1 on antigen-presenting cells (APCs) to the MAIT cell T-cell receptor (TCR) triggers a signaling cascade leading to cytokine production and cytotoxic responses.

MR1_Antigen_Presentation_Pathway MR1 Antigen Presentation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Microbe Microbe cluster_MAIT MAIT Cell ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi MR1 Trafficking ER->Golgi MR1-Ligand Complex Endosome Endosome/Phagosome Golgi->Endosome Endosome->ER Ligand Loading Surface Cell Surface Endosome->Surface MAIT_TCR MAIT TCR Surface->MAIT_TCR Antigen Presentation Metabolites Riboflavin Pathway Metabolites (e.g., 5-A-RU) Metabolites->Endosome Uptake Activation Activation (Cytokine Release, Cytotoxicity) MAIT_TCR->Activation Signal Transduction

Caption: The MR1 antigen presentation pathway, from microbial metabolite uptake to MAIT cell activation.

The characterization of novel MR1 ligands typically follows a structured experimental workflow.

Experimental_Workflow Workflow for MR1 Ligand Characterization A Ligand Synthesis or Isolation B MR1 Binding Assay (e.g., Competitive ELISA, SPR) A->B C Cell-Based MR1 Upregulation Assay B->C E Structural Studies (X-ray Crystallography) B->E D MAIT Cell Activation Assay (e.g., Cytokine ELISA, Flow Cytometry) C->D F Structure-Activity Relationship (SAR) Analysis D->F E->F Ligand_Structural_Comparison Structural Relationships of MR1 Ligands cluster_pyrimidine Pyrimidine-based (Strong Agonists) cluster_lumazine Lumazine-based (Weak Agonists) cluster_pterin Pterin-based (Antagonists) cluster_drug Drug-like OP_RU 5-OP-RU RL6Me7OH This compound OP_RU->RL6Me7OH Structural Similarity (Ribityl Chain) FP 6-FP OP_RU->FP Different Core Structure RL6Me7OH->FP Different Core Structure Diclofenac Diclofenac Diclofenac->OP_RU No Structural Similarity

References

Validating RL-6-Me-7-OH Activity in Murine MAIT Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RL-6-Me-7-OH with other key modulators of murine Mucosal-Associated Invariant T (MAIT) cell activity. It includes supporting experimental data, detailed protocols for validation assays, and diagrams of the essential signaling pathways and experimental workflows.

Comparative Analysis of MAIT Cell Ligands

The activation of MAIT cells is a critical area of research in immunology and drug development. It is primarily mediated by the presentation of small molecule antigens by the non-polymorphic MHC class I-related molecule, MR1. This compound is a synthetic ligand used to study MAIT cell activation; however, its potency and characteristics should be understood in the context of other available compounds.

LigandTypePotencyKey Characteristics
This compound ActivatorWeak to moderateA stable, synthetic lumazine derivative.[1][2]
5-OP-RU ActivatorHighThe most potent known MAIT cell agonist, but highly unstable in aqueous solutions.[1][3][4]
5-OE-RU ActivatorHighA potent but unstable pyrimidine antigen.
RL-6,7-diMe ActivatorModerateA lumazine derivative with moderate potency.
rRL-6-CH2OH ActivatorHighA potent reduced lumazine derivative.
6-FP Inhibitor-A non-stimulatory pterin-based ligand that acts as a competitive inhibitor.
Ac-6-FP Inhibitor-A synthetic derivative of 6-FP that also acts as a competitive inhibitor.
Diclofenac & analogues ActivatorLowDrug-like molecules that can activate MAIT cells, though less potent than 5-OP-RU.

Experimental Protocols

Accurate validation of this compound activity requires robust and reproducible experimental protocols. Below are methodologies for key in vitro and in vivo assays in murine models.

In Vitro MAIT Cell Activation Assay

This protocol details the steps for stimulating murine splenocytes with this compound and assessing MAIT cell activation via flow cytometry.

Materials:

  • Single-cell suspension of murine splenocytes

  • This compound

  • Complete RPMI-1640 medium

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry antibodies: anti-CD3, anti-TCRβ, MR1-tetramer (loaded with 5-OP-RU), anti-CD69, anti-IFN-γ, anti-IL-17A

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes from C57BL/6 mice.

  • Plate 1-2 x 10^6 cells per well in a 96-well plate in complete RPMI-1640 medium.

  • Add this compound to the desired final concentration (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-OP-RU).

  • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Add a protein transport inhibitor for the final 4 hours of incubation to allow for intracellular cytokine accumulation.

  • Harvest cells and stain for surface markers (CD3, TCRβ, and MR1-tetramer) to identify the MAIT cell population.

  • Fix and permeabilize the cells according to the manufacturer's instructions.

  • Stain for intracellular cytokines (IFN-γ, IL-17A) and the activation marker CD69.

  • Acquire data on a flow cytometer and analyze the percentage of CD69+, IFN-γ+, and IL-17A+ MAIT cells (gated as CD3+TCRβ+MR1-tetramer+).

In Vivo MAIT Cell Expansion and Activation

This protocol describes the in vivo administration of a MAIT cell agonist to expand and activate MAIT cells in mice.

Materials:

  • C57BL/6 mice

  • This compound or other MAIT cell ligands (e.g., 5-OP-RU)

  • Toll-like receptor (TLR) agonist (e.g., CpG ODN 1826)

  • Phosphate-buffered saline (PBS)

  • Materials for tissue processing (spleen, liver, lungs)

  • Flow cytometry antibodies and reagents as listed in the in vitro protocol.

Procedure:

  • Co-administer the MAIT cell ligand (e.g., 5-OP-RU) and a TLR agonist (e.g., CpG) intraperitoneally or intranasally to C57BL/6 mice. A typical dose for 5-OP-RU is 76 pmol.

  • Administer the ligand on subsequent days as required by the experimental design.

  • At a predetermined time point (e.g., day 7), euthanize the mice and harvest relevant tissues (spleen, liver, lungs).

  • Prepare single-cell suspensions from the harvested tissues.

  • Perform flow cytometry staining as described in the in vitro protocol to quantify the frequency and activation status of MAIT cells in different organs.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of TCR-Dependent MAIT Cell Activation

MAIT_Cell_Activation TCR-Dependent MAIT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell cluster_output Outputs Antigen_Uptake Antigen Uptake (e.g., this compound) MR1_Loading MR1 Loading Antigen_Uptake->MR1_Loading Endoplasmic Reticulum MR1_Presentation MR1-Antigen Complex Surface Presentation MR1_Loading->MR1_Presentation TCR_Binding TCR Engagement MR1_Presentation->TCR_Binding TCR Recognition Signaling_Cascade Downstream Signaling (LCK, ZAP70, LAT) TCR_Binding->Signaling_Cascade Transcription_Factors Transcription Factor Activation (PLZF, RORγt) Signaling_Cascade->Transcription_Factors Effector_Function Effector Functions Transcription_Factors->Effector_Function Cytokine_Production Cytokine Production (IFN-γ, IL-17) Effector_Function->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Effector_Function->Cytotoxicity Proliferation Proliferation Effector_Function->Proliferation

Caption: TCR-Dependent MAIT Cell Activation Pathway.

Experimental Workflow for In Vitro Validation

In_Vitro_Workflow In Vitro Validation Workflow Start Start: Isolate Murine Splenocytes Cell_Culture Plate Cells in 96-well Plate Start->Cell_Culture Stimulation Add this compound & Controls Cell_Culture->Stimulation Incubation Incubate 4-6 hours at 37°C Stimulation->Incubation Inhibitor Add Protein Transport Inhibitor Incubation->Inhibitor Staining Surface & Intracellular Staining Inhibitor->Staining Analysis Flow Cytometry Acquisition & Analysis Staining->Analysis End End: Quantify MAIT Cell Activation Markers Analysis->End

Caption: In Vitro Validation Workflow.

References

Unraveling MAIT Cell Cross-Reactivity: A Comparative Guide to RL-6-Me-7-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mucosal-Associated Invariant T (MAIT) cells represent a unique subset of innate-like T cells that play a crucial role in immunity against a wide range of pathogens. Their activation is dependent on the presentation of small molecule antigens by the non-polymorphic MHC class I-related protein 1 (MR1). Among the identified ligands, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a derivative of the microbial riboflavin (vitamin B2) synthesis pathway, and its analogs have emerged as critical tools for understanding and modulating MAIT cell function. This guide provides a comprehensive comparison of the cross-reactivity of MAIT cells to this compound and its synthetic analogs, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Analogs

The potency of this compound and its analogs in activating MAIT cells varies significantly based on their chemical structure. Modifications to the ribityl chain, the lumazine core, and the ability to form a covalent Schiff base with MR1 are key determinants of their stimulatory or inhibitory activity. While this compound is a naturally occurring, moderately active ligand, synthetic analogs have been developed with significantly enhanced potency and stability, offering valuable probes for research and potential therapeutic development.

Compound/AnalogStructureMAIT Cell Activation Potency (EC50)Key Features
This compound Ribityllumazine~25 µM[1] / Weak activation[2]Natural metabolite, does not form a Schiff base with MR1.[2][3]
RL-6,7-DiMe RibityllumazineActivates MAIT cellsA known intermediate in the riboflavin biosynthetic pathway.[4]
rRL-6-CH2OH Reduced RibityllumazineMore potent than RL-6,7-DiMe and this compoundSynthetic analog, potent activator.
5-OP-RU Ribityl-pyrimidineMost potent known natural agonistHighly unstable pyrimidine intermediate that forms a Schiff base with MR1.
Derivative 4 (Pteridine core) Synthetic Ribityllumazine Analog18.8 nMChemically stable, potent activator that forms a covalent bond with MR1.
Derivative 19 (Pteridine core) Synthetic Ribityllumazine Analog16.8 nMChemically stable, potent activator that forms a covalent bond with MR1.
JYM72 Stabilized 5-OP-RU Analog50.3 nMChemically stable analog designed for sustained MR1 upregulation and MAIT cell activation.
6-FP PterinNon-stimulatory, weak inhibitorPhotodegradation product of folic acid, forms a Schiff base with MR1 but does not activate MAIT cells.
Ac-6-FP Acetylated PterinNon-stimulatory, potent inhibitor (IC50 ~0.1 µM)Synthetic derivative of 6-FP, potent competitive inhibitor of MAIT cell activation.
2'-deoxy-RL-6-Me-7-OH Deoxy-ribityl AnalogImproved MR1-MAIT TCR bindingAbsence of the 2'-hydroxy group on the sugar backbone improved binding in tetramer staining assays, though the lumazine itself did not activate MAIT cells.

Experimental Protocols

MAIT Cell Activation Assay (Co-culture System)

This protocol outlines a common method to assess the ability of this compound analogs to activate MAIT cells.

1. Cell Lines:

  • Antigen Presenting Cells (APCs): HeLa cells expressing human MR1 (HeLa.MR1) are commonly used.
  • MAIT Cell Line: A reporter cell line, such as TG40 cells transfected with a MAIT T cell receptor (TCR), is used to measure activation.

2. Co-culture Setup:

  • HeLa.MR1 cells are seeded in a 96-well plate and cultured overnight.
  • The following day, the culture medium is replaced with fresh medium containing the test compounds (this compound or its analogs) at various concentrations.
  • TG40.MAIT-TCR cells are then added to each well.

3. Incubation:

  • The co-culture is incubated for 24 hours to allow for antigen presentation and T cell activation.

4. Staining and Flow Cytometry:

  • After incubation, cells are harvested and stained with fluorescently labeled antibodies against a T cell activation marker, typically CD69.
  • The surface expression of CD69 on the TG40.MAIT-TCR cells is quantified using flow cytometry.

5. Data Analysis:

  • The percentage of CD69-positive cells is determined for each compound concentration.
  • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of activated cells against the log of the compound concentration and fitting the data to a dose-response curve.

MR1 Upregulation Assay

This assay determines the ability of a ligand to bind to MR1 inside the cell and promote its translocation to the cell surface.

1. Cell Line:

  • An APC line expressing MR1, such as HeLa.MR1, is used.

2. Ligand Incubation:

  • Cells are incubated with the test compounds for a defined period.

3. Surface Staining:

  • Cells are stained with an antibody that specifically recognizes cell surface MR1.

4. Flow Cytometry:

  • The mean fluorescence intensity (MFI) of MR1 staining is measured by flow cytometry to quantify the level of MR1 on the cell surface. An increase in MFI compared to untreated cells indicates that the ligand promotes MR1 upregulation.

Visualizations

MAIT Cell Activation Pathway

MAIT_Cell_Activation MAIT Cell Activation by MR1 Ligands cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Ligand This compound or Analog ER Endoplasmic Reticulum Ligand->ER Enters Cell MR1_ER MR1 MR1_Ligand_Complex_ER MR1-Ligand Complex MR1_ER->MR1_Ligand_Complex_ER Ligand Binding & Folding Golgi Golgi Apparatus MR1_Ligand_Complex_ER->Golgi Transport MR1_Ligand_Complex_Surface Surface MR1-Ligand Complex Golgi->MR1_Ligand_Complex_Surface Trafficking MAIT_TCR MAIT TCR MR1_Ligand_Complex_Surface->MAIT_TCR Antigen Presentation Signaling Downstream Signaling Cascade MAIT_TCR->Signaling Engagement Activation MAIT Cell Activation (Cytokine production, Proliferation) Signaling->Activation

Caption: MAIT cell activation signaling pathway.

Experimental Workflow for MAIT Cell Activation Assay

Experimental_Workflow Workflow for MAIT Cell Activation Assay start Start seed_apc Seed HeLa.MR1 cells in 96-well plate start->seed_apc incubate_apc Incubate overnight seed_apc->incubate_apc add_compounds Add this compound analogs at various concentrations incubate_apc->add_compounds add_mait Add TG40.MAIT-TCR reporter cells add_compounds->add_mait co_culture Co-culture for 24 hours add_mait->co_culture harvest_stain Harvest and stain cells for CD69 surface marker co_culture->harvest_stain flow_cytometry Analyze CD69 expression by Flow Cytometry harvest_stain->flow_cytometry data_analysis Calculate EC50 values flow_cytometry->data_analysis end End data_analysis->end

References

The Role of RL-6-Me-7-OH in MAIT Cell Research: A Comparative Guide to a Weak Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of RL-6-Me-7-OH with Alternative Compounds for Modulating Mucosal-Associated Invariant T (MAIT) Cell Activation.

For researchers in immunology, drug development, and related fields, understanding the precise tools to modulate MAIT cell activity is paramount. This guide provides a comprehensive comparison of this compound, a known weak agonist, with other key compounds used in MAIT cell research. By presenting objective data and detailed experimental protocols, this document serves as a practical resource for selecting the appropriate controls and activators for robust and reproducible experimental design.

Performance Comparison of MAIT Cell Ligands

This compound is a synthetic lumazine derivative that has been characterized as a weak activator of MAIT cells.[1][2] Unlike true negative controls, which bind to the MR1 molecule without eliciting a T-cell response, this compound is capable of inducing MAIT cell activation, albeit with significantly lower potency compared to canonical agonists.[1][3] This characteristic makes it a useful tool for studying the lower thresholds of MAIT cell activation and for dissecting the fine specificities of the MAIT T-cell receptor (TCR).

Below is a summary of the performance of this compound in comparison to other commonly used MAIT cell ligands. The data, compiled from multiple studies, highlights the relative potency of these molecules in activating MAIT cells.

CompoundTypePotencyKey Characteristics
5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) Potent AgonistVery HighA highly potent pyrimidine antigen derived from the riboflavin (vitamin B2) synthesis pathway.[1] It is highly unstable but forms a stable complex with MR1 to potently activate MAIT cells.
rRL-6-CH2OH Potent AgonistHighA potent stimulatory ligand that enhances MAIT TCR binding to MR1.
RL-6,7-diMe Weak AgonistLowA lumazine derivative that can activate human and murine MAIT cells with reduced potency.
This compound Weak Agonist Low A lumazine derivative that activates MAIT cells with reduced potency. It has been used to study the structural basis of MAIT TCR recognition of weakly agonistic ligands.
6-Formylpterin (6-FP) Negative Control / AntagonistNon-stimulatoryA photosynthetic breakdown product of folic acid that binds to MR1 but does not activate most MAIT cells. It can act as a competitive inhibitor of MAIT cell activation by agonists like 5-OP-RU.
Acetyl-6-formylpterin (Ac-6-FP) Negative Control / AntagonistNon-stimulatoryA synthetic derivative of 6-FP that also binds to MR1 without activating MAIT cells and acts as a competitive inhibitor.

Experimental Protocols

Accurate assessment of MAIT cell activation requires standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize the activity of compounds like this compound.

Protocol 1: In Vitro MAIT Cell Activation Assay

This protocol outlines the steps for stimulating MAIT cells with a given ligand in the presence of antigen-presenting cells (APCs) and subsequently analyzing their activation by flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.

  • MAIT cell ligands: this compound, 5-OP-RU (positive control), 6-FP (negative control), and a vehicle control (e.g., DMSO).

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

  • Antigen-presenting cells (APCs): A suitable cell line expressing MR1 (e.g., C1R cells) or monocyte-derived dendritic cells.

  • Fluorescently labeled antibodies for flow cytometry: anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69, anti-IFN-γ.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fixation and permeabilization buffers for intracellular staining.

Procedure:

  • Co-culture Setup:

    • Plate APCs at a density of 5 x 10^4 cells per well in a 96-well round-bottom plate.

    • Add the MAIT cell ligands at desired concentrations (e.g., a titration from 0.01 to 10 µM). Include appropriate vehicle controls.

    • Add PBMCs containing MAIT cells at a ratio of 10:1 (PBMCs:APCs).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • For intracellular cytokine staining, add a protein transport inhibitor for the last 4-6 hours of incubation.

  • Staining for Flow Cytometry:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Perform surface staining with antibodies against CD3, TCR Vα7.2, CD161, and the activation marker CD69 for 30 minutes at 4°C.

    • Wash the cells.

    • If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular IFN-γ for 30 minutes at 4°C.

    • Wash the cells and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the MAIT cell population (typically CD3+ TCR Vα7.2+ CD161++).

    • Analyze the expression of CD69 and IFN-γ to determine the level of activation.

Visualizing the Pathways

To better understand the mechanisms underlying MAIT cell activation, the following diagrams illustrate the key signaling pathways and experimental workflows.

MAIT_Cell_Activation_Pathway MAIT Cell Activation by MR1 Ligands cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 Golgi Golgi MR1->Golgi Trafficking Ligand Agonist Ligand (e.g., 5-OP-RU) or Weak Agonist (this compound) ER Endoplasmic Reticulum Ligand->ER Binding ER->MR1 Loading Vesicle Vesicle Golgi->Vesicle Trafficking Cell_Surface_APC Cell Surface Vesicle->Cell_Surface_APC Trafficking TCR MAIT TCR (Vα7.2) Cell_Surface_APC->TCR TCR Engagement CD8 CD8αα Cell_Surface_APC->CD8 Co-receptor Engagement Signaling Downstream Signaling (LAT, ZAP70 etc.) TCR->Signaling CD8->Signaling Activation Activation Signaling->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity (Granzyme B) Activation->Cytotoxicity

Caption: TCR-dependent MAIT cell activation pathway.

Experimental_Workflow Experimental Workflow for MAIT Cell Activation Assay Start Start Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Start->Isolate_PBMCs Prepare_APCs Prepare Antigen Presenting Cells (APCs) Start->Prepare_APCs Co_culture Co-culture PBMCs and APCs with Ligands Isolate_PBMCs->Co_culture Prepare_APCs->Co_culture Incubate Incubate for 18-24h Co_culture->Incubate Add_Inhibitor Add Protein Transport Inhibitor (last 4-6h) Incubate->Add_Inhibitor Stain Stain for Surface and Intracellular Markers Add_Inhibitor->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

References

Illuminating MAIT Cell Function: A Comparative Analysis of Lumazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between various ligands and Mucosal-Associated Invariant T (MAIT) cells is paramount for harnessing their therapeutic potential. This guide provides a comprehensive comparative analysis of lumazine derivatives, a key class of MR1 ligands, on MAIT cell function, supported by experimental data and detailed protocols.

MAIT cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. This recognition triggers a cascade of effector functions, including cytokine production and cytotoxicity, placing MAIT cells at the crossroads of antibacterial, antiviral, and even anti-tumor immunity. Lumazine derivatives, arising from the microbial riboflavin (vitamin B2) biosynthesis pathway, are prominent antigens for MAIT cells. However, subtle structural variations among these derivatives can lead to significant differences in their ability to activate MAIT cells, ranging from potent agonism to weak activation or even antagonism. This guide delves into these differences, offering a clear comparison to inform future research and therapeutic development.

Data Presentation: Quantitative Comparison of Lumazine Derivatives

The functional impact of lumazine derivatives on MAIT cells is intrinsically linked to their binding affinity for MR1 and their potency in inducing a cellular response. The following tables summarize key quantitative data from published studies, providing a side-by-side comparison of various lumazine derivatives.

Table 1: Comparative Binding Affinities of Lumazine and Related Derivatives to MR1.

LigandLigand ClassIC50 for MR1 Binding (μM)Reference
5-OP-RUPyrimidine0.004[1](--INVALID-LINK--)
RL-6-Me-7-OHLumazine2.6[1](--INVALID-LINK--)
2'D-RL-7-MeLumazine11[1](--INVALID-LINK--)
RL-6-MeLumazine113[1](--INVALID-LINK--)
Photolumazine V (PLV) IsomersLumazineNot Quantified[2](--INVALID-LINK--)
Acetyl-6-formylpterin (Ac-6-FP)Pterin (Inhibitor)0.04(--INVALID-LINK--)

Note: IC50 values were determined by a fluorescence polarization-based competitive binding assay. Lower IC50 values indicate higher binding affinity.

Table 2: Comparative Potency of Lumazine Derivatives in MAIT Cell Activation.

DerivativeAssayReadoutEC50Reference
5-OP-RUMAIT cell line activationCD69 expression~2 pM(--INVALID-LINK--)
Synthetic Ribityllumazine Analog 4Co-culture with MAIT TCR-transfected cell lineCD69 expression18.8 nM(--INVALID-LINK--)
Synthetic Ribityllumazine Analog 19Co-culture with MAIT TCR-transfected cell lineCD69 expression16.8 nM(--INVALID-LINK--)
This compoundMAIT cell activationNot specifiedReduced potency vs. 5-OP-RU(--INVALID-LINK--)
RL-6,7-diMeMAIT cell activationNot specifiedReduced potency vs. 5-OP-RU(--INVALID-LINK--)
Photolumazine V (PLV) IsomersHuman MAIT cell clonesIFN-γ productionIsomer- and TCR-dependent(--INVALID-LINK--)

Note: EC50 values represent the concentration of the derivative required to elicit 50% of the maximal response. These values can vary depending on the specific experimental setup, cell types used, and readout measured.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

MR1 Stabilization Assay

This assay assesses the ability of a ligand to bind to and stabilize the MR1 molecule on the cell surface.

Principle: In the absence of a stabilizing ligand, MR1 molecules are largely retained within the endoplasmic reticulum. Ligand binding promotes the folding and trafficking of MR1 to the cell surface, which can be detected by flow cytometry using an MR1-specific antibody.

Protocol:

  • Cell Culture: Culture MR1-transduced cells (e.g., C1R or 293T cells) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Ligand Incubation: Seed the cells in a 96-well plate. Add the lumazine derivatives at various concentrations to the wells. Include a positive control (e.g., 5-OP-RU) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with a fluorescently labeled anti-MR1 antibody (e.g., clone 26.5) for 30 minutes on ice.

  • Flow Cytometry: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Analyze the mean fluorescence intensity (MFI) of MR1 staining. An increase in MFI compared to the negative control indicates MR1 stabilization.

MAIT Cell Activation and Cytokine Production Assay

This assay measures the activation of MAIT cells and their production of cytokines in response to stimulation with lumazine derivatives.

Principle: Upon TCR engagement by the MR1-ligand complex on an antigen-presenting cell (APC), MAIT cells upregulate activation markers (e.g., CD69, CD25) and secrete pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll-Paque density gradient. For more specific analysis, MAIT cells can be enriched using magnetic-activated cell sorting (MACS) or sorted by flow cytometry based on Vα7.2 and CD161 expression.

  • Co-culture Setup: In a 96-well plate, co-culture MAIT cells with APCs (e.g., monocytes from the same donor or a cell line like THP-1) at a ratio of approximately 1:1 to 1:10 (MAIT:APC).

  • Stimulation: Add the lumazine derivatives at a range of concentrations. Include a positive control (e.g., 5-OP-RU or PMA/Ionomycin) and a negative control (vehicle).

  • Incubation: Incubate the co-culture for 24-48 hours at 37°C in a 5% CO2 incubator. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.

  • Analysis of Activation Markers: Harvest the cells and stain for surface markers including a MAIT cell identifier (e.g., anti-Vα7.2), an activation marker (e.g., anti-CD69), and a viability dye. Analyze by flow cytometry.

  • Analysis of Cytokine Production:

    • Intracellular Cytokine Staining: After surface staining, fix and permeabilize the cells, then stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α). Analyze by flow cytometry.

    • ELISA or CBA: Collect the culture supernatant before harvesting the cells. Measure the concentration of secreted cytokines using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).

    • ELISPOT Assay: For quantifying the frequency of cytokine-producing cells, perform an ELISPOT assay according to the manufacturer's protocol. Briefly, coat an ELISPOT plate with an anti-cytokine capture antibody, add the cell suspension and stimuli, incubate, and then detect the secreted cytokine with a biotinylated detection antibody and a streptavidin-enzyme conjugate.

MAIT Cell-Mediated Cytotoxicity Assay

This assay quantifies the ability of activated MAIT cells to kill target cells presenting the lumazine derivative-MR1 complex.

Principle: Activated MAIT cells can release cytotoxic granules containing perforin and granzymes, leading to the apoptosis of target cells.

Protocol:

  • Target Cell Preparation: Use target cells that express MR1 (e.g., 293T-hMR1 cells). Load the target cells with the lumazine derivative of interest by incubating them with the compound for several hours.

  • Effector Cell Preparation: Isolate and activate MAIT cells as described in the activation assay protocol.

  • Co-culture: Co-culture the activated MAIT cells (effector cells) with the ligand-loaded target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Incubation: Incubate the co-culture for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Cell Death:

    • Flow Cytometry-based Assay: Stain the cells with a viability dye (e.g., 7-AAD or propidium iodide) and an apoptosis marker (e.g., Annexin V). The percentage of dead or apoptotic target cells can be quantified by flow cytometry. Target cells can be distinguished from effector cells by a fluorescent label (e.g., CFSE) or by size and granularity.

    • Chromium Release Assay: Label the target cells with 51Cr. After co-culture, measure the amount of 51Cr released into the supernatant, which is proportional to the number of lysed cells.

Mandatory Visualization

To visually represent the complex biological processes and experimental setups described, the following diagrams have been generated using the Graphviz DOT language.

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1_antigen MR1-Lumazine Complex TCR MAIT TCR MR1_antigen->TCR TCR Engagement MR1_loading MR1 Loading in ER MR1_loading->MR1_antigen Lumazine Lumazine Derivative Lumazine->MR1_loading Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Activation Activation (CD69, CD25) Signaling_Cascade->Activation Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Signaling_Cascade->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Signaling_Cascade->Cytotoxicity

Caption: TCR-dependent activation of a MAIT cell by a lumazine derivative presented on MR1.

Experimental_Workflow_MAIT_Activation cluster_Preparation Cell Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Isolate_PBMC Isolate PBMCs Isolate_MAIT Isolate/Enrich MAIT Cells Isolate_PBMC->Isolate_MAIT Isolate_APC Isolate APCs Isolate_PBMC->Isolate_APC Co_culture Co-culture MAITs and APCs Isolate_MAIT->Co_culture Isolate_APC->Co_culture Add_Lumazine Add Lumazine Derivatives Co_culture->Add_Lumazine Incubate Incubate 24-48h Add_Lumazine->Incubate Flow_Cytometry Flow Cytometry (Activation Markers, Intracellular Cytokines) Incubate->Flow_Cytometry ELISA_CBA ELISA / CBA (Secreted Cytokines) Incubate->ELISA_CBA ELISPOT ELISPOT (Cytokine Secreting Cells) Incubate->ELISPOT

Caption: Experimental workflow for analyzing MAIT cell activation and cytokine production.

Cytotoxicity_Assay_Workflow cluster_Preparation Cell Preparation cluster_Assay Cytotoxicity Assay cluster_Quantification Quantification of Cell Death Effector_Cells Activate MAIT Cells (Effector Cells) Co_culture Co-culture Effector and Target Cells (Varying E:T Ratios) Effector_Cells->Co_culture Target_Cells Load Target Cells with Lumazine Target_Cells->Co_culture Incubate_Assay Incubate 4-24h Co_culture->Incubate_Assay Flow_Cytometry_Death Flow Cytometry (Annexin V, Viability Dye) Incubate_Assay->Flow_Cytometry_Death Chromium_Release Chromium Release Assay Incubate_Assay->Chromium_Release

Caption: Workflow for assessing MAIT cell-mediated cytotoxicity.

This guide provides a foundational understanding of the comparative effects of lumazine derivatives on MAIT cell function. The presented data and protocols offer a starting point for researchers to further explore the intricate biology of MAIT cells and to design novel immunomodulatory strategies. The differential activation of MAIT cells by various lumazine derivatives underscores the importance of ligand structure in determining the nature and magnitude of the immune response, a critical consideration for the development of MAIT cell-targeted therapeutics.

References

Differential MAIT Cell Responses to RL-6-Me-7-OH and RL-6,7-diMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. Among the known activating ligands are the ribityllumazine derivatives, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) and 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe). Understanding the nuances of MAIT cell responses to these structurally similar ligands is crucial for harnessing their therapeutic potential in infectious diseases, autoimmune disorders, and cancer. This guide provides an objective comparison of their performance, supported by available experimental data.

Summary of MAIT Cell Responses

Both this compound and RL-6,7-diMe are recognized as weak activators of MAIT cells, particularly when compared to the highly potent pyrimidine-based ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[1][2] However, they play a significant role in the broader landscape of MAIT cell biology as naturally occurring microbial metabolites.

The activation of MAIT cells by these ligands is strictly dependent on the presence of MR1 on antigen-presenting cells (APCs).[3][4] Upon recognition of the MR1-ligand complex by their semi-invariant T cell receptor (TCR), MAIT cells upregulate activation markers, release pro-inflammatory cytokines, and can exert cytotoxic functions.

Quantitative Comparison of MAIT Cell Activation

The potency of these ligands in activating MAIT cells can be quantified by measuring the half-maximal effective concentration (EC50) for various cellular responses. While direct side-by-side comparisons in single studies are limited, the available data indicates a hierarchy in their stimulatory capacity.

LigandResponseCell TypeEC50 ValueReference
This compound General ActivationHuman/Murine MAIT cells25 µM[1]
RL-6,7-diMe IFNγ ReleaseHuman MAIT cell clones>10 µM
5-OP-RU (for comparison) IFNγ ReleaseHuman MAIT cell clones~5 nM
5-OE-RU (for comparison) IFNγ ReleaseHuman MAIT cell clones~0.5 µM

Note: The EC50 values for this compound and RL-6,7-diMe are from different studies and should be compared with caution. The data for 5-OP-RU and 5-OE-RU are included to provide context for the relative potency of the ribityllumazine ligands.

Key MAIT Cell Effector Functions

Cytokine Production

Upon stimulation with either this compound or RL-6,7-diMe, MAIT cells are induced to produce pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are crucial for orchestrating an effective immune response against microbial pathogens. The magnitude of cytokine production is dose-dependent and reflects the lower potency of these ligands compared to 5-OP-RU.

Cytotoxicity

Activated MAIT cells can acquire cytotoxic capabilities, enabling them to kill bacterially-infected target cells. This function is mediated by the release of cytotoxic granules containing Granzyme B and Perforin. While direct comparative studies on the induction of cytotoxicity by this compound and RL-6,7-diMe are scarce, it is established that TCR-mediated activation of MAIT cells by riboflavin metabolites leads to the upregulation of these cytotoxic molecules.

Signaling and Experimental Workflow

The activation of MAIT cells by this compound and RL-6,7-diMe follows a canonical pathway involving the presentation of the ligand by MR1 on an APC to the MAIT cell TCR.

MAIT_Cell_Activation_Pathway MAIT Cell Activation by Ribityllumazine Ligands cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell cluster_Responses Effector Functions MR1 MR1 MR1_Ligand MR1-Ligand Complex MR1->MR1_Ligand Ligand This compound or RL-6,7-diMe Ligand->MR1 Binding TCR MAIT TCR MR1_Ligand->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation MAIT Cell Activation Signaling->Activation Cytokines IFN-γ, TNF-α Production Activation->Cytokines Cytotoxicity Granzyme B, Perforin Upregulation Activation->Cytotoxicity Proliferation Cellular Proliferation Activation->Proliferation

Caption: MAIT cell activation by ribityllumazine ligands.

The experimental workflow to assess MAIT cell responses typically involves co-culturing MAIT cells with MR1-expressing APCs in the presence of the ligands, followed by analysis of activation markers and effector molecules.

Experimental_Workflow Experimental Workflow for MAIT Cell Activation Assay Start Start Isolate_Cells Isolate MAIT Cells and MR1-APCs Start->Isolate_Cells Co_culture Co-culture MAIT Cells and APCs with Ligands (this compound or RL-6,7-diMe) Isolate_Cells->Co_culture Incubate Incubate (e.g., 24 hours) Co_culture->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Surface Surface Stain (CD3, CD8, TCRβ, CD69) Harvest_Cells->Stain_Surface ELISA Analyze Supernatant by ELISA/ELISPOT Harvest_Cells->ELISA Supernatant Fix_Perm Fix and Permeabilize Stain_Surface->Fix_Perm Stain_Intracellular Intracellular Stain (IFN-γ, TNF-α, Granzyme B) Fix_Perm->Stain_Intracellular Flow_Cytometry Analyze by Flow Cytometry Stain_Intracellular->Flow_Cytometry End End Flow_Cytometry->End ELISA->End

Caption: Workflow for MAIT cell activation assays.

Experimental Protocols

MAIT Cell Activation and Intracellular Cytokine Staining

This protocol outlines a general procedure for stimulating MAIT cells with this compound or RL-6,7-diMe and analyzing cytokine production by flow cytometry.

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood by density gradient centrifugation.

  • Alternatively, use established MAIT cell clones or lines and a suitable MR1-expressing APC line (e.g., C1R-MR1).

2. Co-culture and Stimulation:

  • Plate APCs (e.g., 1 x 10^5 cells/well) in a 96-well U-bottom plate.

  • Add this compound or RL-6,7-diMe to the wells at a range of concentrations (e.g., 0.1 µM to 50 µM) to determine a dose-response. Include a no-ligand control.

  • Add MAIT cells or PBMCs (e.g., 2 x 10^5 cells/well) to the wells.

  • Incubate at 37°C in a 5% CO2 incubator for 24 hours. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.

3. Staining for Flow Cytometry:

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Stain for surface markers by incubating with fluorescently conjugated antibodies against, for example, CD3, CD8, TCR Vα7.2, and the activation marker CD69, for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • For intracellular staining, fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

  • Wash and permeabilize the cells using a permeabilization buffer (e.g., containing saponin).

  • Stain for intracellular cytokines by incubating with fluorescently conjugated antibodies against IFN-γ and TNF-α for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend in FACS buffer.

4. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of MAIT cells (gated as, for example, CD3+TCR Vα7.2+) expressing CD69, IFN-γ, and TNF-α in response to each ligand concentration.

IFN-γ ELISPOT Assay

This assay quantifies the frequency of IFN-γ-secreting MAIT cells.

1. Plate Preparation:

  • Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with cell culture medium containing 10% FBS for 2 hours at room temperature.

2. Cell Culture:

  • Add MR1-expressing APCs and MAIT cells to the wells as described for the intracellular cytokine staining protocol.

  • Add this compound or RL-6,7-diMe at various concentrations.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Development:

  • Lyse the cells and wash the plate.

  • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

  • Wash and add the substrate solution to develop the spots.

  • Stop the reaction by washing with water.

4. Analysis:

  • Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Conclusion

References

Evaluating Synthetic Analogs of RL-6-Me-7-OH for MR1 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic analogs of 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a known Mucosal-Associated Invariant T (MAIT) cell agonist, for their binding affinity to the Major Histocompatibility Complex class I-related protein 1 (MR1). The following sections present quantitative binding data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Quantitative Comparison of this compound and its Analogs

The binding affinity of this compound and its synthetic analogs to MR1 has been evaluated using various assays, primarily fluorescence polarization-based competitive binding assays to determine the half-maximal inhibitory concentration (IC50) and cell-based assays to determine the half-maximal effective concentration (EC50) for MAIT cell activation.

CompoundMR1 Binding Affinity (IC50)MAIT Cell Activation (EC50)Key Structural FeaturesReference
This compound ~2.5 - 100 µM25 µMBicyclic lumazine core with a ribityl chain[1],[2]
RL-6-Me ~2.5 - 100 µMNot reported in comparative studiesSimilar to this compound but lacks the 7-hydroxyl group[1]
2'D-RL-7-Me ~2.5 - 100 µMNot reported in comparative studiesDeoxy modification on the ribityl chain of a related lumazine[1]
RL-7-Me Not reported in comparative binding assays183 nMIsomeric form of this compound[3]
RL-6,7-diMe Not specified, but activates MAIT cellsVaried potency reportedTwo methyl groups on the lumazine ring,
rRL-6-CH2OH Not specified, but activates MAIT cellsReported as a potent activatorReduced form of a related lumazine

Note: The IC50 values represent the concentration of the ligand required to displace 50% of a fluorescent tracer from MR1, indicating binding affinity. The EC50 values represent the concentration required to induce a half-maximal response in MAIT cells, indicating functional potency. Direct comparison between IC50 and EC50 values should be made with caution as they are determined by different experimental methodologies.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays in the evaluation of MR1 ligands.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This assay quantitatively determines the binding affinity of unlabeled ligands to MR1 by measuring their ability to displace a fluorescently labeled ligand.

Materials:

  • Recombinant soluble human MR1 protein

  • Fluorescently labeled MR1 ligand (e.g., a synthetic fluorescent analog of 5-OP-RU)

  • Test compounds (this compound and its analogs)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent ligand in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a solution of recombinant MR1 protein in the assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the fluorescent ligand to all wells of the 384-well plate.

    • Add the serially diluted test compounds to the wells.

    • Add the MR1 protein to initiate the binding reaction. Include control wells with MR1 and fluorescent ligand only (maximum polarization) and wells with fluorescent ligand only (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The IC50 value represents the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal.

MR1-Dependent MAIT Cell Activation Assay

This cell-based assay measures the ability of a ligand to be presented by MR1 on antigen-presenting cells (APCs) and subsequently activate MAIT cells. Activation is typically quantified by the upregulation of activation markers (e.g., CD69) or cytokine production (e.g., IFN-γ).

Materials:

  • Antigen-Presenting Cells (APCs) expressing MR1 (e.g., C1R.MR1 cell line)

  • MAIT cell line or primary MAIT cells

  • Test compounds (this compound and its analogs)

  • Cell culture medium

  • Fluorescently labeled antibodies against MAIT cell surface markers (e.g., anti-TCR Vα7.2) and activation markers (e.g., anti-CD69)

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture APCs and MAIT cells under standard conditions.

  • Co-culture and Stimulation:

    • Seed APCs in a 96-well plate.

    • Add serial dilutions of the test compounds to the APCs and incubate for a few hours to allow for ligand uptake and presentation.

    • Add MAIT cells to the wells containing the APCs and test compounds.

    • Co-culture the cells for 18-24 hours.

  • Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against MAIT cell markers and activation markers.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on the MAIT cell population based on their specific markers.

    • Determine the percentage of activated MAIT cells (e.g., CD69-positive) for each concentration of the test compound.

    • Calculate the EC50 values by fitting the dose-response data to a suitable model.

MR1 Tetramer Staining Assay

This assay is used to identify and quantify MAIT cells based on their ability to bind to MR1 tetramers loaded with a specific ligand. While not a direct measure of binding affinity of a new ligand, it is a critical tool for studying MAIT cell populations.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other cell suspensions containing MAIT cells

  • MR1 tetramers loaded with a known activating ligand (e.g., 5-OP-RU) conjugated to a fluorophore (e.g., PE or APC)

  • Fluorescently labeled antibodies against T cell markers (e.g., anti-CD3, anti-CD8) and MAIT cell markers (e.g., anti-TCR Vα7.2)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation. .

  • Staining:

    • Resuspend the cells in FACS buffer.

    • Add the MR1 tetramer and incubate at room temperature for 30-60 minutes, protected from light.

    • Add the cocktail of fluorescently labeled antibodies and incubate for another 20-30 minutes on ice.

  • Washing:

    • Wash the cells with FACS buffer to remove unbound tetramers and antibodies.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population, then on T cells (CD3+).

    • Identify the MAIT cell population as cells that are positive for both the MR1 tetramer and a MAIT cell-specific marker like TCR Vα7.2.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1_ER MR1 in ER MR1_Ligand_Complex MR1-Ligand Complex MR1_ER->MR1_Ligand_Complex Folding & Transport Ligand_uptake Ligand Uptake (this compound or Analog) Ligand_uptake->MR1_ER Binding MR1_Surface Surface MR1-Ligand MR1_Ligand_Complex->MR1_Surface Translocation TCR MAIT TCR MR1_Surface->TCR Recognition Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Activation MAIT Cell Activation Signaling_Cascade->Activation Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Activation->Cytotoxicity Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_activation Functional Activity Assessment cluster_identification MAIT Cell Identification FP_Assay Fluorescence Polarization Assay IC50 Determine IC50 FP_Assay->IC50 end Comparative Analysis IC50->end Activation_Assay MAIT Cell Activation Assay EC50 Determine EC50 Activation_Assay->EC50 EC50->end Tetramer_Staining MR1 Tetramer Staining Quantification Quantify MAIT Cells Tetramer_Staining->Quantification Quantification->end (contextual data) start Synthesize/Obtain This compound Analogs start->FP_Assay start->Activation_Assay start->Tetramer_Staining (for cell source)

References

The Specificity of MAIT Cell Ligands: A Comparative Analysis of RL-6-Me-7-OH and Other Key Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions governing Mucosal-Associated Invariant T (MAIT) cell activation, this guide provides a comparative analysis of RL-6-Me-7-OH and other significant ligands. We present key quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate the nuances of MAIT cell ligand specificity for researchers, scientists, and drug development professionals.

MAIT cells are a unique population of innate-like T cells that recognize microbial-derived small molecule metabolites presented by the non-classical MHC class I-related molecule, MR1. This recognition triggers a cascade of immune responses crucial for host defense against a variety of pathogens. The specificity of this interaction is paramount, with subtle variations in ligand structure dramatically influencing the potency of MAIT cell activation. This guide focuses on 7-hydroxy-6-methyl-8-ᴅ-ribityllumazine (this compound), a known MAIT cell agonist, and compares its activity with other key ligands to provide a comprehensive understanding of the structure-activity relationships that govern MAIT cell responses.

Quantitative Comparison of MAIT Cell Ligands

The potency of various MAIT cell ligands can be quantitatively assessed by determining their half-maximal effective concentration (EC50) for MAIT cell activation and their half-maximal inhibitory concentration (IC50) for binding to MR1. The following tables summarize key data from comparative studies.

LigandTypeEC50 for MAIT Cell Activation (µM)Reference
5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU)Pyrimidine~0.05[1]
This compound Lumazine25 [2]
6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe)LumazineModerately potent[2]
Diclofenac (DCF)Drug-like moleculeComparable to this compound[3]
4'-OH-DCFDiclofenac metaboliteComparable to this compound[3]
5-OH-DCFDiclofenac metaboliteComparable to this compound
LigandBinding Affinity to MR1 (IC50)ClassificationReference
5-OP-RU~4 nMStrong
This compound Not explicitly stated, but considered a weaker binder than 5-OP-RUModerate/Weak
Acetyl-6-formylpterin (Ac-6-FP)Weak binding (97.4 ± 30.6 µM to A-F7 TCR)Weak
Diclofenac (DCF)2.6 mMWeak
VanillinWeakWeak
EthylvanillinWeakWeak

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of MAIT cell ligands.

MAIT Cell Activation Assay

This protocol is a standard method to assess the ability of a ligand to activate MAIT cells, often measured by the upregulation of activation markers like CD69 or cytokine production (e.g., IFN-γ).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells

  • Antigen-presenting cells (APCs), such as C1R cells overexpressing MR1 (C1R.MR1)

  • Test ligands (e.g., this compound, 5-OP-RU) at various concentrations

  • Complete RPMI-1640 medium

  • Fluorescently labeled antibodies against T cell surface markers (e.g., CD3, Vα7.2) and activation markers (e.g., CD69)

  • Flow cytometer

Procedure:

  • Cell Culture: Co-culture MAIT cells with APCs in a 96-well plate.

  • Ligand Stimulation: Add the test ligands at a range of concentrations to the co-culture. Include a positive control (e.g., 5-OP-RU) and a negative control (vehicle).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining: Harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers to identify the MAIT cell population and assess the expression of activation markers.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD69+) MAIT cells.

  • Data Analysis: Plot the percentage of activated MAIT cells against the ligand concentration and determine the EC50 value.

MR1-Ligand Binding Assay (Fluorescence Polarization)

This cell-free assay quantitatively measures the binding affinity of a ligand to the MR1 molecule.

Materials:

  • Recombinant soluble human MR1 protein

  • A fluorescently labeled MR1 ligand (probe)

  • Test ligands at various concentrations

  • Assay buffer

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In a microplate, mix the recombinant MR1 protein with the fluorescently labeled probe at a fixed concentration.

  • Competitive Binding: Add the unlabeled test ligands at a range of concentrations to compete with the fluorescent probe for binding to MR1.

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test ligand.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test ligand concentration and fit the data to a suitable binding model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in MAIT cell biology and the experimental approaches used to study them.

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 MR1_Ligand MR1-Ligand Complex MR1->MR1_Ligand Ligand Microbial Ligand (e.g., this compound) Ligand->MR1 Binding TCR MAIT TCR MR1_Ligand->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation Activation Signaling->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: MAIT cell activation pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis PBMCs Isolate PBMCs or MAIT cells CoCulture Co-culture MAIT cells and APCs with Ligands PBMCs->CoCulture Ligands Prepare Ligand Dilutions (this compound, etc.) Ligands->CoCulture Incubation Incubate for 18-24h CoCulture->Incubation Staining Stain for Surface Markers (CD3, Vα7.2, CD69) Incubation->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Data Determine EC50 Values FlowCytometry->Data

Caption: MAIT cell activation assay workflow.

Concluding Remarks

The study of MAIT cell ligand specificity is a rapidly evolving field with significant implications for understanding infectious diseases and developing novel immunotherapies. While 5-OP-RU stands out as a highly potent agonist, lumazine derivatives like this compound and even non-microbial, drug-like molecules contribute to the complex landscape of MAIT cell activation. Structural studies have revealed that the ability of a ligand to form a Schiff base with Lys43 in the MR1 binding cleft is a key determinant of high-affinity binding and potent MAIT cell stimulation. However, ligands like this compound, which do not form this covalent bond, can still activate MAIT cells, albeit with lower potency, highlighting the existence of alternative binding modes and the importance of the ribityl chain in interacting with the MAIT T cell receptor. This comparative guide provides a foundational understanding of these interactions, offering valuable insights for the design and development of novel MAIT cell modulators.

References

Safety Operating Guide

Navigating the Proper Disposal of RL-6-Me-7-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for a Novel Compound

For researchers and drug development professionals handling novel compounds like RL-6-Me-7-OH, ensuring safe and compliant disposal is a critical component of laboratory operations. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous substance with unknown characteristics. This guide provides a procedural framework for its proper disposal, prioritizing safety and regulatory compliance.

The foundational principle when handling a chemical with undocumented disposal protocols is to consult with your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals are equipped to provide specific guidance and ensure adherence to all federal, state, and local regulations.

Chemical Profile: this compound

While a comprehensive hazard profile is not publicly available, the following quantitative data has been compiled from chemical suppliers.

PropertyValue
CAS Number 2184-54-5
Molecular Formula C12H16N4O7
Molecular Weight 328.28 g/mol
Physical Appearance Solid
Recommended Storage -20°C

Experimental Protocol: Step-by-Step Disposal Procedure

The following methodology outlines the essential steps for the safe disposal of this compound or any uncharacterized research compound. This procedure is based on established guidelines for managing laboratory chemical waste.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, assume this compound is hazardous.[1] Laboratory personnel must treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by a qualified safety professional.[2]

  • Handling: Always handle the compound within a certified chemical fume hood.

  • PPE: At a minimum, standard laboratory PPE is required. This includes a lab coat, safety goggles, and chemical-resistant gloves.[1]

Step 2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous reactions.

  • Treat as Hazardous Waste: Do not dispose of this compound in the regular trash or via sanitary sewer.[2] Evaporation in a fume hood is not an acceptable method of disposal.

  • Segregate Waste Streams: Collect waste this compound separately from other chemical waste streams. Do not mix it with solvents, acids, bases, or other reactive chemicals. Keep solid and liquid wastes separate.

  • Contaminated Materials: Any items grossly contaminated with this compound, such as gloves, weigh boats, or pipette tips, should be collected as solid hazardous waste.

Step 3: Waste Containment and Labeling

Proper containment and labeling are regulatory requirements and essential for safety.

  • Container: Use a sturdy, leak-proof container that is chemically compatible with the compound. The original container is often a suitable choice if it is in good condition. Ensure the container has a secure, tight-fitting lid and keep it closed except when adding waste.

  • Labeling: As soon as the first waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The name and contact information of the generating researcher or laboratory.

    • The date waste was first added to the container.

Step 4: Storage

Store the designated hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated. The storage area should be away from sinks and drains, and secondary containment (such as a spill tray) should be used for liquid waste.

Step 5: Arrange for Disposal
  • Contact EHS: Once the container is full or you are finished with the compound, contact your institution's EHS department to schedule a waste pickup. Provide them with all available information about the compound.

  • Unknown Chemical Procedures: Since a full SDS is unavailable, your EHS office will likely follow procedures for "unknown" chemicals. This may involve additional characterization at the generator's expense. Providing the known chemical name and structure is crucial to facilitate this process.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Assessment cluster_handling Step 2: Waste Handling & Containment cluster_disposal Step 3: Final Disposal A Obtain Compound Information (CAS: 2184-54-5) B Search for SDS A->B C SDS Not Found: Treat as Unknown Hazard B->C D Don Appropriate PPE: - Lab Coat - Goggles - Gloves C->D E Use Designated Hazardous Waste Container D->E F Label Container Immediately: - 'Hazardous Waste' - 'this compound' - PI Name & Date E->F G Segregate Waste: Do not mix with other chemicals F->G H Store in Satellite Accumulation Area (with secondary containment) G->H I Contact Institutional EHS for Waste Pickup Request H->I J Provide all known information to EHS I->J K EHS Collects Waste for Compliant Disposal J->K

Caption: Workflow for the disposal of a novel chemical compound like this compound.

References

Personal protective equipment for handling RL-6-Me-7-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for RL-6-Me-7-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on established principles of laboratory safety, risk assessment, and control banding for research chemicals.

Pre-Handling Risk Assessment

Before working with this compound, a thorough risk assessment is mandatory. This process should identify potential hazards and determine the necessary safety precautions.[1][2][3][4] Since specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance.

Key Risk Assessment Considerations:

  • Route of Exposure: The primary routes of exposure for a powdered substance are inhalation of dust and accidental ingestion. Skin and eye contact are also potential routes.[1]

  • Scale of Operation: The quantity of this compound being handled will influence the level of containment required.

  • Frequency of Handling: More frequent handling may necessitate more stringent engineering controls.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant splash hazard.Protects eyes from airborne particles and accidental splashes.
Hand Protection Nitrile gloves are recommended for handling powdered chemicals. Check for any signs of degradation before use.Prevents skin contact and absorption.
Body Protection A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling the powder outside of a fume hood or if dust is generated.Prevents inhalation of fine particles. The need for respiratory protection should be based on the risk assessment.
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.
Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

Control MethodDescription
Chemical Fume Hood Whenever possible, handle this compound within a certified chemical fume hood to contain any dust or vapors.
Ventilation Ensure the laboratory has adequate general ventilation.
Enclosed Systems For larger scale operations, consider the use of glove boxes or other enclosed systems to minimize the risk of exposure.
Handling and Operational Plan

Adherence to standard laboratory operating procedures is critical for safety.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE and engineering controls are in place and functional.

  • Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Cleaning: Clean all spills immediately. For powdered spills, avoid dry sweeping. Use a wet paper towel to gently wipe the area.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste TypeDisposal Procedure
Solid Waste Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain unless it has been explicitly deemed non-hazardous by your institution's environmental health and safety department.
Contaminated Materials Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be disposed of as solid chemical waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of in accordance with institutional guidelines.

Visualized Safety Workflow

The following diagram illustrates the logical flow of safety procedures when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase a Conduct Risk Assessment b Review Safety Procedures a->b Inform c Prepare Engineering Controls (e.g., Fume Hood) b->c Action d Don Appropriate PPE c->d Action e Weigh and Handle Compound d->e Proceed f Perform Experiment e->f Proceed g Clean Work Area f->g Conclude h Segregate Waste g->h Initiate i Label Waste Containers h->i Action j Store Waste Appropriately i->j Finalize

Caption: Workflow for Safely Handling this compound.

References

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